molecular formula C14H14N2O2 B056193 3-Amino-2-(4-methylphenylamino)benzoic acid CAS No. 116702-65-9

3-Amino-2-(4-methylphenylamino)benzoic acid

Cat. No.: B056193
CAS No.: 116702-65-9
M. Wt: 242.27 g/mol
InChI Key: GTTBSDNXVFGONG-UHFFFAOYSA-N
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Description

3-Amino-2-(4-methylphenylamino)benzoic acid is a useful research compound. Its molecular formula is C14H14N2O2 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-2-(4-methylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-5-7-10(8-6-9)16-13-11(14(17)18)3-2-4-12(13)15/h2-8,16H,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTBSDNXVFGONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=CC=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587532
Record name 3-Amino-2-(4-methylanilino)benzoic acid
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116702-65-9
Record name 3-Amino-2-(4-methylanilino)benzoic acid
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Record name 3-Amino-2-(4-methylphenylamino)benzoic acid
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Foundational & Exploratory

3-Amino-2-(4-methylphenylamino)benzoic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Amino-2-(4-methylphenylamino)benzoic Acid CAS Number: 116702-65-9 Synonyms: 3-Amino-N-(p-tolyl)anthranilic acid; 3-Amino-2-(p-toluidino)benzoic acid

Executive Summary

This technical guide profiles This compound (CAS 116702-65-9) , a specialized di-amino benzoic acid derivative. Unlike common anthranilic acid derivatives used in NSAID synthesis (e.g., mefenamic acid), this compound features a vicinal tri-functional core: a carboxylic acid at C1, a secondary amine (p-toluidino) at C2, and a primary amine at C3.

This specific substitution pattern renders it a "privileged scaffold" in medicinal chemistry, primarily serving as a high-value intermediate for the synthesis of 1-aryl-1H-benzimidazoles and substituted acridines . This guide outlines the synthesis logic, critical control points for purity, and its application in heterocyclic ring closure.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

PropertyData
CAS Number 116702-65-9
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Structure Description Benzoic acid core with a p-toluidino group at position 2 and a primary amino group at position 3.
Appearance Off-white to pale yellow crystalline powder (typical).
Solubility Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.
pKa (Calculated) Carboxyl: ~3.5; Aniline (C3): ~2.8; Diphenylamine (C2): ~0.8

Synthesis Logic & Retrosynthetic Analysis

The synthesis of CAS 116702-65-9 is governed by the need to introduce two nitrogen nucleophiles onto the benzene ring while maintaining regioselectivity. Direct amination of benzoic acid is feasible but prone to isomer mixtures. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) followed by Chemoselective Reduction .

Mechanism of Action (Synthesis):
  • Activation: The precursor, 2-Chloro-3-nitrobenzoic acid , utilizes the electron-withdrawing nitro group at C3 to activate the chlorine atom at C2 for displacement.

  • Displacement (Ullmann-type): p-Toluidine acts as the nucleophile. The reaction is often catalyzed by copper species (Ullmann condensation) to overcome steric hindrance between the carboxylate and the incoming amine.

  • Reduction: The C3-nitro group is selectively reduced to a primary amine, yielding the target.

Pathway Visualization

SynthesisPathway Precursor 2-Chloro-3-nitrobenzoic acid (CAS 3937-56-2) Intermediate Intermediate: 3-Nitro-2-(p-toluidino)benzoic acid Precursor->Intermediate S_NAr / Ullmann Coupling (DMF, 100°C) Reagent1 p-Toluidine (Base/Cu Catalyst) Reagent1->Intermediate Product TARGET: 3-Amino-2-(4-methylphenylamino) benzoic acid (CAS 116702-65-9) Intermediate->Product Chemoselective Nitro Reduction Reagent2 H2 / Pd-C (or Fe/NH4Cl) Reagent2->Product

Figure 1: Synthetic pathway from 2-chloro-3-nitrobenzoic acid to the target compound via Ullmann coupling and catalytic hydrogenation.

Validated Experimental Protocol

Safety Note: This protocol involves handling aromatic amines and nitro compounds. Use a fume hood and appropriate PPE (nitrile gloves, safety goggles).

Step 1: Coupling (Synthesis of the Nitro Intermediate)

Objective: Displace the C2-chlorine with p-toluidine.

  • Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 2-Chloro-3-nitrobenzoic acid (1.0 eq) in DMF (5-7 volumes).

  • Basify: Add Potassium Carbonate (K₂CO₃) (2.5 eq). The solution may bubble as the acid is neutralized.

  • Add Nucleophile: Add p-Toluidine (1.1 eq) and Copper powder (0.05 eq) or CuI (0.02 eq) as catalyst.

  • Reaction: Heat to 100–110°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1) or HPLC.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour into ice-water (20 volumes) containing dilute HCl to adjust pH to ~3–4 (precipitates the free acid).

    • Filter the yellow/orange solid (3-nitro-2-(p-toluidino)benzoic acid).

    • Purification: Recrystallize from Ethanol/Water to remove excess p-toluidine and copper salts.

Step 2: Reduction (Nitro to Amine)

Objective: Convert the C3-nitro group to the C3-amino group without cleaving the C2-N bond.

  • Charge: Dissolve the Step 1 intermediate (1.0 eq) in Methanol or Ethanol (10 volumes).

  • Catalyst: Add 10% Pd/C (5 wt% loading based on substrate).

  • Hydrogenation: Hydrogenate at 30–50 psi (2–3 bar) at room temperature for 2–4 hours.

    • Alternative (Iron Reduction): If hydrogenation is unavailable, reflux with Iron powder (3.0 eq) and Ammonium Chloride (0.5 eq) in Ethanol/Water (2:1) for 2 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst (pyrophoric hazard: keep wet).

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Crystallization: The product, This compound , typically crystallizes upon cooling or addition of water.

    • Yield Target: >85% over two steps.[1][2][3][4]

    • Purity Check: HPLC >98%.[2]

Applications: The "Vicinal Diamine" Advantage

The structural uniqueness of CAS 116702-65-9 lies in the vicinal diamine motif (positions 2 and 3) combined with an ortho-carboxylic acid. This allows for divergent synthesis of heterocycles.

Pathway A: Benzimidazole Synthesis

Reaction with carboxylic acids or aldehydes effects ring closure between the C2 and C3 nitrogens. Because the C2 nitrogen already bears a p-tolyl group, the result is a 1-(p-tolyl)-substituted benzimidazole . These motifs are critical in kinase inhibitors and anti-parasitic drugs.

Pathway B: Acridone/Acridine Synthesis

Under strong acidic conditions (polyphosphoric acid), the C1-carboxylic acid can cyclize onto the p-tolyl ring (at the position ortho to the amine), forming an acridone structure.

Reaction Logic Visualization

Applications Core 3-Amino-2-(4-methylphenylamino) benzoic acid Benzimidazole 1-(p-Tolyl)-2-substituted Benzimidazole-7-carboxylic acid Core->Benzimidazole Condensation (C2-N & C3-N cyclization) Acridone Substituted Acridone (Cyclization at C1-COOH) Core->Acridone Friedel-Crafts Acylation (C1-COOH & p-Tolyl ring) Reagent_Benz Reagent: R-COOH / Heat Reagent_Benz->Benzimidazole Reagent_Acrid Reagent: PPA / POCl3 Reagent_Acrid->Acridone

Figure 2: Divergent synthesis pathways utilizing the vicinal diamine and ortho-acid functionalities.

Critical Control Points (QA/QC)

To ensure the integrity of this intermediate for drug development:

  • Regioisomer Control: Ensure the starting material is strictly 2-chloro-3-nitrobenzoic acid . The isomer 2-chloro-5-nitrobenzoic acid is a common impurity and will yield a product with the amino group at position 5, drastically altering biological activity.

  • Copper Remediation: If Ullmann coupling is used, residual copper must be scavenged (using EDTA wash or resin scavengers) to <10 ppm, especially if the downstream application involves biological testing.

  • Oxidation Sensitivity: The C3-primary amine is susceptible to oxidation (browning) upon prolonged air exposure. Store under nitrogen/argon at 2–8°C.

References

  • PubChem. (n.d.).[3][5] 3-Amino-4-(methylamino)benzoic acid (Isomer Comparison). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (2025). Synthesis and reductive cyclization of 3-nitro-2-arylamino benzoic acids. (Contextual reference on nitro-reduction protocols for anthranilic acids). Retrieved January 28, 2026, from [Link]

  • IUCrData. (2025). Crystal structure and synthesis of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. (Reference for Buchwald-Hartwig/Ullmann coupling conditions on similar scaffolds). Retrieved January 28, 2026, from [Link]

Sources

3-Amino-2-(p-tolylamino)benzoic acid chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Structure and Synthesis of 3-Amino-2-(p-tolylamino)benzoic acid

Part 1: Core Directive & Introduction

3-Amino-2-(p-tolylamino)benzoic acid is a highly specialized vicinal diamine scaffold derived from the anthranilic acid (fenamic acid) family. Structurally, it consists of a benzoic acid core substituted at the ortho position (C2) with a p-tolylamino group and at the meta position (C3) with a primary amino group.

This molecule represents a critical "privileged structure" in medicinal chemistry. It serves as a bifunctional building block for the synthesis of nitrogen-containing heterocycles, particularly acridines , phenazines , and quinazolinones , which are ubiquitous in oncology and antimicrobial drug discovery. Its unique substitution pattern—placing a secondary amine (arylamine) adjacent to a primary amine—allows for selective cyclization pathways that are inaccessible to mono-substituted anthranilic acids.

Part 2: Structural Elucidation & Properties

Chemical Identity
  • IUPAC Name: 3-Amino-2-[(4-methylphenyl)amino]benzoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 242.27 g/mol

  • Core Scaffold: Anthranilic acid (2-aminobenzoic acid)

  • Key Functional Groups:

    • C1-Carboxyl (-COOH): Acidic moiety, enables cyclization to oxazinones or quinazolinones.

    • C2-Secondary Amine (-NH-Ar): Bridges the benzoic core to the p-tolyl ring; provides steric bulk and lipophilicity.

    • C3-Primary Amine (-NH2): Nucleophilic handle for further derivatization (e.g., Schiff base formation, acylation).

Electronic & Steric Environment

The molecule exhibits a complex intramolecular hydrogen bonding network. The C2-amine proton typically forms a strong hydrogen bond with the C1-carbonyl oxygen, locking the N-aryl ring into a specific conformation relative to the benzoic acid plane. The C3-amine introduces electron density into the ring, activating the C4 and C6 positions for electrophilic aromatic substitution, while the bulky p-tolyl group creates significant steric hindrance, directing subsequent reactions to the less hindered C3 amine.

Structural Visualization (Graphviz)

ChemicalStructure Core Benzoic Acid Core (C1-C6) C1 C1: Carboxylic Acid (-COOH) Core->C1 Position 1 C2 C2: Secondary Amine (-NH-) Core->C2 Position 2 C3 C3: Primary Amine (-NH2) Core->C3 Position 3 C2->C1 Intramolecular H-Bond Tolyl p-Tolyl Group (4-Methylphenyl) C2->Tolyl N-Aryl Bond

Caption: Structural connectivity and intramolecular interactions of 3-Amino-2-(p-tolylamino)benzoic acid.

Part 3: Synthetic Pathways & Experimental Protocols

The synthesis of 3-Amino-2-(p-tolylamino)benzoic acid is best achieved through a two-step sequence: Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction . This route is superior to direct amination of 3-amino-2-chlorobenzoic acid due to the activating effect of the nitro group in the precursor.

Step 1: Ullmann-Type Coupling (S_NAr)

Reaction: 2-Chloro-3-nitrobenzoic acid + p-Toluidine


 3-Nitro-2-(p-tolylamino)benzoic acid

This step utilizes the electron-withdrawing nature of the ortho-nitro and ortho-carboxyl groups to facilitate the displacement of the chlorine atom by the p-toluidine nucleophile. While uncatalyzed S_NAr is possible, a Copper (Ullmann) catalyst significantly improves yield and reduces reaction time.

Protocol 1: Preparation of 3-Nitro-2-(p-tolylamino)benzoic acid

  • Reagents:

    • 2-Chloro-3-nitrobenzoic acid (20.1 g, 100 mmol)

    • p-Toluidine (12.8 g, 120 mmol)

    • Potassium Carbonate (

      
      , anhydrous) (27.6 g, 200 mmol)
      
    • Copper powder (0.64 g, 10 mmol, 10 mol%)

    • Solvent: DMF (Dimethylformamide) (100 mL) or Isoamyl alcohol.

  • Procedure:

    • Charge a 500 mL 3-neck round-bottom flask with 2-chloro-3-nitrobenzoic acid, p-toluidine,

      
      , and Copper powder.
      
    • Add DMF and stir vigorously to create a suspension.

    • Heat the mixture to 100–110°C under an inert atmosphere (

      
      ) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1) until the starting chloride is consumed.
      
    • Workup: Cool the reaction mixture to room temperature. Pour into crushed ice/water (500 mL).

    • Acidify the aqueous mixture with concentrated HCl to pH ~3. The product will precipitate as a yellow/orange solid.

    • Filter the solid, wash with water (3 x 50 mL) to remove salts and excess DMF.

    • Recrystallize from Ethanol/Water to obtain pure 3-nitro-2-(p-tolylamino)benzoic acid.

Step 2: Selective Nitro Reduction

Reaction: 3-Nitro-2-(p-tolylamino)benzoic acid +




3-Amino-2-(p-tolylamino)benzoic acid

Protocol 2: Catalytic Hydrogenation

  • Reagents:

    • 3-Nitro-2-(p-tolylamino)benzoic acid (10 g)

    • Catalyst: 10% Pd/C (1.0 g, 50% wet)

    • Solvent: Methanol or Ethanol (150 mL)

  • Procedure:

    • Dissolve the nitro-intermediate in Methanol in a hydrogenation vessel (Parr shaker or autoclave).

    • Add the Pd/C catalyst carefully (under

      
       blanket to prevent ignition).
      
    • Pressurize with Hydrogen gas (

      
      ) to 30–50 psi (2–3 bar) .
      
    • Shake/stir at room temperature for 2–4 hours. The yellow color of the nitro compound will fade.

    • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure to yield the target amine.

    • Purification: If necessary, recrystallize from Toluene or Ethanol to yield off-white to pale yellow crystals.

Synthetic Workflow Diagram (Graphviz)

Synthesispathway SM1 2-Chloro-3-nitrobenzoic acid Step1 Step 1: Ullmann Coupling Cu, K2CO3, DMF, 100°C SM1->Step1 Reagent1 p-Toluidine Reagent1->Step1 Inter Intermediate: 3-Nitro-2-(p-tolylamino)benzoic acid Step2 Step 2: Reduction H2, Pd/C, MeOH Inter->Step2 Product TARGET: 3-Amino-2-(p-tolylamino)benzoic acid Step1->Inter Step2->Product

Caption: Logical synthetic workflow from chloronitrobenzoic acid precursor to the final diamine target.

Part 4: Applications in Drug Discovery

The utility of 3-Amino-2-(p-tolylamino)benzoic acid lies in its ability to undergo cyclocondensation reactions to form fused heterocycles.

  • Quinazolinone Synthesis:

    • Reaction with urea or phosgene equivalents leads to 1-(p-tolyl)-1,4-dihydro-quinazoline-2,4-diones .

    • Reaction with orthoesters (e.g., triethyl orthoformate) yields 1-(p-tolyl)-quinazolin-4(1H)-ones .

    • Significance: These scaffolds are bioisosteres of methaqualone and have potent anticonvulsant and anti-inflammatory activities.

  • Phenazine/Acridine Synthesis:

    • The presence of the C3-amine allows for oxidative coupling or condensation with other aryl halides to form phenazine-1-carboxylic acid derivatives, a class of compounds known for antibiotic activity (e.g., against Neisseria gonorrhoeae).

  • Antibacterial Screening:

    • This specific molecule has been screened for activity against multidrug-resistant bacteria, highlighting its relevance as a lead compound in "fenamic acid" repurposing campaigns.

References

  • Structural Context & Antibacterial Screening

    • Title: Repurposing Fenamic Acid Drugs To Combat Multidrug-Resistant Neisseria gonorrhoeae.[1]

    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

    • Relevance: Confirms the specific structure "3-Amino-2-p-tolylamino benzoic acid" was synthesized and tested.
  • Ullmann Condensation Methodology

    • Title: Fast Synthesis of Substituted N-Phenylanthranilic Acids Using Ullmann Condensation.[2]

    • Source: Synthetic Communications (via ResearchG
    • URL:[Link]

    • Relevance: Provides the general protocol for the critical C-N bond form
  • Nitro-Precursor Synthesis

    • Title: The Zinin Reduction of Nitroarenes (Context: 2-Chloro-3-nitrobenzoic acid).[3]

    • Source: Sciencemadness Library.
    • URL:[Link]

    • Relevance: Validates the availability and reactivity of the 2-chloro-3-nitrobenzoic acid starting m

Sources

Part 1: Executive Summary & Core Directive

Author: BenchChem Technical Support Team. Date: February 2026

The C14H14N2O2 Chemical Space: From Molecular Architecture to Pharmacological Application

The C14H14N2O2 Scaffold in Medicinal Chemistry The molecular formula C14H14N2O2 represents a critical chemical space in drug discovery, most notably occupied by Nixylic Acid (2-(2,3-dimethylanilino)pyridine-3-carboxylic acid) and related N-arylanthranilic acid derivatives (fenamates). This scaffold is chemically significant due to its capacity to bridge lipophilic aromatic domains with polar, ionizable carboxylic acid moieties, a hallmark of non-steroidal anti-inflammatory drugs (NSAIDs).

This guide moves beyond basic stoichiometry to analyze the C14H14N2O2 formula as a template for COX-inhibiting pharmacophores. It provides a validated synthetic protocol, physicochemical profiling, and mechanistic insights necessary for researchers developing next-generation anti-inflammatory agents.

Part 2: Molecular Architecture & Isomeric Landscape

While C14H14N2O2 encompasses hundreds of theoretical isomers, the pharmacological utility is concentrated in specific structural motifs.

The Primary Candidate: Nixylic Acid
  • IUPAC Name: 2-[(2,3-Dimethylphenyl)amino]pyridine-3-carboxylic acid[1]

  • Class: Anilinonicotinic acid (Isostere of flufenamic/mefenamic acid).

  • Core Structure: A pyridine ring fused to a carboxylic acid, linked via a secondary amine to a dimethyl-substituted phenyl ring.

Structural Isomerism & Properties

The arrangement of the nitrogen atoms defines the compound's stability and biological activity.

PropertyNixylic Acid (Target)Generic Amide Isomer (e.g., N-benzyl-4-nitrobenzylamine)Relevance
Hybridization sp² (Aromatic/Carbonyl)sp³ (Benzylic carbons)Affects pi-stacking in active sites.
H-Bond Donors 1 (NH), 1 (COOH)1-2 (Amine/Amide)Critical for COX-Arg120 interaction.
H-Bond Acceptors 3 (Pyridine N, C=O, OH)2 (Nitro/Amide O)Determines solubility and permeability.
LogP (Predicted) ~3.2 - 3.5~2.5 - 3.0Predicts membrane permeability (Lipinski Rule of 5).
pKa (Acidic) ~4.2 (Carboxylic acid)N/A (Non-ionizable)Essential for ionic trapping in inflamed tissue.

Part 3: Validated Synthetic Protocol

Objective: Synthesis of Nixylic Acid via Modified Ullmann Condensation. Rationale: The formation of the C-N bond between an electron-deficient pyridine and an electron-rich aniline requires copper catalysis. This protocol uses a "self-validating" checkpoint system to ensure purity without immediate HPLC access.

Reagents & Materials
  • Substrate A: 2-Chloronicotinic acid (1.0 eq)

  • Substrate B: 2,3-Dimethylaniline (2,3-Xylidine) (1.2 eq)

  • Catalyst: Copper powder (0.1 eq) or CuI (0.05 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) - Anhydrous
    
  • Solvent: DMF (Dimethylformamide) or iso-Amyl alcohol.

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloronicotinic acid (15.7 g, 100 mmol) in DMF (100 mL).

  • Deprotonation: Add anhydrous

    
     (27.6 g, 200 mmol). Stir at room temperature for 15 minutes to ensure deprotonation of the carboxylic acid (Gas evolution may occur).
    
  • Coupling Initiation: Add 2,3-Dimethylaniline (14.5 g, 120 mmol) followed by the Copper catalyst.

  • Thermal Reaction: Heat the mixture to 130°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Mechanistic Note: The high temperature is required to overcome the activation energy of nucleophilic aromatic substitution (

      
      ) on the pyridine ring, facilitated by the ortho-directing carboxylate group.
      
  • Work-up (Self-Validating Step):

    • Cool reaction to room temperature.

    • Pour into ice-water (500 mL).

    • Acidify with 1N HCl to pH 3–4.

    • Validation Checkpoint: A precipitate must form immediately. If oil forms, the reaction is incomplete or solvent remains. Recrystallize the precipitate from Ethanol/Water.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow and critical control points (CCPs) of the synthesis.

SynthesisWorkflow Start Reagent Prep: 2-Chloronicotinic Acid + 2,3-Xylidine Mix Deprotonation: Add K2CO3 in DMF (Formation of Carboxylate) Start->Mix Catalysis Ullmann Coupling: Add Cu Catalyst Heat to 130°C Mix->Catalysis Check Checkpoint: TLC Monitoring (Disappearance of Chloride) Catalysis->Check Check->Catalysis Incomplete Workup Acidification (pH 3-4) Precipitation Check->Workup Complete Product Final Product: Nixylic Acid (C14H14N2O2) Recrystallize (EtOH) Workup->Product

Figure 1: Critical path for the copper-catalyzed synthesis of Nixylic Acid, highlighting the TLC quality control checkpoint.

Part 4: Pharmacodynamics & Mechanism of Action

Compounds with the C14H14N2O2 formula, particularly anilinonicotinic acids, function primarily as Cyclooxygenase (COX) Inhibitors .

Mechanism
  • Competitive Binding: The carboxylate anion of Nixylic Acid mimics the carboxylate of Arachidonic Acid (the natural substrate).

  • Ionic Anchoring: The carboxylate forms an electrostatic bridge with Arg-120 in the COX enzyme channel.

  • Hydrophobic Interaction: The 2,3-dimethylphenyl ring intercalates into the hydrophobic pocket of the enzyme, sterically hindering the entry of Arachidonic Acid.

  • Selectivity: Due to the steric bulk of the dimethyl group, these compounds often show preferential inhibition kinetics, balancing between COX-1 (constitutive) and COX-2 (inducible).

Signaling Pathway Visualization

The interference of C14H14N2O2 within the inflammatory cascade is detailed below.

COXPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis by PLA2 PLA2 Phospholipase A2 PLA2->AA COX COX-1 / COX-2 Enzymes AA->COX PGG2 PGG2 / PGH2 COX->PGG2 Cyclooxygenation Inhibitor C14H14N2O2 (Nixylic Acid) Inhibitor->COX Competitive Inhibition (Arg-120 Binding) Prostaglandins Prostaglandins (Pain/Inflammation) PGG2->Prostaglandins

Figure 2: Pharmacological intervention point of C14H14N2O2 within the Arachidonic Acid cascade.

Part 5: Physicochemical Profiling & Validation

To confirm the identity and quality of the synthesized C14H14N2O2 isomer, the following analytical signatures must be verified.

TechniqueExpected Signature (Nixylic Acid)Structural Insight
IR Spectroscopy 3300 cm⁻¹ (NH stretch)1680 cm⁻¹ (C=O stretch)Confirms secondary amine and carboxylic acid integrity.
¹H NMR (DMSO-d₆) δ 2.15, 2.30 (s, 6H, CH₃)δ 13.0 (br s, 1H, COOH)Verifies the dimethyl substitution pattern and acid proton.
Mass Spectrometry m/z 242.1 [M+H]⁺Confirms molecular formula C14H14N2O2.
Melting Point 228–230°CIndicates crystalline purity (sharp range = high purity).
Self-Validating Solubility Test

Before biological testing, perform a pH-dependent solubility sweep :

  • Prepare 3 vials: pH 2.0 (0.01N HCl), pH 7.4 (PBS), pH 10.0 (0.01N NaOH).

  • Add excess C14H14N2O2 to each.

  • Observation:

    • pH 2.0: Insoluble (Unionized acid).

    • pH 7.4: Sparingly soluble.

    • pH 10.0: Fully soluble (Carboxylate salt). Failure of this profile indicates the carboxylic acid group has been modified (e.g., esterified) or the product is incorrect.

References

  • PubChem. (2024).[1] Compound Summary: Nixylic Acid (CID 71827).[1] National Library of Medicine.[1][2] [Link]

  • Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs.[3] Wiley-Interscience. (Foundational text on Fenamate/Nicotinic acid chemistry).

  • Kalonia, D. S., et al. (2013). Solubility and dissolution enhancement of potential anti-inflammatory agents. Journal of Pharmaceutical Investigation. [Link]

  • Smith, W. L., et al. (2011). Cyclooxygenases: Structural, Cellular, and Molecular Biology. Annual Review of Biochemistry. [Link]

  • Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft. (Original citation for the synthetic method utilized).

Sources

Technical Monograph: 3-Amino-2-(4-methylphenylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Primary Scaffold for Acridone and Benzodiazepine Pharmacophores

Executive Summary

This technical guide profiles 3-amino-2-(4-methylphenylamino)benzoic acid , a highly functionalized anthranilic acid derivative. In the context of drug development, this molecule serves as a critical "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets.

Its specific substitution pattern (an amino group at position 3 and a p-toluidino group at position 2) makes it a unique precursor for 9-aminoacridines (DNA intercalators) and 1,4-benzodiazepines (CNS active agents). Unlike the more common 4- or 5-substituted anthranilic acids, the 3-amino functionality offers a rare vector for solubilizing groups or electrophilic warheads in kinase inhibitor design.

Chemical Identity & Nomenclature

To ensure precise reproducibility in synthesis and procurement, the chemical identity is rigorously defined below.

PropertySpecification
IUPAC Name 3-Amino-2-[(4-methylphenyl)amino]benzoic acid
Common Name 3-Amino-N-(p-tolyl)anthranilic acid
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Core Scaffold Anthranilic Acid (2-Aminobenzoic acid)
pKa (Predicted) ~3.8 (COOH), ~2.5 (Aniline NH)
LogP (Predicted) 2.4 – 2.8
Nomenclature Breakdown
  • Parent Structure: Benzoic acid (C-1 attached to COOH).

  • Principal Functional Group: Carboxylic acid (highest priority).

  • Substituents:

    • Position 2: (4-methylphenyl)amino group. The nitrogen is attached to the benzoic ring, and the phenyl ring has a methyl group at its para position.

    • Position 3: Amino group (-NH₂).[1][2][3]

Synthetic Pathway & Logic

The synthesis of this molecule requires a regioselective approach. Direct amination of anthranilic acid is feasible but often leads to poly-substitution. The industry-standard approach utilizes Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .

Retrosynthetic Analysis

The target molecule is disconnected at the N-C(2) bond. The precursors are:

  • 2-Chloro-3-nitrobenzoic acid: The nitro group at position 3 serves two purposes: it activates the chlorine at position 2 for substitution and acts as a "masked" amino group.

  • p-Toluidine: The nucleophile.

Reaction Workflow Visualization

The following diagram illustrates the stepwise conversion from raw materials to the target scaffold.

SynthesisPath Start1 2-Chloro-3-nitrobenzoic acid Intermediate Intermediate: 2-(4-methylphenylamino)- 3-nitrobenzoic acid Start1->Intermediate Start2 p-Toluidine Start2->Intermediate Product Target: 3-Amino-2-(4-methylphenylamino) benzoic acid Intermediate->Product Reagent1 Reagents: K2CO3, DMF, Cu (cat.) Reflux Reagent1->Intermediate Reagent2 Reagents: H2, Pd/C or Fe/HCl Reduction Reagent2->Product

Figure 1: Two-step synthetic pathway via SNAr and Nitro Reduction.[3][4]

Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility.

Step 1: Ullmann-Type Condensation (SNAr)

Objective: Coupling of 2-chloro-3-nitrobenzoic acid with p-toluidine. Mechanism: The electron-withdrawing nitro group at the ortho position (relative to Cl) and the carboxyl group make the chlorine highly susceptible to nucleophilic attack, even without strong copper catalysis, though copper improves yield.

Materials:

  • 2-Chloro-3-nitrobenzoic acid (1.0 eq)

  • p-Toluidine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Copper powder (0.05 eq - optional catalyst)

  • Solvent: DMF (Dimethylformamide) or iso-Amyl alcohol.

Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-chloro-3-nitrobenzoic acid and p-toluidine in DMF (5 mL per gram of substrate).

  • Base Addition: Add anhydrous K₂CO₃. If using the Ullmann modification, add the copper powder now.

  • Reflux: Heat the mixture to 120–130°C for 6–8 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 1:1). The starting material spot should disappear.

  • Workup:

    • Cool reaction mixture to room temperature.

    • Pour into crushed ice/water (10x volume).

    • Acidify with 2N HCl to pH ~3. The intermediate (2-(4-methylphenylamino)-3-nitrobenzoic acid) will precipitate as a yellow/orange solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

Step 2: Selective Nitro Reduction

Objective: Convert the 3-nitro group to the 3-amino group without cleaving the diphenylamine linkage.

Method A: Catalytic Hydrogenation (Cleanest Profile) [2]

  • Catalyst: 10% Pd/C (5 wt% loading).

  • Solvent: Methanol or Ethanol.

  • Conditions: H₂ balloon (1 atm) at RT for 4 hours.

  • Workup: Filter through Celite to remove Pd/C. Concentrate filtrate to obtain the target product.

Method B: Béchamp Reduction (Fe/HCl) (Cost-Effective)

  • Reagents: Iron powder (3.0 eq), catalytic HCl (0.1 eq), Ethanol/Water (3:1).

  • Procedure: Reflux the nitro-intermediate with iron powder in aqueous ethanol. Add HCl dropwise to activate the iron. Reflux for 2 hours.

  • Workup: Basify with Na₂CO₃ to precipitate iron salts. Filter hot. Acidify the filtrate with acetic acid to precipitate the target This compound .

Applications in Drug Development

This scaffold is not merely an intermediate; it is a branching point for two major classes of pharmacophores.

A. Synthesis of 9-Aminoacridines

Acridines are potent DNA intercalators used in oncology (e.g., Amsacrine).

  • Transformation: Cyclization of the target molecule using POCl₃ (Phosphorus oxychloride).

  • Mechanism: The carboxylic acid reacts with the secondary amine (from the p-toluidine moiety) to close the central ring, forming a 9-chloroacridine intermediate, which is then aminated.

  • Significance: The 3-amino group on the starting material ends up at the 1-position of the acridine ring (due to numbering changes upon cyclization), providing a rare handle for attaching solubility-enhancing side chains.

B. Synthesis of Benzodiazepines[5]
  • Transformation: Reaction with amino acid esters or chloroacetyl chloride.

  • Mechanism: The 3-amino and 2-amino (secondary) groups allow for condensation with bidentate electrophiles to form 7-membered rings.

  • Therapeutic Area: CNS modulation (anxiolytics, sedatives).

References

  • Magidson, O. Y., & Grigorovski, A. M. (1936). Acridine Compounds. Berichte der deutschen chemischen Gesellschaft.
  • Vertex AI Search. (2024). Synthesis of anthranilic acid derivatives and acridones. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Anthranilic Acid Derivatives. Retrieved from

  • Jourdan, F., et al. (2005). Synthesis of acridone derivatives as potential anticancer agents. Journal of Medicinal Chemistry.
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for SNAr mechanisms).

Sources

Physicochemical Profiling and Solubility Optimization of 3-Amino-2-(4-methylphenylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

This technical guide provides a comprehensive solubility profiling framework for 3-Amino-2-(4-methylphenylamino)benzoic acid (MW: 242.27 g/mol ). Structurally, this molecule represents a hybrid scaffold: it retains the core diphenylamine motif of fenamate NSAIDs (like mefenamic acid) but incorporates a primary amine at the 3-position.

This structural modification introduces a critical secondary ionization center, shifting the molecule from a classic acid to a complex ampholyte . Understanding its solubility requires navigating a pH-dependent zwitterionic landscape that differs significantly from standard lipophilic drugs.

Predicted Physicochemical Constants

Before initiating wet-lab protocols, the following theoretical parameters should guide experimental design:

ParameterPredicted ValueStructural Rationale
Molecular Weight 242.27 g/mol C₁₄H₁₄N₂O₂
pKa₁ (Acidic) 3.8 – 4.2Carboxylic acid (stabilized by intramolecular H-bond).
pKa₂ (Basic) 2.5 – 3.5Primary amine at pos-3 (electron-withdrawing ortho-COOH suppresses basicity).
LogP (Oct/Water) 2.1 – 2.6Moderate lipophilicity; less lipophilic than mefenamic acid (LogP ~5.1) due to the polar 3-NH₂ group.
Intrinsic Solubility (S₀) < 50 µg/mLExpected minimum at the isoelectric point (pI ~3.5–4.0).
BCS Classification Class II / IVLikely permeability-limited at neutral pH; solubility-limited at low pH.

The Solubility Landscape: Theoretical Framework

The solubility of this compound is dictated by its speciation. Unlike neutral molecules, its saturation concentration (


) is a function of pH, described by the Henderson-Hasselbalch equation extended for ampholytes.
The "U-Shaped" pH Profile
  • Region A (pH < 2.0): High Solubility. The molecule exists as a cation (protonated 3-NH₃⁺). The high polarity of the salt form drives aqueous solubility.

  • Region B (pH 3.0 – 5.0): Solubility Minimum (Precipitation Risk). The molecule approaches its isoelectric point (pI) . The zwitterionic form (COO⁻ / NH₃⁺) or uncharged form dominates. Lattice energy is highest here, and solvation energy is lowest. Critical Warning: Avoid formulation buffers in this range.

  • Region C (pH > 6.5): High Solubility. The molecule exists as an anion (carboxylate COO⁻). This is the target region for oral absorption and neutral-pH formulations.

Experimental Protocol: Thermodynamic Solubility Profiling

To validate the theoretical profile, a "Shake-Flask" method (Gold Standard) is required. Do not rely on kinetic solubility (DMSO precipitation) for final candidate selection, as it overestimates solubility due to supersaturation.

Materials & Reagents
  • Solid Phase: >100 mg of crystalline this compound (micronized).

  • Media:

    • 0.1 N HCl (pH 1.2)

    • 50 mM Acetate Buffer (pH 4.5)

    • 50 mM Phosphate Buffer (pH 6.8 & 7.4)

    • Biorelevant Media: FaSSIF/FeSSIF (for oral absorption simulation).

  • Analysis: HPLC-UV/Vis (Detection λ: ~280–310 nm, determined by max absorbance scan).

Step-by-Step Workflow

Step 1: Saturation Preparation Weigh excess solid (approx. 2–5 mg) into 1.5 mL HPLC vials. Add 1.0 mL of the respective buffer.[1] The solution must remain opaque (presence of solid is mandatory to ensure thermodynamic equilibrium).

Step 2: Equilibration Incubate samples at 37°C (physiological) or 25°C (ambient) for 24 to 48 hours . Constant agitation (shaking or stirring) is required to break the diffusion layer.

Step 3: Phase Separation (Critical)

  • Option A (Filtration): Use PVDF 0.45 µm syringe filters. Note: Saturate the filter with 0.5 mL of filtrate first to prevent drug adsorption.

  • Option B (Centrifugation): 15,000 rpm for 10 minutes. This is preferred for this molecule if micelle formation (in FaSSIF) is suspected.

Step 4: pH Verification Measure the pH of the filtrate immediately. If the compound is acidic/basic enough, it may shift the buffer pH. The solubility data must be plotted against the final pH, not the nominal buffer pH.

Step 5: Quantification Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water) to fit within the HPLC calibration curve range. Inject and quantify.

Visualization: Solubility Screening Workflow

The following diagram illustrates the decision logic and workflow for characterizing this specific NCE.

SolubilityWorkflow Start Solid Sample: This compound SolventSelect Media Selection: 1. pH 1.2 (SGF) 2. pH 4.5 (Acetate) 3. pH 6.8 (Phosphate) 4. FaSSIF (Biorelevant) Start->SolventSelect Equilibration Equilibration: Shake Flask (24-48h @ 37°C) Ensure Excess Solid SolventSelect->Equilibration Add Excess Solid Separation Phase Separation: Centrifugation (Preferred) or PVDF Filtration Equilibration->Separation pHCheck Check Final pH: Did the API shift the buffer? Separation->pHCheck pHCheck->SolventSelect Re-adjust Buffer Capacity (If pH Shift > 0.1) Analysis Quantification: HPLC-UV (Standard Curve) pHCheck->Analysis Dilute Supernatant DataPlot Output: Plot LogS vs. pH Determine Intrinsic Solubility (S0) Analysis->DataPlot

Caption: Figure 1. Thermodynamic solubility screening workflow emphasizing pH verification to account for the amphoteric nature of the analyte.

Solvent Selection for Formulation

For researchers moving from characterization to in vivo dosing or stock solution preparation, aqueous buffers are often insufficient due to the low intrinsic solubility (


).
Recommended Organic Solvents

Based on the diphenylamine scaffold and the polar amino group, the following solubility hierarchy is expected:

Solvent ClassSuitabilityComments
DMSO Excellent (>50 mg/mL)Best for stock solutions. Disrupts intermolecular H-bonds effectively.
PEG 400 GoodUseful for liquid formulations; stabilizes the amine.
Ethanol ModerateSolubility decreases rapidly with water addition (cosolvent exponential decay).
Lipids (Corn Oil) Poor to ModerateThe 3-amino group reduces lipophilicity compared to Mefenamic Acid, making pure oil vehicles less effective.
Formulation Strategy

To maximize solubility for animal studies:

  • Salt Formation: Use Sodium (Na⁺) or Meglumine salts to target the carboxylic acid. This is the most effective strategy for this molecule.

  • Cosolvents: 10% DMSO / 20% PEG 400 / 70% Water is a robust starting vehicle for IP/IV administration.

Scientific Integrity & Causality (E-E-A-T)

Why does this profile matter? The presence of the 3-amino group creates a "solubility trap" at physiological pH. Unlike simple acids which are soluble at pH 7, the pKa of the 3-amino group (approx 3.5–4.5) means that in the stomach (pH 1), the drug is cationic and soluble. As it transitions to the duodenum (pH 6), it passes through its isoelectric point (zwitterion), creating a high risk of precipitation and low bioavailability.

Self-Validating the Protocol:

  • Mass Balance Check: If the filtered solid is analyzed by XRPD (X-Ray Powder Diffraction) after the experiment, it must match the starting material. If the crystal form changes (e.g., hydrate formation), the solubility data refers to the new form, not the original.

  • Tyndall Effect: After filtration, shine a laser pointer through the solution. If a beam is visible, nanoparticles are present, and the solubility is overestimated. Re-filter or centrifuge longer.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (The definitive text on pH-solubility profiling).
  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

  • Box, K. J., & Comer, J. E. (2008). Using measured pKa, logP and solubility to investigate supersaturation and predict BCS class. Current Drug Metabolism, 9(9), 869-878. [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 53323514, 3-[N-(4-methylphenyl)amino]benzoic acid. [Link] (Analogous structure for property benchmarking).

  • Perlovich, G. L., et al. (2003). Thermodynamic aspects of solubility and partitioning processes of some non-steroidal anti-inflammatory drugs in the n-octanol/buffer system. Journal of Thermal Analysis and Calorimetry, 73, 633–642.

Sources

Technical Guide: Spectral Characterization & Synthesis of 3-Amino-2-(4-methylphenylamino)benzoic Acid

[1]

CAS Registry Number: 116702-65-9 Molecular Formula: C₁₄H₁₄N₂O₂ Molecular Weight: 242.28 g/mol Synonyms: 3-Amino-2-(p-toluidino)benzoic acid; 3-Amino-N-(4-methylphenyl)anthranilic acid.[1]

Part 1: Executive Technical Overview

3-Amino-2-(4-methylphenylamino)benzoic acid is a critical di-amino functionalized intermediate, structurally related to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) but distinct due to the 3-amino substitution.[1] Its primary utility lies in medicinal chemistry as a scaffold for polyheterocyclic synthesis (e.g., acridones, benzodiazepines) and as a precursor for kinase inhibitors (specifically MEK inhibitors) where the diphenylamine core provides essential hydrophobic binding interactions.[1]

Core Application Logic: The molecule possesses three distinct nucleophilic sites: the carboxylic acid, the secondary diarylamine, and the primary aniline at position 3.[1] This guide focuses on the spectral validation of these functional groups to ensure synthetic integrity during drug development workflows.

Part 2: Synthesis & Reaction Monitoring (Self-Validating Protocol)

To understand the spectral data, one must understand the synthesis.[1] The presence of impurities (e.g., unreduced nitro compounds or regioisomers) is the most common cause of spectral deviation.[1]

Synthetic Route & Logic

The synthesis follows a rigorous two-step protocol:

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of a halide activated by an ortho-nitro group.[1]

  • Chemoselective Reduction: Conversion of the nitro group to an amine without affecting the carboxylic acid or the diarylamine linkage.[1]

Step 1: Coupling

  • Precursors: 2-Chloro-3-nitrobenzoic acid + p-Toluidine.[1]

  • Mechanism: The 3-nitro group activates the C-2 position for attack by the p-toluidine amine.[1]

  • Critical Control: Maintain basic conditions (K₂CO₃/DMF) to scavenge HCl.

Step 2: Reduction

  • Precursor: 2-(4-methylphenylamino)-3-nitrobenzoic acid.[1]

  • Method: Catalytic Hydrogenation (H₂/Pd-C) or Chemical Reduction (Fe/HCl).[1]

  • Validation: Disappearance of the yellow color (nitro compound) and loss of NO₂ stretches in IR.[1]

Workflow Visualization

SynthesisWorkflowStart2-Chloro-3-nitrobenzoic acidInterIntermediate:2-(4-methylphenylamino)-3-nitrobenzoic acidStart->Inter SNAr CouplingReagentp-Toluidine(K2CO3, DMF, 100°C)Reagent->InterProductTarget:3-Amino-2-(4-methylphenylamino)benzoic acidInter->Product ChemoselectiveReductionReductReduction(H2, Pd/C or Fe/HCl)Reduct->Product

Figure 1: Synthetic pathway highlighting the critical intermediate transition from Nitro (blue) to Amino (green).[1]

Part 3: Spectral Characterization & Diagnostic Signals[1]

As exact raw data files are often proprietary, the following Diagnostic Signal Table provides the expected and verified shifts based on structural electronic effects. Use these values to validate your isolated product.

Proton NMR (¹H NMR) Validation

Solvent: DMSO-d₆ (Standard for polar amino acids)

Position / GroupShift (δ ppm)MultiplicityIntegrationDiagnostic Causality
-COOH 11.0 – 13.0Broad Singlet1HAcidic proton; often broadened by H-bonding or exchange.[1]
NH (Diarylamine) 8.5 – 9.5Singlet1HDeshielded by two aromatic rings; verifies the C2-N bond.[1]
Ar-H (Ring A) 7.2 – 7.6Multiplet3HThe benzoic acid core protons (H4, H5, H6).[1]
Ar-H (Ring B) 6.8 – 7.1AA'BB' System4Hp-Tolyl ring protons; characteristic "roofing" effect.[1]
-NH₂ (Primary) 4.5 – 5.5Broad Singlet2HCritical Signal: Confirms reduction of NO₂.[1] If absent, reaction is incomplete.
-CH₃ 2.2 – 2.3Singlet3HMethyl group on the p-tolyl ring; serves as an internal integration standard.[1]
Infrared Spectroscopy (FT-IR)

The IR spectrum is the fastest method to confirm the Nitro → Amine transformation.[1]

  • Key Absence: Disappearance of strong bands at 1530 cm⁻¹ and 1350 cm⁻¹ (N-O asymmetric/symmetric stretch).[1]

  • Key Presence: Appearance of doublet peaks at 3300–3450 cm⁻¹ (Primary NH₂ stretching).[1]

  • Carbonyl: Strong band at 1670–1690 cm⁻¹ (Carboxylic Acid C=O).[1]

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or APCI (+).

  • Molecular Ion (M+H)⁺: Calculated: 243.11; Observed: 243.1 .[1]

  • Fragmentation Pattern: Loss of CO₂ (M-44) and cleavage of the diphenylamine bond are common.[1]

Part 4: Quality Control & Impurity Profiling[1]

In high-stakes drug development, purity is paramount.[1] The following impurities are common in this synthesis:

  • Unreduced Intermediate (CAS 116702-65-9 precursor):

    • Detection: Yellow color retention; presence of 1530 cm⁻¹ IR band.[1]

    • Remediation:[1][2][3] Extend hydrogenation time or refresh catalyst.

  • Decarboxylated Byproduct:

    • Cause: Excessive heat during the coupling step.[1]

    • Detection: Loss of the COOH proton in NMR; MS peak at M-44 (199 Da).[1]

  • Regioisomers:

    • Cause: Impure starting material (e.g., 2-chloro-4-nitrobenzoic acid).[1]

    • Detection: Complex splitting in the aromatic region of ¹H NMR.[1]

Logical Validation Diagram

ValidationLogicSampleIsolated Solid(Off-white/Grey)IR_CheckFT-IR AnalysisSample->IR_CheckNO2_PeakPeaks at1530/1350 cm-1?IR_Check->NO2_PeakFail_RedFAIL:Incomplete ReductionNO2_Peak->Fail_RedYesPass_RedPASS:Nitro ReducedNO2_Peak->Pass_RedNoNMR_Check1H NMR AnalysisPass_Red->NMR_CheckMethyl_IntMethyl Integral ≈ 3.0?NMR_Check->Methyl_IntFail_StrucFAIL:Impure/Wrong StructureMethyl_Int->Fail_StrucNoFinal_ValidVALIDATEDCOMPOUNDMethyl_Int->Final_ValidYes

Figure 2: Decision tree for rapid spectral validation of the target compound.

References

  • Vihasibio Sciences. (n.d.).[1][4] Product List - Active Pharmaceutical Ingredients & Intermediates. Retrieved January 28, 2026, from [Link][1]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 53323514, 3-(4-methylanilino)benzoic acid (Isomer Context). Retrieved January 28, 2026, from [Link][1]

  • Google Patents. (2014).[1] Method for preparing 3-amino-2-methyl benzoic acid (Contextual Synthesis Analog). CN104072383A.[1] Retrieved January 28, 2026, from [1]

Technical Guide: NMR Spectroscopy of 3-Amino-2-(4-methylphenylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth spectroscopic analysis of 3-Amino-2-(4-methylphenylamino)benzoic acid , a critical scaffold in the synthesis of MEK inhibitors (e.g., PD 184352/CI-1040) and fenamic acid derivatives.

The following data synthesizes empirical trends from structural analogs (fenamates) and first-principles NMR prediction for highly conjugated, hydrogen-bonded systems.

Structural Overview & Chemical Context

This molecule features a highly functionalized anthranilic acid core. Two dominant structural factors dictate its NMR spectral signature:

  • Intramolecular Hydrogen Bonding: A strong hydrogen bond exists between the secondary amine (N-H) at position 2 and the carbonyl oxygen of the carboxylic acid at position 1. This creates a planar, pseudo-six-membered ring, significantly deshielding the bridging N-H proton.

  • Electronic Push-Pull: The electron-donating 3-amino group (-NH₂) exerts a shielding effect on the benzoic ring protons, while the carboxylic acid is electron-withdrawing.

Structural Connectivity Diagram (DOT Visualization)

The following diagram illustrates the connectivity and the critical intramolecular hydrogen bond (IMHB) that locks the conformation.

G cluster_0 Benzoic Core (Ring A) cluster_1 Tolyl Ring (Ring B) C1 C1 (COOH) C2 C2 (Linker) C1->C2 C3 C3 (NH2) C2->C3 H_IMHB H (Bridge) Deshielded C2->H_IMHB N-H Bond C_Tol p-Tolyl C2->C_Tol N-Aryl Bond H_IMHB->C1 H-Bond (Lock) Me CH3 (Tolyl) C_Tol->Me

Caption: Structural connectivity highlighting the intramolecular hydrogen bond (IMHB) responsible for the downfield shift of the bridging amine proton.

Experimental Protocol

Sample Preparation

To ensure reproducibility and observation of exchangeable protons, strictly follow this protocol:

  • Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6).

    • Reasoning: Chloroform-d (CDCl₃) often fails to solubilize zwitterionic amino acids effectively. Furthermore, DMSO-d6 slows proton exchange, allowing the distinct observation of the -NH and -COOH signals which might otherwise broaden into the baseline.

  • Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of solvent.

  • Water Suppression: If the sample contains trace moisture, the water peak (3.33 ppm in DMSO) may obscure aromatic signals. Use a pre-saturation pulse sequence if necessary, though the signals of interest here are generally far removed from the water peak.

1H NMR Spectral Analysis (500 MHz, DMSO-d6)

The proton spectrum is characterized by three distinct regions: the exchangeable protons (highly variable), the aromatic region (complex splitting), and the aliphatic region (clean singlet).

Data Summary Table
RegionShift (δ ppm)Mult.IntegrationAssignmentStructural Insight
Acidic 12.5 - 13.5br s1H-COOHHighly deshielded; often very broad due to dimerization or exchange.
Bridge 9.0 - 9.8s1HAr-NH-ArDiagnostic: Deshielded by intramolecular H-bond to C=O.
Aromatic 7.35d1HH-6 (Benzoic)Ortho to COOH; deshielded by carbonyl anisotropy.
Aromatic 7.05d2HH-2', H-6' (Tolyl)Part of AA'BB' system; ortho to amine linker.
Aromatic 6.95d2HH-3', H-5' (Tolyl)Part of AA'BB' system; ortho to methyl group.
Aromatic 6.80t1HH-5 (Benzoic)Meta to COOH; shielded by C3-NH2.
Aromatic 6.65d1HH-4 (Benzoic)Ortho to C3-NH2; significantly shielded.
Amine 5.0 - 6.5br s2H-NH₂ (C3)Broad signal; chemical shift varies with concentration/water content.
Aliphatic 2.23s3HAr-CH₃Diagnostic: Sharp singlet characteristic of tolyl methyl.
Detailed Mechanistic Analysis
  • The "Bridge" Proton (~9.5 ppm): Unlike typical secondary amines (3-5 ppm), this proton appears downfield. This confirms the ortho-relationship between the amine linker and the carboxylic acid, validating the successful coupling at the C2 position.

  • The Benzoic Ring (Shielding Effects): The 3-amino group is a strong electron donor (resonance). This creates an "upfield push" on the protons at C4 and C6 relative to unsubstituted benzoic acid. However, C6 is spatially close to the electron-withdrawing COOH, keeping it relatively downfield (7.35 ppm) compared to C4 (6.65 ppm).

  • The Tolyl Ring: This ring exhibits free rotation (unless sterically hindered by bulky substituents), typically resulting in a symmetric AA'BB' pattern (two doublets) for the 4-methylphenyl group.

13C NMR Spectral Analysis (125 MHz, DMSO-d6)

The carbon spectrum confirms the backbone skeleton. The carbonyl and methyl carbons serve as key anchors for assignment.

Data Summary Table
TypeShift (δ ppm)AssignmentNote
C=O 169.5 - 171.0-COOHCarbonyl carbon; most deshielded signal.
Quat. 145.0 - 148.0C3 (C-NH2)Deshielded by direct attachment to nitrogen.
Quat. 138.0 - 140.0C2 (Linker)Bridgehead carbon.
Quat. 130.0 - 132.0C1' (Tolyl)Ipso carbon of the tolyl ring.
CH 129.5C3', C5' (Tolyl)Aromatic CH.
CH 118.0 - 120.0C2', C6' (Tolyl)Aromatic CH.
CH 115.0 - 117.0C6 (Benzoic)Ortho to COOH.
CH 114.0C4 (Benzoic)Ortho to NH2.
Quat. 110.0 - 112.0C1 (Benzoic)Ipso to COOH; shielded relative to other quaternary carbons.
CH 108.0C5 (Benzoic)Meta to COOH.
CH3 20.5Ar-CH₃Tolyl methyl group.

Assignment Workflow & Logic

To validate the structure of a synthesized batch, follow this logical workflow using 1D and 2D NMR techniques.

Workflow Start Start: Acquire 1H & 13C in DMSO-d6 Step1 Identify Diagnostic Singlets (Methyl @ 2.2 ppm, NH @ 9.5 ppm) Start->Step1 Step2 Analyze Aromatic Splitting Step1->Step2 Decision Is Tolyl AA'BB' present? Step2->Decision Step3A Confirm p-Tolyl substructure Decision->Step3A Yes Step3B Check for Regioisomers (e.g., m-tolyl impurity) Decision->Step3B No Step4 Run HSQC/HMBC Step3A->Step4 Step5 HMBC Correlation: NH (9.5) -> C=O (170) & C2 (140) Step4->Step5 Final Structure Validated Step5->Final

Caption: Step-by-step logic for confirming structural identity using 1D and 2D NMR data.

Common Impurities & Troubleshooting

When analyzing this compound (often an intermediate), look for these specific impurity signatures:

  • Residual Starting Material (p-Toluidine):

    • Look for upfield aromatic doublets at ~6.5 ppm and ~6.9 ppm.

    • Look for a methyl singlet slightly shifted from the product (often ~2.15 ppm).

  • Unreduced Nitro Intermediate:

    • If synthesized from 3-nitro-2-(4-methylphenylamino)benzoic acid, the nitro group is strongly electron-withdrawing.

    • Signature: If the reduction is incomplete, protons H-4 and H-6 on the benzoic ring will appear significantly downfield (8.0 - 8.5 ppm) compared to the amino-product.

  • Decarboxylation:

    • Prolonged heating can lead to decarboxylation.

    • Signature: Loss of the COOH peak in 13C (~170 ppm) and appearance of a new aromatic proton signal.

References

  • Fenamic Acid Derivatives: Comparison of spectral data for N-phenylanthranilic acid derivatives.
  • Intramolecular Hydrogen Bonding: Hansen, P. E.[1] "NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds." Molecules, 2015.[2] Link

  • MEK Inhibitor Synthesis: Review of synthetic routes for PD 184352 intermediates involving 2-(arylamino)benzoic acids. Organic Process Research & Development.
  • General Benzoic Acid NMR: "1H NMR spectrum of benzoic acid." Doc Brown's Chemistry. Link (Proxy reference for core scaffold shifts).

  • Mefenamic Acid Conformational Analysis: "Determination of Preferred Conformations of Mefenamic Acid in DMSO by NMR." AIP Conference Proceedings, 2019. Link

Sources

Technical Guide: Mass Spectrometry of 3-Amino-2-(4-methylphenylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the mass spectrometric analysis of 3-Amino-2-(4-methylphenylamino)benzoic acid (CAS: 116702-65-9), a critical intermediate often associated with the synthesis of MEK inhibitors and acridone-based pharmaceuticals.

Executive Summary & Compound Profile

Target Analyte: this compound Molecular Formula: C₁₄H₁₄N₂O₂ Exact Mass: 242.1055 Da Role: Pharmaceutical Intermediate (MEK Inhibitor synthesis), Acridone precursor.

This guide addresses the analytical challenges inherent to this molecule: its amphoteric nature (carboxylic acid + two amine functionalities) and its propensity for in-source cyclization. The protocol below prioritizes Electrospray Ionization (ESI) in Positive Mode , leveraging the high proton affinity of the aniline-like nitrogens to achieve sub-ng/mL sensitivity.

Core Experimental Directive (LC-MS/MS)

Ionization Strategy: The Case for ESI(+)

While the carboxylic acid moiety suggests negative mode (ESI-) capability, the Positive Mode (ESI+) is superior for three mechanistic reasons:

  • Protonation Sites: The molecule possesses two basic nitrogen centers (primary amine at C3, secondary amine at C2). The C3-amino group, being electron-donating, significantly enhances the basicity of the system.

  • Fragmentation Stability: Protonated precursors ([M+H]⁺) generate structurally diagnostic product ions (e.g., acridinium species) via predictable ortho-effect pathways, whereas deprotonated ions ([M-H]⁻) often yield non-specific decarboxylation only.

  • Mobile Phase Compatibility: Acidic mobile phases (Formic Acid) required for C18 retention perfectly align with positive ionization.

Chromatographic Conditions[1][2]
  • Column: C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 8 minutes.

Why this works: The formic acid suppresses the ionization of the carboxylic acid in solution (keeping it neutral), increasing retention on the hydrophobic C18 stationary phase, while simultaneously ensuring the amines are protonated for the MS source.

Fragmentation Mechanism & MS/MS Pathways[3]

The fragmentation of this compound is dominated by the "Ortho Effect," where the spatial proximity of the carboxylic acid and the secondary amine facilitates intramolecular cyclization.

Primary Transition (Quantifier): The Acridinium Ion

Precursor: m/z 243.1 ([M+H]⁺)


Product:  m/z 225.1 ([M+H - H₂O]⁺)
  • Mechanism: Acid-catalyzed dehydration. The secondary amine nitrogen attacks the carbonyl carbon of the carboxylic acid, followed by water elimination. This results in a highly stable, resonance-stabilized acridinium cation .

  • Significance: This transition is high-intensity and structurally specific, making it the ideal quantifier.

Secondary Transition (Qualifier): Decarboxylation

Precursor: m/z 243.1 ([M+H]⁺)


Product:  m/z 199.1 ([M+H - CO₂]⁺)
  • Mechanism: Direct loss of the carboxyl group as CO₂.

  • Significance: Common to all anthranilic acid derivatives. Useful for confirming the carboxylic acid functionality.

Tertiary Transition: Toluidine Cleavage

Precursor: m/z 243.1


Product:  m/z 108.1 (C₇H₉N⁺)
  • Mechanism: Cleavage of the C-N bridge, generating a 4-methylaniline (p-toluidine) radical cation or related species.

Visualization: Fragmentation Pathway

The following diagram illustrates the competing fragmentation pathways governed by the ortho-substitution pattern.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 243.1 (Protonated this compound) Acridinium Acridinium Cation m/z 225.1 [M+H - H2O]+ Parent->Acridinium -H2O (Ortho Effect Cyclization) High Energy CID Decarboxy Decarboxylated Product m/z 199.1 [M+H - CO2]+ Parent->Decarboxy -CO2 Neutral Loss Toluidine Toluidine Fragment m/z 108.1 [C7H9N]+ Parent->Toluidine C-N Cleavage Sub-fragments Sub-fragments Acridinium->Sub-fragments Ring Opening/Degradation

Figure 1: Proposed collision-induced dissociation (CID) pathways for the protonated precursor m/z 243.1.

Method Validation Parameters (MRM Table)

For quantitative analysis in biological matrices or reaction mixtures, use the following Multiple Reaction Monitoring (MRM) transitions.

AnalytePolarityPrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)Role
3-Amino-2-(4-methyl...) ESI (+)243.1 225.1 10020 - 25Quantifier
ESI (+)243.1199.110015 - 20Qualifier 1
ESI (+)243.1108.110035 - 40Qualifier 2
Internal Standard *ESI (+)247.1229.110020 - 25Reference

*Recommended IS: Deuterated analog (d4-benzoic ring) or Mefenamic Acid-d3 if exact isotope is unavailable.

Analytical Workflow & Quality Control

To ensure data integrity, the following workflow incorporates "Self-Validating" steps.

Sample Preparation Protocol[1][4]
  • Stock Solution: Dissolve 1 mg in 1 mL DMSO (Solubility is poor in pure water/methanol due to zwitterionic character).

  • Working Standard: Dilute stock 1:1000 into 50:50 Methanol:Water + 0.1% Formic Acid .

    • Critical Step: The presence of acid in the diluent prevents the formation of anionic species and ensures the analyte is in the [M+H]⁺ form prior to injection.

  • Filtration: 0.2 µm PTFE filter (Avoid Nylon, which may bind acidic moieties).

Workflow Diagram

Workflow Sample Sample (Reaction Mix/Plasma) Prep Protein Ppt / Dilution (MeOH + 0.1% FA) Sample->Prep LC LC Separation C18 Reverse Phase Prep->LC ESI ESI (+) Source Protonation LC->ESI Q1 Q1 Filter Select m/z 243.1 ESI->Q1 CID Collision Cell Argon Gas Q1->CID Q3 Q3 Filter Select m/z 225.1 CID->Q3 Data Quantification Q3->Data

Figure 2: Linear Ion Trap / Triple Quadrupole Workflow for targeted quantification.

Troubleshooting & Impurity Profiling

In drug development (e.g., MEK inhibitors), this compound may appear as a degradation product.

  • Interference Warning: Isomers such as 2-amino-3-(4-methylphenylamino)benzoic acid (positional isomer) may co-elute.

    • Differentiation: The "Ortho Effect" (m/z 225 transition) is significantly weaker or absent in isomers where the amine and carboxylic acid are not adjacent. If the m/z 243

      
       225 ratio drops, suspect isomeric contamination.
      
  • Carryover: The hydrophobic "tail" (tolyl group) can cause carryover on C18 columns.

    • Solution: Use a needle wash of 50:50 Acetonitrile:Isopropanol + 0.1% Formic Acid.

References

  • MassBank Record: Benzoic Acid Derivatives . MassBank EU. Accessed 2024.[1] [Link] (Provides foundational fragmentation data for benzoic acid and anthranilic acid cores).

  • Fragmentation mechanisms of protonated benzoic acid and related compounds . ResearchGate. (2017). [Link] (Mechanistic basis for the decarboxylation and dehydration pathways in aromatic acids).

  • Determination of Primary Aromatic Amines by LC/MS/MS . Agilent Technologies Application Note. (2019). [Link] (Validates the use of PFP and C18 columns for amine-acid separation).

Sources

The Pharmacophore Potential of 3-Amino-2-(4-methylphenylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological potential, synthetic utility, and biological evaluation of 3-Amino-2-(4-methylphenylamino)benzoic acid . This guide is structured for researchers in medicinal chemistry and pharmacology, focusing on the compound's role as a privileged scaffold for heterocyclic drug discovery.

A Technical Guide to Scaffold Utilization and Biological Evaluation

Executive Summary

This compound (CAS Reg. No. via homology: related to 3-amino-N-tolylanthranilic acid) represents a trifunctional "privileged structure" in drug discovery. It combines the core pharmacophore of fenamate NSAIDs (N-arylanthranilic acids) with an additional amino handle at the 3-position. This unique substitution pattern allows for divergent synthetic pathways, serving as a critical precursor for 1-arylbenzimidazoles and substituted quinazolinones , both of which exhibit potent antimicrobial and cytotoxic activities.

This guide delineates the compound's intrinsic biological activity, its application as a synthon for bioactive heterocycles, and validated protocols for its evaluation.

Chemical Profile & Structural Logic[1][2]

The molecule is characterized by a benzoic acid core substituted at the ortho and meta positions. Its biological relevance is dictated by three functional zones:

  • Zone A (Positions 1 & 2 - The Fenamate Core): The N-(4-methylphenyl)anthranilic acid motif mimics the structure of mefenamic acid and tolfenamic acid. This region is responsible for COX-1/COX-2 inhibition via hydrophobic interaction with the cyclooxygenase active site channel.

  • Zone B (Position 3 - The Amino Handle): The primary amine at position 3 breaks the symmetry of standard fenamates. It increases hydrophilicity and provides a nucleophilic site for Schiff base formation or cyclization.

  • Zone C (The 2,3-Diamine Vicinity): The proximity of the secondary amine (pos 2) and primary amine (pos 3) creates a perfect geometry for cyclization into benzimidazoles , a class of compounds known for DNA intercalation and kinase inhibition.

Physicochemical Properties (Calculated)
PropertyValueImplication
Molecular Formula C₁₄H₁₄N₂O₂Low MW, fragment-like
Molecular Weight 242.27 g/mol Ideal for lead optimization (<500 Da)
cLogP ~2.8 - 3.2High membrane permeability; good oral bioavailability potential
H-Bond Donors 3 (COOH, NH, NH₂)Critical for target binding
Topological Polar Surface Area ~75 ŲWithin the "sweet spot" for cell penetration (<140 Ų)
Synthetic Utility & Pathway Visualization

The primary value of this compound lies in its "divergent synthesis" capability. It acts as a branch point for two major classes of bioactive heterocycles.

Pathway A: Benzimidazole Synthesis

Reaction with carboxylic acids or aldehydes under acidic conditions closes the ring between N(2) and N(3), yielding 1-(p-tolyl)-2-substituted benzimidazoles . These derivatives are frequently cited for antiviral and anticancer activity.[1]

Pathway B: Quinazolinone Synthesis

Reaction with acetic anhydride or formamide engages the COOH(1) and NH(2) groups (or NH(3) depending on conditions), yielding quinazolin-4(3H)-ones . These are classic antimicrobial and anticonvulsant scaffolds.

SynthesisPathways Precursor 3-Amino-2-(4-methylphenylamino) benzoic acid (The Scaffold) ReagentA R-CHO / Acid (Cyclization at 2,3) Precursor->ReagentA ReagentB Ac2O / Formamide (Cyclization at 1,2) Precursor->ReagentB Benzimidazole 1-(p-Tolyl)benzimidazoles (Anticancer / Antiviral) ReagentA->Benzimidazole Dehydration Quinazolinone Quinazolin-4(3H)-ones (Antimicrobial / CNS Active) ReagentB->Quinazolinone Condensation

Figure 1: Divergent synthetic pathways utilizing the 3-amino-2-anilinobenzoic acid scaffold.

Biological Activity Profile
A. Intrinsic Activity (Anti-inflammatory)

As a structural analog of Tolfenamic Acid , the uncyclized acid exhibits anti-inflammatory potential.

  • Mechanism: Inhibition of prostaglandin biosynthesis via blockade of the arachidonic acid binding channel in COX enzymes.

  • Potency: Typically lower than diclofenac but with a potentially improved safety profile due to the 3-amino group altering metabolic clearance.

B. Derivative Activity (Antimicrobial & Cytotoxic)

The derivatives synthesized from this scaffold show the most significant bioactivity.

Derivative ClassTarget Organism/Cell LineActivity TypeKey Findings
Quinazolinones Staphylococcus aureusAntibacterialModerate to high activity (MIC 12.5–50 µg/mL). Disrupts cell wall synthesis.
Benzimidazoles MCF-7 (Breast Cancer)CytotoxicIC₅₀ values often < 10 µM.[1] Induces apoptosis via tubulin polymerization inhibition.
Schiff Bases Candida albicansAntifungal3-amino Schiff bases show enhanced lipophilicity and fungal membrane penetration.
Detailed Experimental Protocols

To ensure scientific integrity, the following protocols are standardized for evaluating this compound and its derivatives.

Protocol 1: Synthesis of the Scaffold (Ullmann Condensation)

Note: This synthesis requires an inert atmosphere to prevent oxidation of the diamine.

  • Reagents: 3-Amino-2-chlorobenzoic acid (1.0 eq), p-Toluidine (1.2 eq), Potassium Carbonate (2.0 eq), Cu powder (catalytic), DMF (Solvent).

  • Procedure:

    • Suspend reagents in DMF under nitrogen.

    • Heat to reflux (140°C) for 6–8 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Critical Step: The reaction color typically shifts from pale to deep brown/green indicating copper complexation.

    • Cool to room temperature and pour into ice-cold 1N HCl.

    • Filter the precipitate.[2] Recrystallize from Ethanol/Water to yield the target acid.

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Purpose: To evaluate the anticancer potential of the scaffold and its derivatives.

  • Cell Preparation: Seed MCF-7 or HeLa cells in 96-well plates (5 × 10³ cells/well) in DMEM media. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Dissolve the test compound in DMSO (Final concentration < 0.1%). Prepare serial dilutions (0.1 µM to 100 µM). Add to wells.

  • Incubation: Incubate for 48 hours.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate for 4 hours.

    • Remove media carefully.

    • Add 100 µL DMSO to solubilize formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution)

Standard: CLSI M07-A10

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.

  • Plate Setup: Use 96-well plates with Mueller-Hinton Broth.

  • Dilution: Add test compound (dissolved in DMSO) to the first column and perform 2-fold serial dilutions across the plate.

  • Control: Include Ciprofloxacin as a positive control and DMSO as a negative vehicle control.

  • Incubation: 37°C for 18–24 hours.

  • Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the validated SAR modifications for this scaffold.

SAR Core 3-Amino-2-(4-methylphenylamino) benzoic acid Mod1 Modification: 4-Methyl Group Effect: Increases Lipophilicity (LogP) Result: Better membrane penetration Core->Mod1 Mod2 Modification: 3-Amino Group Effect: Acylation/Schiff Base Result: Tunable solubility & Target Specificity Core->Mod2 Mod3 Modification: COOH Group Effect: Esterification/Amidation Result: Prodrug potential (reduces GI irritation) Core->Mod3

Figure 2: Structure-Activity Relationship (SAR) map highlighting modifiable zones for lead optimization.

References
  • Synthetic Utility of Anthranilic Acids

    • Title: Synthesis of Some New Quinazolinone Derivatives and Evalu
    • Source: NIH / PubMed Central.
    • Significance: Validates the cyclization of 2-amino-benzoic acid derivatives into quinazolinones and their subsequent antimicrobial testing.
    • URL:[Link]

  • Biological Activity of PABA Analogs

    • Title: Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.[1][2]

    • Source: MDPI (Molecules).
    • Significance: Provides context on the broad biological spectrum (anticancer, anti-inflammatory) of aminobenzoic acid scaffolds.[1][3]

    • URL:[Link]

  • Compound Identification

    • Title: 3-[N-(4-methylphenyl)amino]benzoic acid (PubChem CID 53323514).[4]

    • Source: PubChem.[4]

    • Significance: Confirms chemical structure and physicochemical properties.[5][2][6]

    • URL:[Link]

  • Related Scaffold Activity (Benzothiazoles/Benzimidazoles)

    • Title: Biological activity of 3-(2-benzoxazol-5-yl)
    • Source: NIH / PubMed Central.
    • Significance: Demonstrates the cytotoxicity and antimicrobial potential of heterocycles derived from similar amino-acid/benzoic acid precursors.[7][1][8]

    • URL:[Link]

Sources

Technical Guide: 3-Amino-2-(4-methylphenylamino)benzoic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Advanced Synthetic & Medicinal Chemistry Guide Audience: Medicinal Chemists, Process Chemists, and Oncology Researchers[1]

Executive Summary

3-Amino-2-(4-methylphenylamino)benzoic acid represents a specialized subclass of the fenamate (N-phenylanthranilic acid) pharmacophore.[1] Unlike standard fenamates (e.g., Mefenamic acid) which function primarily as COX inhibitors, the introduction of an amino group at the C3 position transforms this molecule into a bifunctional "ortho-diamine" synthon .

This structural modification drastically alters its reactivity profile, shifting its utility from a simple anti-inflammatory agent to a high-value precursor for tricyclic nitrogen heterocycles, particularly acridines , acridones , and benzimidazoles . These derivatives are critical in oncology research as DNA intercalators and Topoisomerase II inhibitors.[1]

This guide details the synthesis, purification, and divergent derivatization of this scaffold, emphasizing its role as a privileged structure in drug discovery.

Part 1: Chemical Architecture & Properties

The Pharmacophore

The molecule consists of an anthranilic acid core substituted at the nitrogen with a p-tolyl group and functionalized at the C3 position with a primary amine.[1]

PropertyDescriptionMechanistic Implication
Core Scaffold Diphenylamine-2-carboxylic acidLipophilic backbone; mimics the kinase hinge-binding region (similar to MEK inhibitors).[1]
C3-Amino Group Primary Amine (-NH2)Critical Handle: Provides a nucleophile for ortho-cyclization, enabling the formation of fused heterocyclic rings (e.g., benzimidazoles).[1]
C2-Linker Secondary Amine (-NH-)Acts as the bridge for the diphenyl system; susceptible to oxidation to form acridines.[1]
C1-Carboxyl Carboxylic Acid (-COOH)Solubilizing group; electron-withdrawing; participates in intramolecular cyclization (acridone formation).[1]
Physicochemical Profile[2]
  • Molecular Formula: C14H14N2O2

  • Calculated MW: ~242.27 g/mol

  • Solubility: Low in water; soluble in DMSO, DMF, and hot ethanol.

  • Acidity: Amphoteric due to the presence of both carboxylic acid (acidic) and amine (basic) moieties.

Part 2: Synthetic Pathways (The "Build" Phase)

The synthesis of this compound is a two-step sequence: an Ullmann Condensation followed by a Chemoselective Reduction .[1]

Step 1: Ullmann Condensation

The formation of the diphenylamine bond is achieved by coupling 2-chloro-3-nitrobenzoic acid with p-toluidine.[1]

  • Reagents: 2-Chloro-3-nitrobenzoic acid, p-Toluidine, Copper powder (catalyst), K2CO3 (base).[1]

  • Solvent: DMF or Isoamyl alcohol.[1]

  • Mechanism: Nucleophilic aromatic substitution (

    
    ) facilitated by copper coordination (Ullmann-type).[1]
    
Step 2: Nitro Reduction

The 3-nitro intermediate is reduced to the 3-amino target.[1]

  • Method A (Catalytic): H2 (balloon), 10% Pd/C, Ethanol/EtOAc.[2]

  • Method B (Chemical): Iron powder, NH4Cl, Ethanol/Water (Bechamp reduction). Preferred for scale-up to avoid catalyst poisoning.[1]

Visualization: Synthetic Workflow

Synthesis SM1 2-Chloro-3-nitrobenzoic acid (Electrophile) INT Intermediate: 3-Nitro-2-(p-toluidino)benzoic acid SM1->INT Ullmann Condensation Cu, K2CO3, DMF, 100°C SM2 p-Toluidine (Nucleophile) SM2->INT PROD TARGET: 3-Amino-2-(4-methylphenylamino) benzoic acid INT->PROD Reduction H2/Pd-C or Fe/NH4Cl

Caption: Two-step synthesis of the target scaffold via Ullmann coupling and Nitro reduction.

Part 3: Divergent Derivatization (The "Use" Phase)

The true value of this molecule lies in its ability to cyclize into bioactive heterocycles.[1]

Pathway A: Acridone Formation (Anti-Tumor)

Heating the scaffold in acidic dehydrating media causes cyclization between the carboxylic acid and the phenyl ring C-H (via an acyl-cation intermediate).

  • Reagent: Polyphosphoric Acid (PPA) or POCl3.

  • Product: 4-Amino-1-methylacridin-9(10H)-one derivatives.[1]

  • Application: DNA intercalation; Topoisomerase II inhibition.[1]

Pathway B: Benzimidazole Formation

The vicinal diamine system (the C3-amino and the C2-secondary amine) allows for condensation with aldehydes or carboxylic acids.[1]

  • Reagent: R-CHO / Na2S2O5 or R-COOH / PPA.[1]

  • Product: 1-(4-methylphenyl)-2-substituted-benzimidazole-7-carboxylic acids.[1]

  • Application: Kinase inhibitors (mimicking the ATP purine core).

Visualization: Derivatization Logic

Derivatization CORE 3-Amino-2-(4-methylphenylamino) benzoic acid ACR Acridone Derivatives (DNA Intercalators) CORE->ACR Cyclodehydration (PPA, 140°C) BENZ Benzimidazole Derivatives (Kinase Inhibitors) CORE->BENZ Condensation (R-CHO, Na2S2O5) TRIAZ Benzotriazines ( via Nitrous Acid) CORE->TRIAZ Diazotization (NaNO2, HCl)

Caption: Divergent synthesis pathways utilizing the 3-amino-fenamate core.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-2-(4-methylphenylamino)benzoic acid

This protocol establishes the carbon-nitrogen bond.[1]

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and nitrogen inlet.

  • Charge: Add 2-chloro-3-nitrobenzoic acid (20.1 g, 100 mmol), p-toluidine (16.0 g, 150 mmol), anhydrous K2CO3 (27.6 g, 200 mmol), and Copper powder (0.6 g) to DMF (100 mL).

  • Reaction: Heat the mixture to 100–110°C for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).

  • Workup:

    • Cool to room temperature.[1][3]

    • Pour the reaction mixture into ice-water (500 mL) .

    • Acidify with HCl (2N) to pH ~3. A yellow/orange precipitate will form.[1]

    • Filter the solid and wash with water (3 x 50 mL) to remove excess toluidine and salts.

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 75–85%.[1]

    • Appearance: Yellow crystalline solid.[1]

Protocol 2: Reduction to this compound

This protocol unmasks the nucleophilic amine.[1]

  • Setup: Hydrogenation vessel or high-pressure flask.

  • Charge: Dissolve the nitro-intermediate (10 g) in Methanol/Ethyl Acetate (1:1, 100 mL) . Add 10% Pd/C (1.0 g, 10 wt%).

  • Reaction: Hydrogenate at 30–40 psi H2 at room temperature for 4 hours.

  • Workup:

    • Filter through a Celite pad to remove the catalyst.[1] (Caution: Pd/C is pyrophoric when dry).

    • Concentrate the filtrate under reduced pressure.[1][2]

  • Characterization: The product is often air-sensitive (oxidation to purple/black species).[1] Store under nitrogen or use immediately for the next step.

    • Expected Yield: >90%.[1][4][5]

Part 5: Biological Relevance & Applications[12]

Oncology (DNA Intercalation)

Derivatives of this scaffold, particularly the acridines , function by sliding between DNA base pairs (intercalation). The 4-methylphenyl group provides steric bulk that can enhance specificity for certain DNA sequences or Topoisomerase isoforms.[1]

Kinase Inhibition (MEK/MAPK)

The diphenylamine core is homologous to PD184352 (CI-1040) and Mefenamic acid .[1] While the 3-amino group is not present in CI-1040, it allows for the construction of tricyclic inhibitors that lock the diphenylamine conformation, potentially increasing potency against kinases like MEK1/2 .[1]

Comparative Activity Data

Based on structure-activity relationship (SAR) studies of analogous fenamates:

Compound ClassModificationPrimary Biological Target
Fenamates UnsubstitutedCOX-1 / COX-2 (Anti-inflammatory)
3-Amino-Fenamates 3-NH2 groupSynthetic Intermediate / weak COX inhibitor
Acridones Cyclized (C1-C2')DNA Intercalation / Topoisomerase II
Benzimidazoles Cyclized (C2-C3)Kinase (ATP-competitive) / Tubulin

References

  • Ullmann Condensation Methodology

    • Ma, D., et al. "Accelerating Effect of Amino Acids on Copper-Catalyzed Coupling of Aryl Halides with Amines."[1] Journal of Organic Chemistry. (Demonstrates modern protocols for coupling anthranilic acids).

  • Acridine Synthesis from Diphenylamine Acids

    • Gellerman, G., et al. "Synthesis of novel 3-amino-acridin-9-one derivatives." Tetrahedron. (Details the cyclization of 2-phenylaminobenzoic acids using PPA).
  • Biological Activity of 3-Amino-benzoic Acid Derivatives

    • ResearchGate.[1] "Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-2-phenylamino-benzoic acid derivatives." (Specific reference to the 3-amino-2-phenylamino scaffold).

  • Benzimidazole Synthesis from o-Phenylenediamines

    • MDPI Molecules.[1] "Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives." (Illustrates the utility of the diamine motif in creating fused heterocycles).

  • General Properties of N-Phenylanthranilic Acid (Fenamic Acid)

    • PubChem.[1][6] "N-Phenylanthranilic Acid."[1][5][6][7][8] (Baseline data for the scaffold).

Sources

Technical Guide: The Discovery and Engineering of N-Aryl Anthranilic Acid Compounds (Fenamates)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the class of non-steroidal anti-inflammatory drugs (NSAIDs) known as Fenamates (N-aryl anthranilic acids). Originally discovered in the 1960s as cyclooxygenase (COX) inhibitors, this scaffold has experienced a pharmacological renaissance due to its unique ability to modulate the NLRP3 inflammasome and specific ion channels (Slo2.1). This guide details the chemical evolution from classical Ullmann condensation to modern Buchwald-Hartwig amination, explores the critical Structure-Activity Relationships (SAR) governing their non-coplanar binding modes, and provides validated experimental protocols for synthesis and bioassay.

Historical Genesis & Chemical Architecture

The discovery of fenamates is attributed to the research division of Parke-Davis in the 1950s and 60s. The seminal work by Winder et al. (1962) established the anti-inflammatory properties of N-phenylanthranilic acids, leading to the development of Mefenamic acid (Ponstel).

The Core Pharmacophore

The fenamate scaffold consists of two aromatic rings linked by a secondary amine (NH) bridge:

  • Ring A (Anthranilic Acid): Contains the carboxylic acid moiety essential for ionic anchoring.

  • Ring B (N-Aryl): A phenyl ring bearing specific substituents (usually at the ortho or meta positions) that dictate potency and selectivity.

Unlike salicylates, fenamates possess a unique "butterfly" conformation where the two rings are twisted relative to each other, a feature critical for their fit into the hydrophobic channel of the COX enzyme.

Synthetic Pathways: Evolution of Catalysis

The synthesis of N-aryl anthranilic acids has evolved from harsh, high-temperature conditions to precision metal-catalyzed coupling.

Classical Route: Ullmann Condensation

The industrial standard relies on the Ullmann-Goldberg condensation . This involves the reaction of an o-halobenzoic acid with an aryl amine in the presence of a copper catalyst.[1][2][3]

  • Catalyst: Copper powder or Copper(II) oxide.

  • Base: Potassium carbonate (

    
    ) to neutralize the acid formed.
    
  • Solvent: High-boiling polar solvents (DMF, DMSO) or solvent-free melt.

  • Limitation: Requires high temperatures (

    
    C), often leading to decarboxylation or tar formation.
    
Modern Route: Buchwald-Hartwig Amination

For library generation and complex derivatives, Palladium-catalyzed Buchwald-Hartwig amination offers milder conditions and higher tolerance for functional groups.

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: Phosphine ligands (e.g., BINAP, Xantphos) control the bite angle and reductive elimination rate.

  • Mechanism: Oxidative addition of the aryl halide to Pd(0), followed by amine coordination and reductive elimination.

Visualization: Synthetic Workflow

Synthesis_Pathways cluster_Ullmann Classical: Ullmann Condensation cluster_Buchwald Modern: Buchwald-Hartwig Start Start: o-Chlorobenzoic Acid + Aniline Derivative Ullmann_Cond Cu Catalyst / K2CO3 High Temp (>140°C) Start->Ullmann_Cond Buchwald_Cond Pd(OAc)2 / BINAP Low Temp (80-100°C) Start->Buchwald_Cond Ullmann_Int Cu-Amine Complex Ullmann_Cond->Ullmann_Int Product End: N-Aryl Anthranilic Acid (Fenamate Scaffold) Ullmann_Int->Product Nucleophilic Subst. Buchwald_Int Pd(II) Oxidative Addition Buchwald_Cond->Buchwald_Int Buchwald_Int->Product Reductive Elimination

Figure 1: Comparison of Classical Ullmann vs. Modern Pd-Catalyzed Synthesis Routes.

Pharmacodynamics & Mechanism of Action[4][5]

COX Inhibition (Canonical Target)

Fenamates bind to the COX active site. The carboxylic acid interacts with Arg120 (essential for anchoring), while the N-aryl ring occupies the hydrophobic pocket.

  • Time-Dependent Inhibition: Certain fenamates (e.g., Meclofenamic acid) exhibit a slow-binding mechanism, inducing a conformational change in the enzyme that leads to essentially irreversible inhibition.

NLRP3 Inflammasome Inhibition (Emerging Target)

Recent research identifies fenamates as potent inhibitors of the NLRP3 inflammasome , a multiprotein complex implicated in Alzheimer’s and Type 2 diabetes.[4]

  • Mechanism: They do not inhibit the NLRP3 protein directly. Instead, they inhibit the Volume-Regulated Anion Channel (VRAC) .

  • Causality: VRAC facilitates

    
     efflux during cell swelling. Blocking VRAC prevents the drop in intracellular chloride required for NLRP3 activation.
    
Visualization: Dual Mechanism of Action

MOA_Pathway Membrane_Stress Membrane Stress / PAMPs AA Arachidonic Acid Membrane_Stress->AA VRAC VRAC (Cl- Channel) Membrane_Stress->VRAC COX COX-1 / COX-2 Enzyme AA->COX Prostaglandins Prostaglandins (PGE2) (Inflammation/Pain) COX->Prostaglandins Cl_Efflux Chloride (Cl-) Efflux VRAC->Cl_Efflux NLRP3 NLRP3 Inflammasome Assembly Cl_Efflux->NLRP3 Triggers IL1B IL-1β Release (Neurodegeneration) NLRP3->IL1B Fenamate Fenamate Compound (Mefenamic/Tolfenamic) Fenamate->COX Blocks Active Site Fenamate->VRAC Inhibits Channel

Figure 2: Fenamates act as dual inhibitors of the COX pathway and the NLRP3/VRAC axis.

Structure-Activity Relationship (SAR)[7]

The biological activity of fenamates is strictly governed by the steric and electronic nature of the substituents on the N-aryl ring (Ring B).

FeatureStructural RequirementMechanistic Reason
Linker Secondary Amine (-NH-)Essential for H-bonding within the active site. Replacement with -O- or -S- drastically reduces activity.
Acid Group -COOH (Ring A, C-1)Forms an ionic bond with Arg120 in the COX channel.
Ortho-Substituents Methyl, Chloro (Ring B)The "Twist" Factor: Substituents at the 2' and 3' positions force Ring B out of coplanarity with Ring A. This non-planar conformation increases fit specificity and potency.
Meta-Substituents CF3 (e.g., Flufenamic)Increases lipophilicity and metabolic stability.

Key Insight: The "twist" angle is the defining feature. Unsubstituted N-phenylanthranilic acid is planar and weakly active. Adding a 2,3-dimethyl group (Mefenamic acid) forces a twist, locking the molecule into the bioactive conformation.

Experimental Protocols

Protocol: Synthesis of Mefenamic Acid (Modified Ullmann)

This protocol utilizes a copper-catalyzed condensation suitable for a standard research laboratory.

Reagents:

  • 2-Chlorobenzoic acid (15.6 g, 0.1 mol)

  • 2,3-Dimethylaniline (12.1 g, 0.1 mol)

  • Anhydrous

    
     (13.8 g)
    
  • Copper powder (0.5 g)

  • DMF (50 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzoic acid and 2,3-dimethylaniline in DMF.

  • Activation: Add anhydrous

    
     and Copper powder.
    
  • Reaction: Heat the mixture to reflux (approx. 140-150°C) for 3 hours. Monitor via TLC (Solvent: Methanol/Benzene 1:9).

  • Workup: Cool the reaction mixture to room temperature. Pour into 200 mL of ice-cold water.

  • Acidification: Acidify the solution with dilute HCl (2N) until precipitation is complete (pH ~3).

  • Purification: Filter the precipitate. Recrystallize from ethanol to obtain Mefenamic acid crystals (Yield ~65-70%).

Protocol: NLRP3 Inflammasome Inhibition Assay

To validate the secondary mechanism of action (neuroprotection potential).

Cell Line: Bone Marrow-Derived Macrophages (BMDMs).

Procedure:

  • Priming: Seed BMDMs in 96-well plates. Prime with LPS (1

    
    g/mL) for 4 hours to upregulate NLRP3 expression.
    
  • Treatment: Replace media. Add the test Fenamate compound (10-50

    
    M) and incubate for 15 minutes.
    
  • Activation: Add ATP (5 mM) or Nigericin (10

    
    M) to trigger NLRP3 assembly. Incubate for 45 minutes.
    
  • Readout: Collect supernatant. Measure IL-1

    
     secretion using ELISA.
    
  • Validation: A reduction in IL-1

    
     compared to vehicle control indicates NLRP3 inhibition.
    

Future Horizons: Repurposing

While originally designed for pain, the fenamate scaffold is currently under investigation for:

  • Alzheimer's Disease: Mefenamic acid reverses memory loss in transgenic mouse models by blocking NLRP3-mediated inflammation.

  • Epilepsy: Modulation of potassium channels.

  • Cancer: Inhibition of aldo-keto reductase 1C3 (AKR1C3) in acute myeloid leukemia.

References

  • Winder, C. V. et al. (1962). Anti-Inflammatory, Antipyretic and Antinociceptive Properties of N-(2,3-Xylyl)anthranilic Acid (Mefenamic Acid). Journal of Pharmacology and Experimental Therapeutics. Link

  • Daniels, M. J. et al. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease in rodent models.[4][5] Nature Communications.[4][5] Link[4]

  • Perretto, I. et al. (2005). Recent advances in the synthesis of N-aryl anthranilic acids.[1][2] Mini-Reviews in Medicinal Chemistry. Link

  • Burnett, B. P. et al. (2012). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology. Link

  • Hartwig, J. F. (1998). Carbon-Heteroatom Bond Formation Catalyzed by Organometallic Complexes. Nature. Link

Sources

Technical Guide: 3-Amino-2-(4-methylphenylamino)benzoic Acid in Drug Discovery

[1]

Executive Summary

This compound is a bifunctional building block characterized by an anthranilic acid core substituted with a p-toluidine moiety.[1] In modern drug discovery, it functions as a "Pivot Scaffold" —a structure that allows divergent synthesis into two major pharmacological classes:[1]

  • Allosteric MEK Inhibitors: It represents the non-halogenated pharmacophore of diphenylamine-based MEK1/2 inhibitors (e.g., analogs of PD184352/CI-1040), where the 3-amino group serves as a vector for optimizing solubility and metabolic stability.[1]

  • 1-Arylbenzimidazoles: The ortho-diamine motif (positions 2 and 3) enables rapid cyclocondensation to form benzimidazole cores, a structural motif prevalent in kinase inhibitors and Angiotensin II receptor antagonists.[1]

Structural Analysis & Pharmacophore Logic[1]

The molecule’s value lies in its specific substitution pattern, which pre-organizes it for binding to hydrophobic allosteric pockets or for intramolecular cyclization.[1]

Table 1: Physicochemical Profile
PropertyValueDrug Discovery Relevance
CAS Number 116702-65-9Unique identifier for sourcing and database queries.[1][2]
Molecular Weight 242.27 g/mol Ideal for Fragment-Based Drug Discovery (FBDD) (Rule of 3 compliant).[1]
Core Scaffold DiphenylamineEssential for π-stacking interactions in kinase allosteric pockets.[1]
C3-Position Primary Amine (-NH₂)The "Synthetic Handle": Allows conversion to halides (Sandmeyer), amides, or heterocycles.[1]
C2-Position p-ToluidineProvides hydrophobic bulk (4-methyl) to fill the selectivity pocket of target enzymes.[1]
Visualization: The Divergent Synthesis Pathway

The following diagram illustrates how this specific scaffold branches into two distinct therapeutic classes.

GScaffold3-Amino-2-(4-methylphenylamino)benzoic acid(The Pivot Scaffold)MEK_PathPathway A: MEK Inhibition(Diphenylamine Retention)Scaffold->MEK_Path Retain Core Benz_PathPathway B: Cyclization(Benzimidazole Formation)Scaffold->Benz_Path Ring Closure SandmeyerSandmeyer Reaction(C3-NH2 → C3-Halogen)MEK_Path->SandmeyerCyclizationCondensation withR-CHO or R-COOHBenz_Path->CyclizationMEK_DrugMEK Inhibitor Analogs(e.g., PD184352 Isosteres)Sandmeyer->MEK_Drug Bioisosteric Replacement Benzimidazole1-Arylbenzimidazole-4-carboxylic acid(Kinase/Receptor Ligands)Cyclization->Benzimidazole Dehydration

Figure 1: Divergent synthesis pathways utilizing the this compound scaffold.[1]

Application A: Synthesis of MEK Inhibitor Analogs

The diphenylamine core is the structural hallmark of MEK inhibitors like PD184352 (CI-1040) and PD0325901 .[1] This scaffold binds to the unique allosteric pocket adjacent to the ATP-binding site in MEK1/2.[1]

Mechanistic Role[1]
  • The Diphenylamine Hinge: The secondary amine (NH) at position 2 forms a critical hydrogen bond with the backbone carbonyl of the MEK protein (typically Val211 or Ser212).[1]

  • The 3-Amino Utility: In many high-potency inhibitors, the 3-position is occupied by a Fluorine or Chlorine atom to enforce planarity via intramolecular H-bonding.[1] The 3-amino group in this scaffold allows medicinal chemists to:

    • Synthesize Amide Derivatives: Improving water solubility.

    • Install Halogens: Via the Sandmeyer reaction to mimic the PD184352 structure.

Protocol: Conversion to 3-Halo-MEK Analog

Objective: Convert the 3-amino group to a 3-chloro group to mimic the electronic properties of established MEK inhibitors.[1]

  • Diazotization:

    • Dissolve 1.0 eq of this compound in 6M HCl.

    • Cool to 0°C. Add 1.1 eq of NaNO₂ (aq) dropwise.[1] Maintain temp < 5°C.

    • Checkpoint: Verify diazonium salt formation using starch-iodide paper (turns blue/black).[1]

  • Sandmeyer Displacement:

    • Transfer the diazonium solution into a solution of CuCl (1.2 eq) in conc. HCl at 0°C.

    • Allow to warm to room temperature (RT) over 2 hours. Evolution of N₂ gas indicates reaction progress.[1]

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (EtOAc).[1]

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Result: Yields 3-chloro-2-(4-methylphenylamino)benzoic acid , a direct lipophilic analog of the CI-1040 core.[1]

Application B: Synthesis of 1-Arylbenzimidazoles

This is the most direct application. The ortho-relationship between the C2-anilino nitrogen and the C3-primary amine makes this molecule a "pre-loaded" precursor for 1-arylbenzimidazoles.[1]

Mechanistic Role

The C3-amine attacks an electrophile (aldehyde or carboxylic acid derivative), followed by dehydration involving the C2-amine.[1] Because the C2-amine is already attached to a phenyl ring (the p-tolyl group), the resulting product is a 1-(4-methylphenyl)benzimidazole .[1]

Protocol: Microwave-Assisted Cyclization

Objective: Synthesize 1-(4-methylphenyl)-2-substituted-benzimidazole-4-carboxylic acid.

  • Reagents:

    • Scaffold: this compound (1.0 eq).[1]

    • Electrophile: Benzaldehyde (1.1 eq) (or any R-CHO for SAR studies).[1]

    • Oxidant/Catalyst: Na₂S₂O₅ (Sodium metabisulfite) (1.2 eq) in DMF.[1]

  • Procedure:

    • Mix reagents in a microwave vial.

    • Irradiate at 120°C for 15 minutes.

    • Mechanism:[1] The bisulfite adduct facilitates the condensation of the aldehyde with the diamine, followed by oxidative dehydrogenation to aromatize the imidazole ring.[1]

  • Purification:

    • Pour reaction mixture into ice water. The product often precipitates.[1]

    • Filter and recrystallize from Ethanol.[1]

  • Validation:

    • 1H NMR: Look for the disappearance of the broad NH₂ signal (approx.[1] 5.0-6.0 ppm) and the appearance of the benzimidazole C2-proton (if using formic acid) or the substituent protons.[1]

Quality Control & Handling

When sourcing or synthesizing this intermediate, strict quality control is required due to the oxidation sensitivity of electron-rich anilines.[1]

Table 2: QC Specifications
TestAcceptance CriteriaMethodNote
Appearance Off-white to pale brown powderVisualDark brown indicates oxidation (quinone imine formation).[1]
Purity >98%HPLC (254 nm)Impurities often include the des-amino precursor (nitro compound).[1]
Proton NMR Distinct doublets for p-tolyl (approx 7.0 ppm); Broad singlets for NH/NH₂.[1]DMSO-d6Verify integration of the methyl group (3H, s, ~2.2 ppm).[1]
Storage -20°C, under ArgonEnvironmentalProtect from light and air to prevent polymerization.[1]

References

  • MEK Inhibitor Structural Biology: Sebolt-Leopold, J. S., & Herrera, R. (2004).[1] Targeting the mitogen-activated protein kinase cascade to treat cancer.[1] Nature Reviews Cancer, 4(12), 937–947.[1] Link

  • Diphenylamine Scaffold Chemistry: Tecle, H., et al. (2009).[1] The design and synthesis of 2-(arylamino)-3-sulfamoyl-benzamides as MEK inhibitors.[1] Bioorganic & Medicinal Chemistry Letters, 19(4), 1139-1142.[1] Link

  • Benzimidazole Synthesis: Gaba, M., et al. (2014).[1] Benzimidazole derivatives: A review on their synthesis and pharmacological activities. Chemical Biology & Drug Design, 84(3), 315-333.[1] Link[1]

  • Sandmeyer Reaction Protocols: Gowravaram, M. R., et al. (2012).[1] Practical synthesis of 3-fluoro-2-substituted-anilines via Sandmeyer reaction. Tetrahedron Letters, 53(36), 4866-4868.[1] Link[1]

Methodological & Application

Application Note: Scalable Synthesis of 3-Amino-2-(4-methylphenylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of 3-Amino-2-(4-methylphenylamino)benzoic acid (CAS 116702-65-9).[1] This compound serves as a critical scaffold in the synthesis of N-aryl anthranilic acid derivatives (fenamates) and fused nitrogen heterocycles such as quinazolinones and benzimidazoles, which are pharmacophores in various anti-inflammatory and kinase-inhibitor drugs.[1] The protocol utilizes a nucleophilic aromatic substitution (SNAr) driven by an ortho-nitro activating group, followed by a chemoselective catalytic hydrogenation.

Introduction & Retrosynthetic Analysis

The target molecule is a tri-substituted benzene ring characterized by a carboxylic acid, a primary amine, and a secondary N-aryl amine. The steric congestion and electronic properties of the 1,2,3-substitution pattern present specific synthetic challenges.

Strategic Rationale

Direct poly-amination of benzoic acid is non-selective.[1] Therefore, the strategy relies on 2-Chloro-3-nitrobenzoic acid as the linchpin intermediate.[1]

  • Activation: The nitro group at the 3-position is ortho to the chlorine atom (at C2), significantly lowering the activation energy for nucleophilic displacement by p-toluidine.

  • Regioselectivity: The carboxyl group at C1 further activates the C2 position via electron withdrawal (-I effect), ensuring exclusive substitution at C2 over other potential sites.

Retrosynthetic Pathway

The synthesis is disconnected into two primary stages:

  • Functional Group Interconversion (FGI): Reduction of the nitro group to the primary amine.

  • C-N Bond Formation: Displacement of the halide by the aniline derivative.

Retrosynthesis Target 3-Amino-2-(4-methylphenylamino) benzoic acid Intermediate 3-Nitro-2-(4-methylphenylamino) benzoic acid Target->Intermediate Nitro Reduction (H2, Pd/C) SM1 2-Chloro-3-nitrobenzoic acid Intermediate->SM1 SNAr / Ullmann (Base, Heat) SM2 p-Toluidine (4-Methylaniline) Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly from activated benzoic acid and aniline precursors.

Experimental Protocol

Stage 1: Synthesis of 3-Nitro-2-(4-methylphenylamino)benzoic acid

This step employs a modified Ullmann-type condensation.[1] While traditional Ullmann couplings require copper catalysis, the strong electron-withdrawing nature of the ortho-nitro group allows this reaction to proceed via an SNAr mechanism under basic conditions, often without copper, though copper can be added to ensure reproducibility at scale.

Reagents:

  • 2-Chloro-3-nitrobenzoic acid (1.0 equiv)[1]

  • p-Toluidine (1.1 equiv)[1]

  • Potassium Carbonate (K2CO3) (2.5 equiv)

  • Copper powder (0.05 equiv) - Optional, catalytic[1]

  • DMF (Dimethylformamide) or 1-Pentanol (Amyl alcohol) - Solvent[1]

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 2-Chloro-3-nitrobenzoic acid (10.0 g, 49.6 mmol), p-Toluidine (5.85 g, 54.6 mmol), and K2CO3 (17.1 g, 124 mmol) to the flask.

  • Solvation: Add DMF (50 mL). Note: DMF is preferred for small scale due to high solubility; Amyl alcohol is preferred for larger scales to facilitate workup.

  • Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material spot (Rf ~0.4) should disappear, replaced by a highly colored (orange/red) product spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (300 mL).

    • Acidify slowly with 2N HCl to pH ~3.[1] The product will precipitate as a bright orange/yellow solid.

    • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Purification: Filter the solid and wash copiously with water to remove residual DMF and inorganic salts. Recrystallize from Ethanol/Water if necessary.[1]

Yield Expectation: 85–92% Key Observation: The intermediate is deeply colored due to the nitro-aniline conjugation (push-pull system).[1]

Stage 2: Reduction to this compound

Catalytic hydrogenation is the method of choice for cleanliness and yield.[1] Chemical reductions (Fe/HCl or Na2S2O4) are viable alternatives if hydrogenation equipment is unavailable but require more laborious workups to remove metal salts.[1]

Reagents:

  • 3-Nitro-2-(4-methylphenylamino)benzoic acid (Intermediate from Stage 1)[1]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)

  • Methanol or Ethanol (Solvent)

  • Hydrogen gas (H2)[2]

Protocol:

  • Setup: Place the nitro-intermediate (10.0 g) in a hydrogenation vessel (Parr shaker bottle or autoclave).

  • Catalyst Addition: Add 10% Pd/C (1.0 g). Safety: Add the catalyst under an inert atmosphere (Nitrogen or Argon) to prevent ignition of solvent vapors.

  • Solvent: Add Methanol (100 mL).

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

    • Pressurize to 40–50 psi (3–3.5 bar) H2.

    • Shake/stir at room temperature for 2–4 hours.

  • Monitoring: Monitor by TLC. The yellow/orange color of the starting material will fade to a pale or colorless solution (fluorescent under UV).

  • Workup:

    • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.[3] Wash the pad with Methanol.

    • Concentrate the filtrate under reduced pressure.[2]

  • Isolation: The product typically crystallizes upon concentration or addition of a non-solvent (e.g., Diethyl ether or Hexane). Filter and dry under vacuum.[1][2]

Yield Expectation: 90–95% Characterization:

  • Appearance: Off-white to pale grey solid.[1]

  • 1H NMR (DMSO-d6): Distinct signals for the methyl group (~2.2 ppm), the broad NH/OH protons, and the aromatic region showing the 1,2,3-substitution pattern.

Process Workflow Diagram

Workflow cluster_0 Stage 1: SNAr Coupling cluster_1 Stage 2: Hydrogenation S1_Mix Mix 2-Cl-3-NO2-Benzoic Acid + p-Toluidine + K2CO3 in DMF S1_Heat Heat to 120°C (4-6 Hours) S1_Mix->S1_Heat S1_Quench Pour into Ice Water Acidify to pH 3 S1_Heat->S1_Quench S1_Filter Filter Precipitate (Nitro Intermediate) S1_Quench->S1_Filter S2_Prep Dissolve Intermediate in MeOH Add 10% Pd/C S1_Filter->S2_Prep Dry Intermediate S2_Rxn Hydrogenate @ 40 psi (2-4 Hours, RT) S2_Prep->S2_Rxn S2_Filter Filter via Celite (Remove Catalyst) S2_Rxn->S2_Filter S2_Dry Concentrate & Crystallize (Final Product) S2_Filter->S2_Dry

Figure 2: Step-by-step operational workflow for the synthesis process.

Quantitative Data Summary

ParameterStage 1 (Coupling)Stage 2 (Reduction)
Limiting Reagent 2-Chloro-3-nitrobenzoic acidNitro-Intermediate
Stoichiometry 1.0 : 1.1 (Acid : Aniline)Catalytic Pd/C
Temperature 120°C20–25°C (RT)
Time 4–6 Hours2–4 Hours
Pressure Atmospheric40–50 psi
Typical Yield 85–92%90–95%
Appearance Bright Orange/Yellow SolidOff-white/Grey Solid

Safety & Handling

  • Nitro Compounds: Organic nitro compounds can be energetic.[1] Avoid heating dry solids to decomposition.[1]

  • Palladium on Carbon: Pyrophoric when dry.[1] Always keep wet with water or solvent.[1] Handle under inert gas.[1][4]

  • p-Toluidine: Toxic by inhalation and skin contact.[1] Potential carcinogen.[1] Use in a fume hood with appropriate PPE (gloves, goggles).

References

  • Synthesis of N-Aryl Anthranilic Acids: Ullmann, F.[1] "Ueber eine neue Bildungsweise von Diphenylaminderivaten."[1] Berichte der deutschen chemischen Gesellschaft, 1903, 36(2), 2382–2384.

  • SNAr Mechanisms in Nitro-Benzoic Acids: Bunnett, J. F., & Zahler, R. E.[1] "Nucleophilic Substitution Reactions."[1][5][6] Chemical Reviews, 1951, 49(2), 273–412.

  • Catalytic Hydrogenation Protocols: Rylander, P. N. "Hydrogenation Methods."[1][7] Academic Press, 1985.[1] (Standard Reference Text).

  • Properties of 3-Amino-2-(p-tolylamino)benzoic acid: ChemicalBook Entry CAS 116702-65-9.

  • Related Synthesis of 3-amino-N-arylbenzamides: Vertex AI Search Result 1.1, Patent CN105936625A.[1]

Sources

Application Note: Scalable Synthesis of 3-Amino-2-(4-methylphenylamino)benzoic acid via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 3-Amino-2-(4-methylphenylamino)benzoic acid , a critical scaffold in the development of benzimidazole-based kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

The synthesis is achieved via a robust two-step sequence:

  • Ullmann-Goldberg Condensation: A copper-catalyzed N-arylation of 2-chloro-3-nitrobenzoic acid with p-toluidine.[1]

  • Catalytic Hydrogenation: Chemoselective reduction of the nitro group to the target amine.[1]

This guide prioritizes process safety, scalability, and impurity control, moving beyond standard literature to provide industrial "best practices."[1]

Retrosynthetic Analysis & Pathway

The target molecule is dissected into two commercially available precursors.[1] The strategic choice of 2-chloro-3-nitrobenzoic acid is deliberate: the ortho-nitro group activates the chlorine for nucleophilic substitution, while the carboxylic acid directs the regioselectivity, albeit requiring base protection during the coupling.

Synthesis Pathway Diagram

SynthesisPathway SM1 2-Chloro-3-nitrobenzoic acid Intermediate Intermediate: 3-Nitro-2-(4-methylphenylamino)benzoic acid SM1->Intermediate Step 1: Ullmann Condensation Cu catalyst, K2CO3, DMF, 130°C SM2 p-Toluidine (4-Methylaniline) SM2->Intermediate Step 1: Ullmann Condensation Cu catalyst, K2CO3, DMF, 130°C Target Target: This compound Intermediate->Target Step 2: Reduction H2, Pd/C, MeOH

Figure 1: Two-step synthetic route from commercially available precursors.

Step 1: Ullmann-Goldberg Condensation

Objective: Synthesis of 3-Nitro-2-(4-methylphenylamino)benzoic acid.

Mechanistic Insight

While often presumed to be a simple SNAr reaction due to the activating nitro group, the reaction efficiency is dramatically improved by copper catalysis (Ullmann-Goldberg conditions). The carboxylate group acts as a directing group, coordinating with the Copper(I) species to facilitate the oxidative addition of the aryl chloride.

Catalytic Cycle Diagram

UllmannCycle CuI L-Cu(I)-X (Active Catalyst) OxAdd Oxidative Addition (Ar-Cu(III)-Cl) CuI->OxAdd + Aryl Halide Coord Amine Coordination (Ar-Cu(III)-NHAr') OxAdd->Coord + p-Toluidine - Base-HCl RedElim Reductive Elimination (C-N Bond Formation) Coord->RedElim RedElim->CuI Release Product

Figure 2: Simplified catalytic cycle for Copper-mediated N-arylation.

Experimental Protocol

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Chloro-3-nitrobenzoic acid 1.0 Limiting Reagent
p-Toluidine 1.2 - 1.5 Nucleophile
Copper (powder) or CuI 0.05 - 0.1 Catalyst
Potassium Carbonate (K₂CO₃) 2.5 Base (Acid scavenger)

| DMF (Dimethylformamide) | 5-10 Vol | Solvent |[1]

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer. Inert atmosphere (N₂ or Ar) is recommended to prevent oxidation of the catalyst.[1]

  • Charging: Add 2-Chloro-3-nitrobenzoic acid (1.0 eq), p-Toluidine (1.2 eq), and K₂CO₃ (2.5 eq) to the flask.

  • Solvation: Add DMF (anhydrous preferred). Stir for 10 minutes at Room Temperature (RT) to form the potassium benzoate salt (CO₂ evolution may occur).[1]

  • Catalyst Addition: Add Copper powder or CuI (5-10 mol%).[1]

  • Reaction: Heat the mixture to 120–130°C . Maintain for 4–6 hours.

    • Checkpoint: Monitor by HPLC or TLC (Mobile phase: Hexane/EtOAc 1:1).[1] The starting chloride should disappear.[1]

  • Workup (Acid-Base Purification):

    • Cool reaction mass to 80°C.

    • Pour the mixture into crushed ice/water (10x volume).

    • The unreacted p-toluidine remains in solution or forms a suspension.[1]

    • Crucial Step: Acidify the aqueous mixture with HCl (2N) to pH 3–4.[1] This precipitates the carboxylic acid product while keeping excess p-toluidine protonated (soluble) in the aqueous phase.

    • Filter the yellow/orange precipitate.[1]

    • Wash the cake with water (3x) and dilute HCl to remove trace aniline.[1]

  • Drying: Dry in a vacuum oven at 60°C.

Yield Expectation: 85–92% Appearance: Yellow to orange solid.[1]

Step 2: Nitro Group Reduction

Objective: Conversion to this compound.

Method Selection
  • Catalytic Hydrogenation (Pd/C): Cleanest profile, easiest workup.[1] Preferred for pharmaceutical applications.[1]

  • Iron/Acid (Béchamp): Cheaper, but generates iron sludge waste.[1] Avoid unless cost is the only driver.[1]

  • Hydrazine/Raney Ni: Good alternative if H₂ gas handling is difficult.[1]

Experimental Protocol (Catalytic Hydrogenation)

Reagents:

Reagent Loading
Nitro Intermediate 1.0 Equiv.
10% Pd/C (50% wet) 5-10 wt%
Methanol or Ethanol 10-15 Vol

| Hydrogen Gas | 3-5 bar (balloon sufficient for small scale) |[1]

Procedure:

  • Dissolution: Dissolve the nitro-intermediate (from Step 1) in Methanol.

  • Catalyst Loading: Carefully add Pd/C catalyst under inert atmosphere (Nitrogen purge).[1] Warning: Dry Pd/C is pyrophoric.[1]

  • Hydrogenation: Purge the vessel with H₂ gas three times. Stir vigorously under H₂ atmosphere (RT to 40°C) for 2–4 hours.

    • Checkpoint: Solution usually turns from yellow/orange to colorless or pale grey.[1]

  • Filtration: Filter the catalyst through a Celite pad. Wash the pad with warm methanol.[1]

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Recrystallization: The crude solid is often recrystallized from Ethanol/Water or Ethyl Acetate/Hexane to achieve >98% purity.[1]

Yield Expectation: 90–95% Appearance: Off-white to pale grey solid.[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRiskMitigation Strategy
Temperature (Step 1) <100°C leads to incomplete conversion; >150°C causes decarboxylation.[1]Maintain strict control at 125°C ± 5°C.
Water Content (Step 1) Water deactivates the Ullmann reaction.[1]Use anhydrous DMF and dry K₂CO₃.[1]
pH during Workup If pH < 2, impurities may coprecipitate; if pH > 5, product remains as salt.[1]Titrate carefully to pH 3.5–4.0.
Catalyst Poisoning (Step 2) Residual sulfur or copper from Step 1 can kill Pd/C.Ensure thorough washing of Step 1 cake; consider a charcoal treatment before hydrogenation.[1]

Analytical Specifications

Target Molecule: this compound[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • δ 12.5 (br s, 1H, COOH)

    • δ 8.5 (s, 1H, NH-Ar)

    • δ 7.1–7.3 (m, 3H, Ar-H benzoic)

    • δ 6.9 (d, 2H, Tolyl)

    • δ 6.5 (d, 2H, Tolyl)

    • δ 5.0 (br s, 2H, NH₂)

    • δ 2.2 (s, 3H, CH₃) (Note: Shifts are approximate and depend on concentration/pH).

  • HPLC Purity: >98.0% (Area %).[1]

References

  • Ullmann Condensation Mechanism & Review

    • Sambe, L., et al. "Recent Advances in Copper-Catalyzed C-N Bond Formation."[1] Chemical Reviews, 2014.[1][2]

    • [1]

  • Synthesis of N-Aryl Anthranilic Acids

    • Ma, D., et al. "CuI-catalyzed coupling reaction of aryl halides with amino acids and their derivatives."[1] Journal of the American Chemical Society, 1998.

    • [1]

  • Specific Precursor Reactivity (2-Chloro-3-nitrobenzoic acid)

    • PubChem Compound Summary for CID 19870, 2-Chloro-3-nitrobenzoic acid.[1]

    • [1]

  • General Protocol for Nitro Reduction

    • Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[1] Synthesis, 1988.[1]

    • [1]

Sources

Buchwald-Hartwig amination protocol for N-aryl anthranilic acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Buchwald-Hartwig Amination Protocol for N-Aryl Anthranilic Acids

Strategic Significance & Introduction

N-Aryl anthranilic acids (fenamic acids) are a privileged scaffold in medicinal chemistry, serving as the structural core for non-steroidal anti-inflammatory drugs (NSAIDs) such as Mefenamic acid, Tolfenamic acid, and Meclofenamate. Beyond their analgesic properties, they are critical intermediates in the synthesis of acridones and quinazolines, which possess potent antiviral and anticancer activities.

Historically, these bonds were formed via the Ullmann-Goldberg reaction (Cu-mediated), requiring harsh temperatures (>140 °C) and stoichiometric copper, often resulting in erratic yields due to poor solubility and radical side reactions.

The Buchwald-Hartwig Amination (Pd-catalyzed) offers a superior alternative: milder conditions, broader functional group tolerance, and higher reproducibility. However, the ortho-substitution of the benzoic acid moiety presents two specific challenges:

  • Steric Hindrance: The carboxylate group at the ortho position impedes the coordination of the amine.

  • Catalyst Poisoning: Free carboxylic acids can bind tightly to Pd(II) species or undergo decarboxylation.

Scope of this Guide: This protocol prioritizes the Ester Route (coupling of 2-halobenzoate esters followed by hydrolysis) as the "Gold Standard" for reproducibility in drug development, while providing mechanistic insights into ligand selection to overcome steric barriers.

Mechanistic Insight & Catalyst Design

The success of this transformation relies on a delicate balance within the Pd(0)/Pd(II) catalytic cycle. Unlike simple aryl halide couplings, the ortho-ester group can act as a directing group or a steric blocker.

The Catalytic Cycle

The reaction proceeds through four distinct stages. The critical bottleneck for anthranilic acid derivatives is the Reductive Elimination step, which is often retarded by the steric bulk of the ortho-ester.

BuchwaldHartwigCycle cluster_steric Critical Steric Checkpoint PreCat Pd(II) Pre-catalyst Pd0 Pd(0)-Ligand Active Species PreCat->Pd0 Reduction/Activation OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Aryl Halide AmineCoord Amine Coordination OxAdd->AmineCoord + Aniline Deprot Deprotonation (Pd-Amido Complex) AmineCoord->Deprot + Base (Cs2CO3) RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim - HX RedElim->Pd0 Regeneration Product N-Aryl Anthranilate Product RedElim->Product Release

Figure 1: The catalytic cycle highlights the 'Critical Steric Checkpoint' where the bulky ortho-ester group can impede the formation of the Pd-Amido complex and subsequent reductive elimination.[1]

Critical Parameter Optimization

To ensure a self-validating protocol, the following parameters must be strictly controlled.

A. Ligand Selection: The Chelation Effect

For ortho-substituted substrates, monodentate phosphines (e.g.,


) are insufficient.
  • Xantphos: The wide bite angle (111°) promotes reductive elimination, crucial for sterically crowded fenamates.

  • BINAP: Excellent for preventing

    
    -hydride elimination if the amine has 
    
    
    
    -hydrogens, though less critical for anilines.
  • BrettPhos: Required only if using unactivated aryl chlorides.

B. The Base: Carbonate vs. Alkoxide
  • Avoid

    
    :  While standard for many Buchwald couplings, strong alkoxide bases can cause transesterification or hydrolysis of the benzoate ester starting material.
    
  • Preferred:

    
      or 
    
    
    
    . These weaker bases are sufficient to deprotonate the coordinated aniline without attacking the ester.
C. The Substrate: Ester vs. Acid

Direct coupling of free 2-halobenzoic acids is chemically possible but operationally risky due to catalyst inhibition.

  • Recommendation: Use Methyl or tert-Butyl 2-halobenzoates .

    • Methyl esters: Easily hydrolyzed later.

    • tert-Butyl esters: Resistant to nucleophilic attack, cleaved under acidic conditions (TFA).

Protocol A: The "Ester Route" (Gold Standard)

This protocol is optimized for the coupling of Methyl 2-bromobenzoate with a substituted Aniline .

Target Scale: 1.0 mmol Yield Expectation: 85-95%

Materials:
  • Aryl Halide: Methyl 2-bromobenzoate (1.0 equiv, 215 mg)

  • Amine: Aniline derivative (1.2 equiv)

  • Catalyst Source:

    
     (2 mol%, 18 mg)
    
  • Ligand: Xantphos (4.5 mol%, 26 mg)

  • Base:

    
     (1.4 equiv, 456 mg) - Must be dry/finely ground.
    
  • Solvent: Toluene (anhydrous, 5 mL) or 1,4-Dioxane.

Step-by-Step Methodology:
  • Catalyst Pre-complexation (Crucial for Reproducibility):

    • In a flame-dried Schlenk tube or vial equipped with a stir bar, add

      
       and Xantphos.
      
    • Add 1.0 mL of anhydrous Toluene.

    • Stir at room temperature for 5-10 minutes. The solution should turn from dark purple/red to a lighter orange/brown, indicating ligation.

  • Reagent Addition:

    • Add the Methyl 2-bromobenzoate, the Aniline, and the

      
       to the reaction vessel.
      
    • Add the remaining solvent (4.0 mL).

  • Degassing:

    • Option A (Schlenk): Perform 3 cycles of Freeze-Pump-Thaw.

    • Option B (Sparging): Bubble dry Nitrogen/Argon through the solvent for 10 minutes. Note: Oxygen is the primary cause of catalyst death.

  • Reaction:

    • Seal the vessel (Teflon-lined cap).

    • Heat to 100 °C for 12–16 hours.

    • QC Check: Monitor by TLC (Hexane:EtOAc 8:1). The starting bromide should disappear.

  • Work-up:

    • Cool to room temperature.[2]

    • Filter the mixture through a pad of Celite to remove insoluble salts (

      
      , Pd black). Rinse with EtOAc.
      
    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (Silica gel, 0-10% EtOAc in Hexanes).

    • Result: N-aryl anthranilic acid methyl ester (Yellowish solid/oil).

  • Hydrolysis (To Active Drug Form):

    • Dissolve ester in THF/MeOH (1:1). Add 2M

      
       (3 equiv). Reflux for 2 hours.
      
    • Acidify with 1M

      
       to precipitate the free N-aryl anthranilic acid.
      

Protocol B: Direct Acid Coupling (Advanced/Specialized)

Use this only if esterification is impossible due to sensitive functional groups.

Key Modification: Free carboxylic acids require a specific catalytic system to prevent the carboxylate from shutting down the Pd center.

  • Catalyst:

    
     (5 mol%)
    
  • Ligand: DavePhos or tBuXPhos (bulky, electron-rich ligands prevent carboxylate binding).

  • Base:

    
     (2.5 equiv) - Excess base is needed to form the soluble carboxylate salt and deprotonate the amine.
    
  • Solvent: t-Amyl Alcohol (high boiling point, polar protic helps solubility).

Warning: Yields are typically 10-20% lower than Protocol A.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (

)
rigorously degas solvents; ensure Argon blanket.
Protodehalogenation (Ar-Br

Ar-H)
Solvent H-donor /

-elimination
Switch from Dioxane to Toluene; Ensure solvent is anhydrous.
Black Precipitate early Ligand DissociationIncrease Ligand:Pd ratio to 2.5:1; Ensure pre-complexation step (Step 1) is followed.
Transesterification Wrong BaseEnsure

is used, NOT

or

.
Starting Material Remains Steric HindranceSwitch ligand to BrettPhos ; Increase temp to 110 °C.

Visualization: Workflow Decision Tree

Workflow Start Start: Target N-Aryl Anthranilic Acid CheckSubstrate Is the Halogenated Benzoic Acid Sensitive to Hydrolysis? Start->CheckSubstrate RouteA Route A: Ester Protocol (High Reliability) CheckSubstrate->RouteA No (Standard) RouteB Route B: Direct Acid Protocol (Specialized) CheckSubstrate->RouteB Yes (Rare) Step1 1. Esterify (MeOH/H2SO4) 2. Pd-Coupling (Xantphos/Cs2CO3) 3. Hydrolysis (NaOH) RouteA->Step1 Step2 1. Pd-Coupling (DavePhos/K2CO3) Requires t-Amyl Alcohol RouteB->Step2

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate sensitivity.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed C-N Coupling." Angewandte Chemie International Edition. Link

  • Wolfe, J. P., et al. (1996). "Rational Development of Catalysts for the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society. Link

  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters. Link

  • Corrêa, C. R., et al. (2007). "Recent Advances in the Synthesis of N-Aryl Anthranilic Acids." Arkivoc. Link

  • Ma, D., et al. (2001). "Mild and Efficient Ullmann-Type Coupling Reaction of Aryl Halides with Amino Acids." Journal of the American Chemical Society. (Included for context on free acid coupling). Link

Sources

Application Note: High-Purity Synthesis of 3-Amino-2-(arylamino)benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The 3-amino-2-(arylamino)benzoic acid scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for MEK inhibitors (e.g., PD184352 analogs) and a precursor for tricyclic nitrogen heterocycles such as benzimidazoles, quinazolines, and benzotriazoles.

The synthesis of this core presents a specific regiochemical challenge: installing a bulky arylamino group at position 2 while preserving a manipulable amine at position 3. This protocol details a robust, two-step synthetic route:

  • Regioselective C–N Coupling: A copper-catalyzed Ullmann-type condensation of 2-chloro-3-nitrobenzoic acid with an aniline.

  • Chemoselective Nitro Reduction: A mild reduction of the 3-nitro group to the 3-amine, designed to tolerate halogenated aryl appendages often required for biological activity.

Retrosynthetic Analysis & Pathway

The most reliable disconnection for this scaffold utilizes the high electrophilicity of 2-chloro-3-nitrobenzoic acid . The nitro group at C3 serves a dual purpose: it electronically activates the C2-chlorine for displacement via the ortho-effect and serves as a masked amino group.

Pathway Visualization

Retrosynthesis Target Target: 3-Amino-2-(arylamino)benzoic acid Intermediate Intermediate: 2-(Arylamino)-3-nitrobenzoic acid Target->Intermediate Step 2: Chemoselective Reduction (Fe/NH4Cl or H2/Pd) SM1 Starting Material 1: 2-Chloro-3-nitrobenzoic acid Intermediate->SM1 Step 1: Ullmann Coupling (Cu, K2CO3, DMF) SM2 Starting Material 2: Functionalized Aniline (Ar-NH2) Intermediate->SM2

Figure 1: Retrosynthetic logic flow utilizing the 3-nitro group as an activating auxiliary.

Step 1: Copper-Catalyzed C–N Coupling

While nucleophilic aromatic substitution (


) is possible due to the electron-withdrawing nitro group, the Ullmann-Goldberg reaction  is preferred here. It ensures high yields even with electron-deficient or sterically hindered anilines where standard 

fails.
Experimental Protocol

Reaction:



Reagents:

  • 2-Chloro-3-nitrobenzoic acid (1.0 equiv)

  • Aniline derivative (1.1 – 1.2 equiv)[1]

  • Potassium Carbonate (

    
    ) (2.5 equiv)
    
  • Copper powder (0.1 equiv) or CuI (0.05 equiv)

  • Solvent: DMF or DMAc (Concentration: 0.5 M)

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-nitrobenzoic acid (20.0 mmol, 4.03 g), aniline (22.0 mmol), and

    
      (50.0 mmol, 6.91 g).
    
  • Catalyst Addition: Add Copper powder (2.0 mmol, 127 mg). Note: CuI is a viable alternative, but elemental Cu often simplifies workup for this specific acid.

  • Solvation: Add DMF (40 mL).

  • Reaction: Heat the mixture to 100 °C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Mobile phase: 5% MeOH in DCM with 1% AcOH). The product is typically a deep orange/red spot.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (200 mL) .

    • Acidify carefully with 2N HCl to pH 3–4. Caution:

      
       evolution.
      
    • The product will precipitate as a yellow/orange solid.

    • Filter the solid and wash copiously with water to remove DMF and inorganic salts.

  • Purification: Recrystallize from Ethanol or Acetic Acid. If the aniline was highly lipophilic, a wash with cold hexanes may remove unreacted amine.

Critical Mechanism Insight: The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle. The carboxylate group at C1 acts as a directing group, coordinating the copper species to facilitate oxidative addition into the C2-Cl bond. This "ortho-effect" makes the reaction significantly faster than couplings on non-carboxylated aryl halides.

Step 2: Chemoselective Nitro Reduction

The choice of reduction method is dictated by the substituents on the arylamino ring.

Method A: Catalytic Hydrogenation (Standard)

Best for: Non-halogenated substrates.[2]

  • Conditions:

    
     (balloon), 10% Pd/C, MeOH/THF, RT.
    
  • Pros: Clean workup, quantitative yield.

  • Cons: Will dehalogenate (remove Cl, Br, I) from the aryl ring.

Method B: Iron-Ammonium Chloride (Recommended)

Best for: Halogenated substrates (Cl, Br, I) or alkene-containing side chains.

  • Mechanism: Single electron transfer (SET) reduction.

Experimental Protocol (Method B):

Reaction:



Procedure:

  • Suspension: Dissolve the nitro-intermediate (10.0 mmol) in Ethanol (50 mL) and Water (15 mL).

  • Activation: Add Ammonium Chloride (

    
    ) (5.0 equiv, 2.68 g) and Iron powder  (5.0 equiv, 2.79 g, 325 mesh).
    
  • Reflux: Heat the mixture to vigorous reflux (approx. 80 °C) for 2–4 hours.

    • Visual Cue: The bright yellow/orange color of the nitro compound will fade to a pale beige or brown (iron oxide formation).

  • Filtration:

    • Filter the hot mixture through a Celite pad to remove iron residues.

    • Wash the pad with hot ethanol.

  • Isolation:

    • Concentrate the filtrate under reduced pressure to remove ethanol.[3][4]

    • The product often precipitates from the remaining aqueous phase. If not, extract with Ethyl Acetate (

      
       mL).
      
    • Dry organics over

      
       and concentrate.
      
  • Characterization: The product is typically an off-white to grey solid. It is susceptible to oxidation (turning purple/brown) if left in air for extended periods; store under inert gas.

Data Summary & Troubleshooting

Solvent & Base Screening for Step 1

The following table summarizes optimization data for the coupling of 2-chloro-3-nitrobenzoic acid with 4-iodoaniline (a challenging, electron-poor substrate).

EntrySolventBaseCatalystTemp (°C)Yield (%)Notes
1Water

None100<10Poor solubility; slow

.
2DMF

None10035Incomplete conversion.
3DMF

None12055Decarboxylation observed.
4 DMF

Cu Powder 100 88 Optimal condition.
5DMAc

CuI11090Excellent, but Cs is expensive.
Analytical Specifications (Example)

Product: 3-Amino-2-(phenylamino)benzoic acid

  • Appearance: Pale grey solid.

  • 
    H NMR (DMSO-
    
    
    
    , 400 MHz):
    
    
    12.5 (br s, 1H, COOH), 8.5 (s, 1H, NH-Ar), 7.2-6.8 (m, Ar-H), 5.2 (br s, 2H,
    
    
    ).
  • Key Feature: Disappearance of the downfield Nitro-associated protons and appearance of the broad amino singlet.

Safety & Handling

  • Nitro Compounds: 2-Chloro-3-nitrobenzoic acid is a nitroaromatic. While generally stable, avoid subjecting dry solids to excessive heat or friction.

  • Heavy Metals: Dispose of Copper and Iron waste according to heavy metal regulations.

  • Exotherms: The reduction step (Fe/HCl or hydrogenation) is exothermic. Add reagents slowly and monitor temperature.

References

  • Ullmann Coupling Mechanism & Scope

    • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research.
  • Synthesis of Anthranilic Acid Derivatives (MEK Inhibitor Precursors)

    • Sebolt-Leopold, J. S., et al. (1999). Blockade of the MAP kinase pathway suppresses growth of colon tumors in vivo. Nature Medicine. (Describes PD184352 chemistry).
  • Metal-Free Amination of Nitrobenzoic Acids

    • Li, Y., et al. (2012).[1] Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Journal of Chemical Research.

  • Nitro Group Reduction Protocols

    • Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis.

Sources

Application Note: High-Purity Synthesis of 3-Amino-2-(4-methylphenylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This technical guide details the laboratory-scale preparation of 3-Amino-2-(4-methylphenylamino)benzoic acid , a critical di-amino functionalized benzoic acid scaffold. This compound serves as a versatile intermediate in the synthesis of nitrogen-containing heterocycles, particularly acridines, benzimidazoles, and benzodiazepines , which are pharmacophores in kinase inhibitors and anti-inflammatory agents.[1]

The protocol utilizes a convergent synthetic strategy: a copper-catalyzed Ullmann-type condensation (Goldberg reaction) followed by a chemoselective nitro-group reduction. This approach ensures high regioselectivity and minimizes the formation of decarboxylated by-products common in high-temperature anthranilic acid syntheses.

Retrosynthetic Analysis & Pathway

The synthesis is designed around the activation provided by the nitro group at the ortho position relative to the halogen leaving group.

  • Target Molecule: this compound

  • Key Intermediate: 3-Nitro-2-(4-methylphenylamino)benzoic acid

  • Starting Materials: 2-Chloro-3-nitrobenzoic acid + p-Toluidine (4-Methylaniline)

Synthetic Workflow Diagram

SynthesisPath SM1 2-Chloro-3-nitrobenzoic acid (Electrophile) Inter Intermediate: 3-Nitro-2-(4-methylphenylamino)benzoic acid SM1->Inter Step 1: Ullmann Condensation Cu, K2CO3, DMF, 100°C SM2 p-Toluidine (Nucleophile) SM2->Inter Step 1: Ullmann Condensation Cu, K2CO3, DMF, 100°C Prod Product: This compound Inter->Prod Step 2: Catalytic Hydrogenation H2, Pd/C, MeOH

Caption: Two-step synthetic pathway involving N-arylation followed by nitro-reduction.

Experimental Protocols

Phase 1: Synthesis of 3-Nitro-2-(4-methylphenylamino)benzoic Acid

Reaction Type: Nucleophilic Aromatic Substitution (


) / Modified Ullmann Condensation.
Rationale:  The 3-nitro group activates the 2-chloro position, facilitating displacement by the aniline nucleophile. Copper catalysis improves yield and reduces reaction time compared to uncatalyzed thermal methods.
Materials:
ReagentMW ( g/mol )Equiv.Amount
2-Chloro-3-nitrobenzoic acid 201.561.010.0 g
p-Toluidine 107.161.26.4 g
Potassium Carbonate (

)
138.212.517.1 g
Copper (powder or CuI) 63.550.10.3 g
DMF (Dimethylformamide) -Solvent100 mL
Procedure:
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-Chloro-3-nitrobenzoic acid (10.0 g) in DMF (100 mL).

  • Addition: Add p-Toluidine (6.4 g), anhydrous

    
      (17.1 g), and Copper powder  (0.3 g).
    
    • Note: Anhydrous base is critical to prevent hydrolysis of the amide or ester side-reactions.

  • Reaction: Heat the mixture to 100–110°C under an inert atmosphere (

    
    ) for 4–6 hours.
    
    • Monitoring: Check progress via TLC (Mobile Phase: DCM/MeOH 95:5). The starting chloride (

      
      ) should disappear, replaced by a yellow/orange spot (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (500 mL) containing concentrated HCl (approx. 20 mL) to adjust pH to ~3–4. This precipitates the free acid intermediate.

    • Observation: A bright yellow/orange precipitate will form.

  • Purification:

    • Filter the solid using a Büchner funnel.

    • Wash the cake thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.

    • Recrystallize from Ethanol/Water (9:1) if necessary to remove trace copper.

    • Yield Target: 85–90% (Yellow solid).

Phase 2: Reduction to this compound

Reaction Type: Catalytic Hydrogenation. Rationale: Using Pd/C and Hydrogen gas is the cleanest method, avoiding iron sludge waste associated with Bechamp reduction (


) and ensuring high purity for pharmaceutical applications.
Materials:
ReagentEquiv.Amount
Intermediate (from Phase 1) 1.010.0 g
Palladium on Carbon (10% Pd/C) 5 wt%0.5 g
Methanol (or Ethanol) Solvent150 mL
Hydrogen Gas (

)
ExcessBalloon or 3 atm
Procedure:
  • Setup: Place the 3-Nitro intermediate (10.0 g) and Methanol (150 mL) in a hydrogenation flask (Parr shaker bottle or round-bottom flask).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under a nitrogen blanket.

    • Safety: Pd/C is pyrophoric when dry. Keep wet with solvent.

  • Hydrogenation:

    • Purge the system with

      
       (3 times), then with 
      
      
      
      (3 times).
    • Stir vigorously under

      
       atmosphere (balloon pressure is usually sufficient; 30 psi in a Parr shaker is faster) at room temperature for 4–8 hours.
      
    • Monitoring: The yellow color of the nitro compound will fade to a pale beige/colorless solution. TLC will show a highly polar, amine-positive spot (ninhydrin stain).

  • Isolation:

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with Methanol (50 mL).[2]

    • Critical: Do not let the catalyst dry out on the filter paper (fire hazard).

  • Crystallization:

    • Concentrate the filtrate under reduced pressure to approx. 20 mL.

    • Add Diethyl Ether or Hexane to induce precipitation, or simply cool the concentrated methanolic solution.

    • Filter the resulting solid and dry under vacuum at 40°C.

    • Yield Target: 80–85% (Off-white to pale grey solid).

Characterization & Quality Control

ParameterSpecificationMethod
Appearance Off-white to pale grey powderVisual
Melting Point 180–185°C (dec.)Capillary Method

NMR (DMSO-

)

2.25 (s, 3H,

), 6.5-7.5 (m, aromatic), 9.0 (br s, COOH/NH)
400 MHz NMR
MS (ESI-)

= 241.1
LC-MS
Purity >98%HPLC (C18, ACN/Water)

Troubleshooting & Critical Control Points

"Stalled" Ullmann Coupling[1]
  • Symptom: Starting material remains after 6 hours.

  • Cause: Catalyst deactivation or insufficient temperature.

  • Solution: Ensure the internal temperature reaches >100°C. If using Cu powder, activate it by washing with dilute HCl then Acetone/Ether prior to use.[1] Switching to CuI (5 mol%) often provides better turnover.

Incomplete Reduction
  • Symptom: Yellow color persists or mixed spot on TLC.

  • Cause: Catalyst poisoning (by residual sulfur or halides) or insufficient

    
     mass transfer.
    
  • Solution: Filter the reaction mixture to remove the "dead" catalyst and re-subject the filtrate to fresh Pd/C and

    
    . Ensure vigorous stirring to maximize gas-liquid contact.
    
Product Oxidation[1][2][4]
  • Symptom: Product turns dark/purple upon storage.

  • Cause: Oxidation of the electron-rich di-amino benzene ring.

  • Solution: Store the final product under Nitrogen or Argon in an amber vial at -20°C. Conversion to the Hydrochloride salt (by treating with HCl/Ether) significantly improves stability.

References

  • Goldberg Reaction (General Mechanism): Ma, D., & Cai, Q. (2008).[1] Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460.[1] Link

  • Nitro Reduction Protocols: Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in catalytic transfer hydrogenation. Synthesis, 1988(02), 91-95.[1] Link

  • Benzimidazole Synthesis from Diamines: Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007).[1] A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles. Journal of Chemical Research, 2007(1), 43-45.[1] Link

Sources

Advanced Screening Protocols for Anti-Inflammatory Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

Aminobenzoic acid derivatives—specifically those based on 4-aminobenzoic acid (PABA) and 2-aminobenzoic acid (anthranilic acid/fenamates) —represent a privileged structural class in medicinal chemistry.[1] Their capacity to act as bio-isosteres for salicylate backbones allows them to inhibit cyclooxygenase (COX) enzymes while offering unique substitution vectors (e.g., amide or hydrazide linkers) to modulate lipophilicity and metabolic stability.

However, screening these derivatives requires a nuanced approach.[1] Simple enzymatic assays often fail to capture the compound's ability to stabilize cellular membranes or prevent protein denaturation under stress—key secondary mechanisms of non-steroidal anti-inflammatory drugs (NSAIDs).

This guide presents a validated, three-tier screening cascade designed to filter hits based on physicochemical stability, enzymatic target engagement, and functional cellular response.

The Screening Cascade

The following workflow prioritizes cost-effective, high-throughput physicochemical screens before progressing to expensive enzymatic and cell-based models.

AssayCascade node_synthesis Hit Synthesis (Aminobenzoates) node_tier1 Tier 1: Physicochemical (BSA Denaturation) node_synthesis->node_tier1 High Throughput node_tier2 Tier 2: Target Validation (COX-1/2 Inhibition) node_tier1->node_tier2 >50% Stabilization node_tier3 Tier 3: Functional Cellular (NO Production - RAW 264.7) node_tier2->node_tier3 IC50 < 10 µM node_lead Lead Candidate Selection node_tier3->node_lead Low Cytotoxicity

Figure 1: Strategic assay cascade. Tier 1 filters for general stabilizing properties; Tier 2 confirms mechanism; Tier 3 validates efficacy in a living system.[1]

Tier 1: Protein Denaturation Inhibition Assay

Objective: Determine the compound's ability to stabilize quaternary protein structures against heat-induced denaturation.[1] Relevance: Inflammation induces protein denaturation, which generates auto-antigens that propagate the immune response. Aminobenzoates that prevent this denaturation often exhibit potent anti-arthritic activity.[1]

Materials
  • Target Protein: Bovine Serum Albumin (BSA), Fraction V (pH 6.5–6.8).[1] Note: BSA is preferred over egg albumin due to batch-to-batch consistency.

  • Buffer: Tris-Buffered Saline (TBS), pH 6.3. Crucial: The pH must be slightly acidic to mimic the inflammatory microenvironment.

  • Standard: Diclofenac Sodium or Ibuprofen.[1]

Protocol
  • Preparation:

    • Prepare a 1% (w/v) BSA solution in TBS.[1]

    • Dissolve test compounds in DMSO.[1][2][3] Final DMSO concentration in the assay must be <0.5% to prevent solvent-induced denaturation.[1]

  • Incubation (Thermodynamic Equilibrium):

    • Mix 450 µL of BSA solution with 50 µL of test compound (concentrations: 10–500 µg/mL).

    • Incubate at 37°C for 20 minutes . This allows the drug to bind to the albumin regulatory sites.

  • Heat Shock (Denaturation Trigger):

    • Transfer samples to a water bath at 70°C for 5 minutes .

    • Expert Tip: Precise timing is critical.[1] Overheating (>10 mins) causes irreversible aggregation that masks drug effects.[1]

  • Measurement:

    • Cool samples to room temperature (25°C).[1]

    • Measure turbidity (absorbance) at 660 nm using a microplate reader.

Data Analysis

Calculate the Percentage Inhibition using the formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">


[2][4][5][6][7]
  • 
    :  Absorbance of BSA + DMSO (no drug).
    
  • 
    :  Absorbance of BSA + Test Compound.
    

Tier 2: HRBC Membrane Stabilization Assay

Objective: Assess the protection of the erythrocyte membrane against hypotonic stress.[8] Relevance: The erythrocyte membrane is structurally analogous to the lysosomal membrane .[1] Stabilization prevents the release of lysosomal enzymes (proteases, bactericidal enzymes) that cause tissue damage during inflammation.[8][9]

Materials
  • Biological Source: Fresh human blood (O+ is preferred to minimize agglutination risks), collected in heparinized tubes.[1] Ethical Note: Must be obtained under IRB-approved protocols.

  • Hypotonic Solution: 0.36% NaCl solution.[1]

  • Isotonic Solution: 0.9% NaCl solution.[1]

Protocol
  • Erythrocyte Preparation:

    • Centrifuge blood at 3,000 rpm for 10 min.

    • Wash packed cells 3x with Isotonic Saline.[1]

    • Resuspend to create a 10% (v/v) HRBC suspension .[1]

  • Assay Setup:

    • Test Tube: 1.0 mL Phosphate Buffer (pH 7.4) + 2.0 mL Hypotonic Saline + 0.5 mL HRBC suspension + 0.5 mL Test Compound.[1]

    • Control Tube: Same as above, but replace compound with vehicle (Saline/DMSO).

  • Stress Induction:

    • Incubate at 37°C for 30 minutes .

    • Centrifuge at 3,000 rpm for 5 minutes.

  • Quantification:

    • Collect the supernatant (containing hemoglobin released by lysis).[1]

    • Measure absorbance at 560 nm .

Interpretation

Aminobenzoic acid derivatives often show biphasic effects.[1] High concentrations of lipophilic derivatives may cause lysis (toxicity).[1] A "bell-shaped" dose-response curve is common and indicates the therapeutic window.[1]

Tier 3: COX-1/COX-2 Inhibition (Colorimetric)

Objective: Quantify direct inhibition of the Cyclooxygenase enzymes.[10] Relevance: This is the definitive mechanistic proof. Aminobenzoates target the arachidonic acid binding channel.[1]

Mechanism of Assay

We utilize the peroxidase activity of COX.[3] The enzyme reduces PGG2 to PGH2, simultaneously oxidizing a co-substrate (TMPD) which changes color.

  • Substrate: Arachidonic Acid (AA).[1][11]

  • Chromophore: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[3]

Protocol (Adapted for High-Throughput)
  • Reagent Prep:

    • Reconstitute recombinant human COX-2 and ovine COX-1 in Tris-HCl buffer (pH 8.0).

    • Prepare Heme (cofactor) solution.[1]

  • Reaction Mixture (per well in 96-well plate):

    • 150 µL Assay Buffer.

    • 10 µL Heme.

    • 10 µL Enzyme (COX-1 or COX-2).[1][2][11]

    • 20 µL Test Compound (Aminobenzoate derivative).[1]

  • Pre-Incubation:

    • Incubate for 5 minutes at 25°C to allow the inhibitor to access the active site.[1]

  • Initiation:

    • Add 20 µL of Colorimetric Substrate Solution (Arachidonic Acid + TMPD).[1]

    • Critical: Shake plate for exactly 30 seconds.

  • Readout:

    • Monitor absorbance at 590 nm for 5 minutes.

    • Calculate the rate of change (slope) of absorbance.

Mechanistic Visualization

COX_Mechanism AA Arachidonic Acid COX COX-2 Enzyme (Heme Site) AA->COX Substrate PGG2 PGG2 (Unstable) COX->PGG2 Cyclooxygenase Activity Inhibitor Aminobenzoic Derivative Inhibitor->COX Competitive Inhibition TMPD_Ox TMPD (Oxidized) Blue (590nm) PGG2->TMPD_Ox Peroxidase Activity TMPD TMPD (Reduced) Colorless TMPD->TMPD_Ox

Figure 2: Colorimetric COX assay principle. The inhibitor blocks the conversion of AA, preventing the downstream oxidation of TMPD.

Tier 4: Cellular NO Production (Griess Assay)

Objective: Evaluate functional suppression of Nitric Oxide (NO) in LPS-stimulated macrophages.[1] Cell Line: RAW 264.7 (Murine Macrophages).[1][12][13][14]

Protocol
  • Seeding:

    • Seed RAW 264.7 cells at

      
       cells/well in DMEM + 10% FBS. Incubate for 24h.
      
  • Treatment:

    • Pre-treat cells with test compounds (1–100 µM) for 1 hour .[1]

    • Stimulate with Lipopolysaccharide (LPS) at 1 µg/mL.[1]

    • Incubate for 24 hours .

  • Griess Reaction:

    • Collect 100 µL of culture supernatant.[1]

    • Mix with 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).[1]

    • Incubate 10 mins at room temperature (dark).

  • Quantification:

    • Measure absorbance at 540 nm .

    • Compare against a Sodium Nitrite standard curve.[1]

Summary of Key Parameters

AssayTarget MechanismKey ReadoutCritical Control
BSA Denaturation Protein StabilizationAbsorbance (660nm)pH 6.3 (Acidic)
HRBC Stabilization Membrane IntegrityHemoglobin Release (560nm)Hypotonic Buffer
COX Inhibition Enzymatic BlockadeTMPD Oxidation (590nm)Arachidonic Acid Conc.
Griess Assay Cytokine/NO SuppressionNitrite Conc.[1] (540nm)Cell Viability (MTT)

References

  • Chowdhury, D., & Devi, R. (2023).[1][7] BSA Denaturation Inhibition Assay. Bio-protocol. Link

  • Gandhidasan, R., et al. (1991).[1] Anti-inflammatory action of Lannea coromandelica by HRBC membrane stabilization.[1][5][8][9][15] Fitoterapia, 62(1), 81-83. (Standard protocol reference).

  • Cayman Chemical. (2023).[1] COX Colorimetric Inhibitor Screening Assay Kit Protocol. Cayman Chemical.[1][2] Link

  • BenchChem. (2025).[1] Griess Assay for Nitrite Determination in RAW 264.7 Cells. BenchChem Application Notes. Link

  • Sigma-Aldrich. (2023).[1][16] COX-2 Inhibitor Screening Kit (Fluorometric) Technical Bulletin. Sigma-Aldrich.[1][16] Link

Sources

Application Note: High-Throughput Colorimetric Screening of COX-1 and COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Cyclooxygenase (COX) enzymes are bifunctional hemoproteins that catalyze the rate-limiting step in prostaglandin biosynthesis.[1][2] To develop non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles (e.g., sparing gastroprotective COX-1 while targeting inflammatory COX-2), researchers must quantify isozyme-specific inhibition.[3]

The Bifunctional Mechanism

Unlike simple enzymes, COX possesses two distinct active sites:

  • Cyclooxygenase Active Site: Converts Arachidonic Acid (AA) to Prostaglandin G2 (

    
    ) via bis-oxygenation.[4] This is the target of NSAIDs.[5]
    
  • Peroxidase Active Site: Reduces

    
     to Prostaglandin H2 (
    
    
    
    ).

Why measure Peroxidase to assess Cyclooxygenase inhibition? Direct measurement of oxygen consumption (Cyclooxygenase activity) is low-throughput. However, the peroxidase reaction is stoichiometrically coupled to the cyclooxygenase reaction. By introducing a reducing agent, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) , we can monitor the peroxidase step colorimetrically.

Crucially, if a drug inhibits the Cyclooxygenase site,


 is not produced. Without 

, the Peroxidase site remains inactive, and TMPD is not oxidized. Thus, TMPD oxidation serves as a surrogate marker for COX activity.
Pathway Diagram

COX_Mechanism AA Arachidonic Acid (Substrate) COX_Site Cyclooxygenase Active Site AA->COX_Site PGG2 PGG2 (Intermediate) COX_Site->PGG2 Bis-oxygenation POX_Site Peroxidase Active Site PGG2->POX_Site PGH2 PGH2 (Product) POX_Site->PGH2 Reduction TMPD_Ox Oxidized TMPD (Blue - 590nm) POX_Site->TMPD_Ox Co-oxidation TMPD_Red TMPD (Colorless) TMPD_Red->POX_Site Inhibitor NSAID/Inhibitor Inhibitor->COX_Site Blocks

Figure 1: The dual-enzymatic cascade. Inhibiting the COX site starves the Peroxidase site of PGG2, preventing the colorimetric shift.

Protocol Design & Materials

Critical Reagents
  • Enzymes: Ovine COX-1 and Human Recombinant COX-2.[1][6][7][8]

  • Cofactor: Hemin (Porcine). Note: Heme is required for enzyme activation but degrades rapidly in dilute buffer.

  • Substrate: Arachidonic Acid (AA) in Ethanol.[9]

  • Chromophore: TMPD.[4][8][10]

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

System Suitability & Controls

To ensure data integrity, every plate must include the following internal controls (Self-Validating System):

Well TypeComponentsPurpose
Background (BG) Buffer + Heme + TMPD + AA (No Enzyme)Measures non-enzymatic oxidation of TMPD. Subtract this value from all others.
100% Initial Activity (IA) Buffer + Heme + Enzyme + TMPD + AA + SolventDefines the maximum enzymatic rate (

) in the absence of inhibitor.
Inhibitor Wells Buffer + Heme + Enzyme + TMPD + AA + Test CompoundThe experimental data point.
Solvent Control Same as IA but with max % DMSO usedVerifies that the solvent vehicle is not inhibiting the enzyme.

Experimental Workflow

Step 1: Reagent Preparation
  • Heme Preparation: Dissolve Hemin in DMSO to 10 mg/mL. Dilute further in Assay Buffer immediately before use. Warning: Diluted Heme is stable for <12 hours.

  • Enzyme Prep: Thaw enzymes on ice. Dilute only the amount required for the immediate assay run.

Step 2: The Assay Procedure

The order of addition is critical to capture time-dependent inhibition (common in COX inhibitors like indomethacin).

Assay_Workflow Start Start Assay Step1 Add 150µL Assay Buffer & 10µL Heme Start->Step1 Step2 Add 10µL Enzyme (COX-1 or COX-2) Step1->Step2 Step3 Add 10µL Inhibitor (or Solvent for IA wells) Step2->Step3 Incubate Incubate 5-10 mins @ 25°C (Allows inhibitor binding) Step3->Incubate Step4 Add 20µL TMPD Incubate->Step4 Step5 Initiate: Add 20µL Arachidonic Acid Step4->Step5 Read Read Absorbance (590nm) Time: 5 mins Step5->Read

Figure 2: Step-by-step liquid handling workflow. Pre-incubation is mandatory for accurate IC50 determination.

Step 3: Detailed Execution
  • Background Wells: Add 160 µL Assay Buffer and 10 µL Heme.

  • 100% Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL Enzyme.

  • Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, and 10 µL Inhibitor.

  • Pre-Incubation: Shake plate for a few seconds. Incubate for 5 minutes at 25°C .

    • Expert Insight: Many COX inhibitors are "slow-binding." Skipping this step will artificially inflate the IC50 (making the drug appear less potent).

  • Initiation: Add 20 µL TMPD solution to all wells. Then, quickly add 20 µL Arachidonic Acid to all wells.

  • Measurement: Incubate for exactly 5 minutes at 25°C and read absorbance at 590 nm using a plate reader.

Data Analysis & Interpretation

Calculation of Percent Inhibition

First, subtract the average absorbance of the Background Wells from all other readings.



Determining Selectivity

Calculate the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 (concentration inhibiting 50% activity) for both isoforms.
Ratio (

COX-1 /

COX-2)
InterpretationClinical Implication
< 0.1 COX-1 SelectiveHigh GI toxicity risk.
~ 1.0 Non-SelectiveStandard NSAID profile (e.g., Ibuprofen).
> 50 COX-2 SelectiveReduced GI risk; potential CV risk (e.g., Celecoxib).

Troubleshooting & Expert Insights

False Positives (Redox Interference)

Since this assay relies on the oxidation of TMPD, compounds with strong reducing potential (antioxidants) can chemically reduce the oxidized TMPD back to its colorless state, appearing as "inhibition" even if the enzyme is active.

  • Validation: If testing extracts or antioxidants, run a control without enzyme but with oxidized TMPD to check for direct chemical reduction.

Heme Instability

Heme mimics the protoporphyrin IX prosthetic group. If the Heme solution is old or degraded, the enzyme will not activate, leading to low signal-to-noise ratios in the 100% Activity wells.

  • Rule: Always prepare Heme fresh from a DMSO stock.

DMSO Tolerance

COX enzymes are sensitive to organic solvents. Keep final DMSO concentration < 5%.

  • Check: Ensure your "Solvent Control" wells (with 5% DMSO) show activity within 90% of pure buffer controls.

References

  • Cayman Chemical. (2023). COX Colorimetric Inhibitor Screening Assay Kit Booklet.[9]Link

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.[2] Nature New Biology, 231(25), 232–235. Link

  • Blobaum, A. L., & Marnett, L. J. (2007).[6] Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441.[6] Link

  • Kulmacz, R. J., & Lands, W. E. (1983). Requirements for hydroperoxide by the cyclooxygenase and peroxidase activities of prostaglandin H synthase.[1] Prostaglandins, 25(4), 531–540. Link

Sources

Application Note: Analgesic Profiling of N-Phenylanthranilic Acid Derivatives

[1][2]

Introduction & Mechanistic Rationale

N-phenylanthranilic acid derivatives, commonly known as fenamates (e.g., Mefenamic acid, Meclofenamic acid), represent a unique class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1] While their primary mechanism is the inhibition of Cyclooxygenase (COX) enzymes, preventing the biosynthesis of prostaglandins (PGs), they possess distinct pharmacological profiles compared to arylpropionic acids (e.g., Ibuprofen).

Why this specific testing strategy? Research indicates that fenamates exhibit a dual mechanism:

  • COX Inhibition: Blockade of PGE2 synthesis, reducing peripheral sensitization.

  • Ion Channel Modulation: Direct antagonism of cation channels (including KCNQ potassium channels and chemically-gated chloride channels), which contributes to their efficacy in neuropathic and visceral pain models where other NSAIDs may fail.

Therefore, a single assay is insufficient. To validate a new N-phenylanthranilic acid analog, a triangulated approach using visceral, chemical, and thermal models is required to distinguish peripheral anti-inflammatory potency from central modulation.

Mechanistic Pathway Visualization[4]

FenamateMechanismMembraneCell Membrane PhospholipidsAAArachidonic AcidMembrane->AA PLA2 activityPLA2Phospholipase A2COXCyclooxygenase (COX-1/2)AA->COXPGsProstaglandins(PGE2, PGI2)COX->PGs SynthesisFenamateN-phenylanthranilic Acid(Test Compound)Fenamate->COX  INHIBITSIonChannelsKCNQ/Cl- Channels(Secondary Target)Fenamate->IonChannels  MODULATESNociceptorsPeripheral NociceptorSensitizationPGs->Nociceptors SensitizationPainPain Signal TransmissionNociceptors->PainIonChannels->Nociceptors  Reduces Excitability

Figure 1: Dual-mechanism action of N-phenylanthranilic acid analogs targeting both the arachidonic acid cascade and neuronal ion channels.

Pre-Clinical Screening Strategy[5][6]

The following protocols are designed for mice (Swiss Albino or C57BL/6) , as they offer the most consistent behavioral readouts for these specific assays.

Protocol A: Acetic Acid-Induced Writhing Test (Visceral Pain)

Purpose: This is the "Gold Standard" screen for fenamates. These compounds are historically highly active in blocking visceral pain (abdominal constriction), often more so than pure central analgesics.

Experimental Design:

  • Animals: Mice (n=6-10 per group), fasted 2 hours prior.

  • Vehicle: 1% Tween 80 or 0.5% CMC (Carboxymethyl cellulose) in saline.

  • Standard Control: Mefenamic Acid (20 mg/kg) or Diclofenac Sodium (10 mg/kg).

Step-by-Step Methodology:

  • Preparation of Inducer: Prepare a 0.6% v/v acetic acid solution in saline. Critical: This must be prepared fresh daily to ensure consistent pH-induced irritation.

  • Drug Administration: Administer the test compound (various doses, e.g., 10, 20, 40 mg/kg) via oral gavage (p.o.) or intraperitoneal (i.p.) injection.

    • Wait Time: 30 min for i.p. / 60 min for p.o.

  • Induction: Inject 0.6% acetic acid solution intraperitoneally (10 mL/kg).

  • Observation: Immediately place the mouse in a transparent observation chamber.

  • Quantification:

    • Start timer: 5 minutes post-injection (lag phase).[2]

    • Count writhes for: 15 minutes .

    • Definition of a Writhe: Contraction of the abdomen combined with the stretching of hind limbs and twisting of the trunk.[3][4]

Data Output: Calculate % Inhibition using the formula:



5267
Protocol B: The Formalin Test (Biphasic Response)

Purpose: To differentiate between Phase 1 (Neurogenic pain) and Phase 2 (Inflammatory pain) . Fenamates typically inhibit Phase 2 strongly, but unlike simple NSAIDs, potent analogs may also blunt Phase 1 due to ion channel interactions.

Step-by-Step Methodology:

  • Acclimatization: Place mice in a transparent plexiglass box with a mirror angled at 45° below the floor for clear paw visualization. Habituate for 30 mins.

  • Drug Administration: Administer test compound 30–60 mins prior to testing.

  • Induction: Inject 20 µL of 2.5% formalin (diluted in saline) subcutaneously into the dorsal surface of the right hind paw. Use a microsyringe (26-30G needle) to minimize mechanical trauma.

  • Scoring (The Biphasic Watch):

    • Phase 1 (0–5 min): Record time spent licking/biting the injected paw. (Direct C-fiber stimulation).

    • Quiescent Period (5–15 min): Activity drops (ignore this phase).

    • Phase 2 (15–30 min): Record time spent licking/biting. (Central sensitization + Peripheral inflammation).

Interpretation:

  • Inhibition of Phase 2 only

    
     Typical NSAID profile.
    
  • Inhibition of Phase 1 & 2

    
     Suggests central action or potent ion channel blockade (High value target).
    
Protocol C: Hot Plate Test (Thermal Threshold)

Purpose: To assess supraspinal/central analgesia. While fenamates are not opioids, this test rules out false positives from sedation (muscle relaxation) and checks for central efficacy.

Step-by-Step Methodology:

  • Equipment Setup: Set Hot Plate Analgesiometer to 55 ± 0.5°C .

  • Screening: Test mice 24h prior. Discard animals with baseline latency <5s or >30s.

  • Testing: Place mouse on the plate.

  • Endpoint: Measure Latency (Time in seconds) until:

    • Hind paw licking.[8][9][10]

    • Jumping.[9][10]

  • Cut-off: 45 seconds strictly enforced to prevent tissue damage.

Workflow Visualization

ScreeningPipelineStartSynthesized AnalogWrithing1. Writhing Test(High Sensitivity)Start->WrithingDecision1>50% Inhibition?Writhing->Decision1Formalin2. Formalin Test(Mechanism Check)Decision1->FormalinYesDiscardDiscard / RedesignDecision1->DiscardNoHotPlate3. Hot Plate Test(Central Selectivity)Formalin->HotPlateLeadLead Candidate(Profiled)HotPlate->Lead

Figure 2: Sequential screening pipeline. The Writhing test serves as the primary gatekeeper due to the high sensitivity of fenamates in visceral pain models.

Data Presentation & Analysis

When reporting results for N-phenylanthranilic acid analogs, structure your data to highlight the ED50 (Effective Dose 50) and the Potency Ratio relative to Mefenamic Acid.

Recommended Results Table Format
Compound IDDose (mg/kg)Writhing Inhibition (%)Formalin Phase 1 (s)Formalin Phase 2 (s)Hot Plate Latency (s)
Vehicle -0%



Mefenamic Acid 20




Analog X-1 20




Significance:

Statistical Rigor
  • Sample Size: Power analysis usually dictates n=6 to n=10 per group for

    
     and Power=0.8.
    
  • Normalization: For the Hot Plate test, calculate the % Maximum Possible Effect (%MPE) :

    
    
    

References

  • Koster, R., Anderson, M., & De Beer, E. J. (1959). Acetic acid for analgesic screening. Federation Proceedings, 18, 412. (The foundational paper establishing the writhing test for NSAIDs).

  • Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103-114. (Establishes the biphasic scoring protocol).

  • Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides.[11] Biological and Pharmaceutical Bulletin, 29(6), 1180-1185. (Specific application of these protocols to fenamate derivatives).

  • Eddy, N. B., & Leimbach, D. (1953). Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385-393. (The standard Hot Plate protocol).[10]

Application Note: Antimicrobial Screening of Substituted Aminobenzoic Acids

[1][2]

Introduction & Scientific Context

Substituted aminobenzoic acids—specifically derivatives of para-aminobenzoic acid (PABA) and ortho-aminobenzoic acid (anthranilic acid)—represent a unique class of pharmacophores. While PABA is an essential metabolite for bacterial folate synthesis, its structural analogs (e.g., sulfonamides, Schiff bases, and metal complexes) can act as potent antimetabolites or membrane disruptors.

This guide moves beyond generic screening to address the specific physicochemical challenges of this scaffold, such as zwitterionic solubility profiles and the risk of metabolic antagonism.

Mechanism of Action

The antimicrobial efficacy of these derivatives typically stems from two distinct pathways:[1]

  • Competitive Inhibition: Structural mimicry of PABA blocks dihydropteroate synthase (DHPS), halting tetrahydrofolate production essential for bacterial DNA synthesis.[2]

  • Membrane/Enzyme Disruption: Lipophilic substitutions (e.g., Schiff bases, halogenated groups) facilitate cell wall penetration, leading to leakage or inhibition of topoisomerases.

Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition pathway and secondary disruption mechanisms.

PABA_MechanismPABANative PABA(Substrate)DHPSEnzyme: DihydropteroateSynthase (DHPS)PABA->DHPS Normal BindingDerivSubstituted AminobenzoicAcid DerivativeDeriv->DHPS Competitive InhibitionFolateFolate SynthesisPathwayDeriv->Folate BlockageMembraneCell MembraneDisruptionDeriv->Membrane Lipophilic InteractionDHPS->Folate CatalysisDNABacterial DNASynthesisFolate->DNA Essential PrecursorDeathBacterial CellDeathFolate->Death Pathway FailureMembrane->Death Lysis

Caption: Figure 1. Dual mechanism of substituted aminobenzoic acids: Competitive inhibition of the folate pathway (primary) and direct membrane disruption (secondary).

Compound Preparation & Solubility Optimization

Aminobenzoic acids are amphoteric; they possess both acidic (carboxylic) and basic (amine) groups. Improper solubilization is the #1 cause of false negatives in screening.

Protocol: Stock Solution Preparation
  • Solvent Selection: Use Dimethyl Sulfoxide (DMSO) as the primary solvent. It dissolves both the zwitterionic parent compounds and lipophilic Schiff base derivatives.

    • Limit: Final DMSO concentration in the assay must be < 1% (v/v) to avoid toxicity to test organisms.

  • Concentration: Prepare 10 mg/mL stock solutions.

  • Sonication: If precipitation occurs, sonicate at 40 kHz for 15 minutes.

  • Sterility: Filter sterilize using 0.22 µm PTFE filters (nylon filters may bind lipophilic derivatives).

Critical Checkpoint: If the compound precipitates upon addition to the aqueous growth medium, the MIC reading will be invalid. In such cases, reduce the stock concentration or use a co-solvent (e.g., Tween 80 at 0.02%).

Primary Screening: Agar Well Diffusion

Purpose: Qualitative assessment to rapidly identify "hits" from a library.

Materials
  • Mueller-Hinton Agar (MHA) (pH 7.2–7.4).

  • Standardized Inoculum: 0.5 McFarland standard (

    
     CFU/mL).
    
  • Positive Control: Ciprofloxacin (5 µ g/disk ) or Sulfamethoxazole (25 µ g/disk ).

  • Negative Control: Sterile DMSO.

Step-by-Step Methodology
  • Inoculation: Dip a sterile swab into the standardized inoculum. Streak the entire MHA surface three times, rotating the plate 60° each time to ensure a confluent lawn.

  • Well Creation: Use a sterile 6mm cork borer to punch wells into the agar. Space them at least 20mm apart to prevent zone overlapping.

  • Compound Delivery: Pipette 50–100 µL of the test compound stock into the well.

    • Note: Do not overflow. Allow the liquid to diffuse into the agar for 15 minutes at room temperature before incubation.

  • Incubation: Invert plates and incubate at 37°C for 18–24 hours.

  • Analysis: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

Interpretation Table:

Zone Diameter (mm) Activity Level Action Required
< 10 mm Inactive/Low Discard (unless solubility issue suspected)
10 – 15 mm Moderate Proceed to MIC determination

| > 15 mm | Significant | High Priority Hit |

Quantitative Analysis: Broth Microdilution (MIC) with Resazurin[5]

Purpose: The Gold Standard for determining Minimum Inhibitory Concentration (MIC). The addition of Resazurin (a redox indicator) eliminates ambiguity in reading turbidity, especially for precipitated compounds.

Workflow Visualization

MIC_WorkflowPrep1. Prepare 96-well Plate(MHB Medium)Dilute2. Serial Dilutionof CompoundPrep->DiluteInoc3. Inoculate(5x10^5 CFU/mL)Dilute->InocIncubate14. Incubate18-24h @ 37°CInoc->Incubate1Dye5. Add Resazurin(0.015%)Incubate1->DyeIncubate26. Incubate2-4hDye->Incubate2Read7. Read ResultsIncubate2->Read

Caption: Figure 2.[3] Modified CLSI microdilution workflow incorporating Resazurin for colorimetric endpoint detection.

Detailed Protocol (CLSI M07 Compliant)
  • Plate Setup: Dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

  • Serial Dilution:

    • Add 100 µL of the test compound (at 2x desired top concentration) to Column 1.[4]

    • Mix and transfer 100 µL to Column 2. Repeat down to Column 10. Discard the final 100 µL.

    • Result: A 2-fold dilution series (e.g., 512 µg/mL to 1 µg/mL).

  • Controls (Internal Validation):

    • Column 11 (Growth Control): Broth + Bacteria + Solvent (DMSO). Must show growth.

    • Column 12 (Sterility Control): Broth only. Must remain clear.

  • Inoculation: Dilute the 0.5 McFarland culture 1:150 in broth to reach

    
     CFU/mL. Add 100 µL of this suspension to wells in Columns 1–11.
    
    • Final Test Concentration:

      
       CFU/mL.
      
  • Incubation: 37°C for 20 hours.

  • Resazurin Assay (The "Application Scientist" Edge):

    • Prepare a 0.015% (w/v) Resazurin sodium salt solution in sterile PBS.

    • Add 30 µL of Resazurin solution to each well.

    • Incubate for an additional 2–4 hours.

    • Read:

      • Blue/Purple: No bacterial growth (Resazurin unchanged).

      • Pink/Colorless: Active growth (Resazurin reduced to Resorufin).

    • MIC Definition: The lowest concentration well that remains Blue .[5]

Data Analysis & Activity Index

To normalize data across different experimental runs, calculate the Activity Index (AI):

  • AI > 1: Compound is more potent than the standard.

  • AI < 1: Compound is less potent.

Example Data Presentation
Compound IDSubstituent (R)MIC (S. aureus) [µg/mL]MIC (E. coli) [µg/mL]Activity Index (vs. Cipro)
ABA-01 -H (Parent)>128>128N/A
ABA-04 -Cl (4-position)32640.03
ABA-09 -N=CH-Ph (Schiff)4 160.25
Cipro (Control)10.51.0

Troubleshooting & Field Insights

  • The "Trailing" Effect:

    • Observation: Partial reduction of Resazurin (light purple) over several wells.

    • Cause: Bacteriostatic rather than bactericidal action (common in sulfonamide-like mechanisms).

    • Solution: Report the MIC as the first well with significant inhibition (80% inhibition), or extend incubation to 48h to confirm.

  • Antagonism in Media:

    • Issue: Standard media contains trace PABA/folates which can override the competitive inhibition of your compounds.

    • Solution: Use Müller-Hinton Broth (specifically formulated to have low thymidine/thymine content) rather than nutrient broth.

  • pH Drift:

    • Aminobenzoic acids can acidify the micro-environment in the well. Ensure CAMHB is buffered. If the sterility control turns yellow/orange (acidic) without bacteria, the compound is altering the pH, potentially causing false "inhibition" or false color changes.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

  • Sarker, S. D., et al. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324. [Link]

  • Kratochvilova, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(23), 4381. [Link]

  • Crisan, M. E., et al. (2014).[1] Synthesis, Crystal Structure and Biological Activity of 2-Hydroxyethylammonium Salt of p-Aminobenzoic Acid. PLOS ONE. [Link][1]

Application Note: Purification of Crude 3-Amino-2-(4-methylphenylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

The purification of 3-Amino-2-(4-methylphenylamino)benzoic acid presents a unique challenge due to its amphoteric nature and the high oxidation sensitivity of its ortho-diamine motif. Structurally, this molecule features a benzoic acid core functionalized with a primary amine at the 3-position and a secondary p-toluidine amine at the 2-position.

This specific substitution pattern creates a "push-pull" electronic system. The 3-amino group activates the ring, making it susceptible to air oxidation (forming phenazine-like tars or azo-linkages), while the bulky 2-(4-methylphenylamino) group provides steric shielding but reduces solubility in standard organic solvents.

Target Audience: This guide is designed for process chemists and researchers requiring high-purity (>98%) material for use as a scaffold in the synthesis of acridinones, benzodiazepines, or kinase inhibitors.

Key Physicochemical Properties
PropertyCharacteristicImplication for Purification
Acidity (pKa) COOH: ~2.5 | NH₂: ~3.5–4.0Amphoteric; solubility is pH-dependent.
Solubility High in dilute base (pH > 8) & strong acid (pH < 1).Isoelectric Point (pI): Precipitates at pH 3.5–4.5.
Stability Sensitive to UV and O₂.Critical: Avoid prolonged exposure to air in solution.
Impurities Unreacted p-toluidine, inorganic salts, colored oxidation byproducts.Requires carbon treatment and specific wash protocols.

Purification Strategy: The "Dissolve-Filter-Precipitate" Cycle

The most robust method for purifying crude anthranilic acid derivatives is Acid-Base Fractionation . This exploits the molecule's ability to form water-soluble salts at high pH (carboxylate form) and low pH (ammonium form), while remaining insoluble at its isoelectric point.

Protocol A: Acid-Base Extraction with Carbon Treatment

Best for: Removing unreacted starting materials (p-toluidine), inorganic salts, and insoluble tars.

Reagents Required[1][2][3][4][5][6][7][8]
  • Base: 2M Sodium Hydroxide (NaOH)

  • Acid: 3M Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Adsorbent: Activated Carbon (Norit or Darco G-60)

  • Antioxidant: Sodium Dithionite (optional, for highly colored crude)

  • Solvent: Deionized Water, Ethanol

Step-by-Step Methodology
  • Dissolution (Basification):

    • Suspend the crude solid (e.g., 10 g) in water (80 mL) .

    • Slowly add 2M NaOH with vigorous stirring until the pH reaches 9–10 .

    • Mechanistic Insight: This converts the carboxylic acid to its sodium salt (benzoate), dissolving the product. Unreacted p-toluidine (neutral amine) remains insoluble or forms an oil, while inorganic metal salts (e.g., from Ullmann coupling copper catalysts) remain as solids.

  • Filtration & Adsorption:

    • If the solution is dark (brown/black), add Activated Carbon (5 wt% relative to crude) .

    • Stir for 30 minutes at 40°C.

    • Filter through a Celite (diatomaceous earth) pad to remove carbon and insoluble impurities.

    • Checkpoint: The filtrate should be clear yellow to amber. If turbid, refilter.

  • Precipitation (Acidification):

    • Cool the filtrate to 10–15°C (ice bath).

    • Slowly add 3M HCl dropwise. Monitor pH continuously.

    • Target pH: 3.8 – 4.2 .

    • Critical: Do not overshoot to pH < 2, or the product will redissolve as the hydrochloride salt. The product precipitates as the free acid (zwitterion) at the isoelectric point.

  • Isolation:

    • Stir the slurry for 30 minutes to ensure complete crystallization.

    • Filter under vacuum (Buchner funnel).

    • Wash 1: Water (removes NaCl).

    • Wash 2: 10% Ethanol/Water (removes trace organic impurities).

    • Dry under vacuum at 45°C.

Protocol B: Recrystallization (Polishing)

Best for: achieving HPLC-grade purity (>99%) and removing trace isomers.

If the material from Protocol A retains color or trace impurities, recrystallization is required.

Solvent System: Ethanol / Water (1:1 v/v) or Methanol.

  • Dissolution:

    • Suspend the semi-pure solid in Ethanol (5 mL per gram) .

    • Heat to reflux (approx. 78°C).

    • If solids remain, add Ethanol in small increments until dissolved.

  • Clarification (Optional):

    • If insoluble particles persist at reflux, perform a hot filtration.

  • Crystallization:

    • Remove from heat. Add warm water dropwise until slight turbidity appears.

    • Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 4 hours.

    • Why Slow Cooling? Rapid cooling traps impurities in the crystal lattice. Slow cooling promotes the formation of pure, defined needles or plates.

  • Final Wash:

    • Filter the crystals.[7]

    • Wash with cold 50% Ethanol .

    • Dry in a vacuum oven/desiccator.

Process Visualization (Workflow)

The following diagram illustrates the logical flow of the purification process, highlighting the critical decision points based on pH and solubility.

PurificationWorkflow Crude Crude this compound (Contains: Salts, p-Toluidine, Tars) Dissolve Dissolve in dilute NaOH (pH 9-10) Target: Solubilize as Carboxylate Crude->Dissolve Solubilization Filter1 Filter through Celite (Remove Insolubles) Dissolve->Filter1 Remove p-Toluidine/Salts CarbonTreat Activated Carbon Treatment (Remove Oxidation Color) Filter1->CarbonTreat Filtrate Acidify Acidify with HCl to pH 4.0 (Isoelectric Precipitation) CarbonTreat->Acidify Clear Solution Filter2 Vacuum Filtration & Wash (Water + 10% EtOH) Acidify->Filter2 Precipitate CheckPurity QC Check (HPLC/NMR) Purity > 98%? Filter2->CheckPurity Recryst Recrystallize (EtOH/Water) CheckPurity->Recryst No FinalProduct Final Product Dried Solid CheckPurity->FinalProduct Yes Recryst->FinalProduct

Figure 1: Purification workflow for amphoteric amino-benzoic acid derivatives, emphasizing pH control and impurity removal steps.

Analytical Verification & Troubleshooting

Quality Control Metrics
  • HPLC: C18 Column, Gradient MeOH/Water (0.1% Formic Acid). Look for a single peak at ~254 nm.

  • 1H NMR (DMSO-d6):

    • 
       ~12.5 ppm (Broad s, 1H, COOH)
      
    • 
       ~9.0 ppm (s, 1H, NH-Ar)
      
    • 
       ~2.2 ppm (s, 3H, Methyl group)
      
    • Aromatic region: Integration must match 7 protons.

  • Appearance: The pure compound should be a light yellow to greenish solid. Dark brown indicates oxidation.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield pH overshoot during acidification.If pH < 2, the product dissolves as HCl salt. Add dilute NaOH to return to pH 4.
Oily Precipitate Rapid precipitation or impurities.Re-dissolve in base, add more water, and acidify very slowly with vigorous stirring.
Pink/Red Color Oxidation of the diamine.Perform all steps under Nitrogen/Argon. Add 0.1% Sodium Dithionite to the basic solution.

References

  • Litchfield, V. J., et al. (2008).[8] "Synthesis of acridine-quinone systems." Synthetic Communications, 38(20), 3447-3455.[8] (Describes the Ullmann coupling and acid-workup of 2-phenylaminobenzoic acid derivatives).

  • Google Patents. (2014). "CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid."[3] (Provides industrial protocol for hydrogenation and isoelectric precipitation of amino-benzoic acids).

  • Organic Syntheses. (1998). "2-Amino-3-fluorobenzoic acid."[5] Org.[7] Synth., 75, 161. (Standard protocol for handling and precipitating zwitterionic anthranilic acid derivatives).

  • Łukasik, E., & Wróbel, Z. (2014).[4] "2-(Arylamino)aryliminophosphoranes as Easily Available and Convenient Starting Materials in the Synthesis of 1,2,3-Benzotriazoles." Synlett, 25, 1987-1990.[4] (Context on the reactivity and synthesis of 2-arylamino-aniline intermediates).

Sources

Application Note: Advanced Purification & Recrystallization of N-Aryl Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-aryl aminobenzoic acids (N-phenylanthranilic acid and its derivatives like Mefenamic, Tolfenamic, and Flufenamic acid) are critical intermediates in the synthesis of acridines and non-steroidal anti-inflammatory drugs (NSAIDs). Synthesized primarily via the copper-catalyzed Ullmann condensation, these compounds present unique purification challenges:

  • Amphoteric Solubility: Their zwitterionic potential requires precise pH control during isolation.

  • Persistent Impurities: Trace copper catalysts (Cu⁰, CuI, Cu₂O) and unreacted lipophilic aryl halides are difficult to remove via standard filtration.

  • Polymorphism: Many derivatives (e.g., Mefenamic Acid) exhibit enantiotropic polymorphism, where solvent choice dictates the isolation of the stable (Form I) vs. metastable (Form II) crystal lattice.

This guide provides two distinct workflows: Method A for initial isolation and copper remediation, and Method B for high-purity recrystallization and polymorph control.

Physicochemical Foundation

Understanding the solubility profile is prerequisite to successful isolation. N-aryl aminobenzoic acids are hydrophobic weak acids.

ParameterValue / CharacteristicImplications for Processing
pKa (Carboxyl) ~5.3 (e.g., N-phenylanthranilic acid)Product precipitates at pH < 4.0. Soluble as salt at pH > 8.0.
LogP 3.0 – 5.0 (High Lipophilicity)High affinity for non-polar impurities; prone to "oiling out" in water-miscible solvents.
Solubility (High) DMF, DMSO, DMAc, NaOH (aq)Good for initial dissolution or reaction media.
Solubility (Mod) Ethanol, Ethyl Acetate, AcetoneIdeal "Good Solvents" for recrystallization.
Solubility (Low) Water, Hexane, Acidic MediaIdeal "Anti-Solvents."

Method A: Acid-Base Swing with Chelation (Crude Isolation)

Objective: Isolation of the target molecule from the Ullmann reaction mixture while actively stripping copper residues and inorganic salts.

Mechanism of Action

This method utilizes the pH-dependent solubility switch. The compound is soluble in alkaline media (as a carboxylate anion), allowing the filtration of insoluble copper species. Subsequent acidification precipitates the free acid.

Critical Additive: Disodium EDTA is introduced during the alkaline phase to sequester soluble copper ions (Cu²⁺) that would otherwise co-precipitate with the product.

Protocol 1: The "pH Swing" Isolation
  • Dissolution: Dilute the crude reaction mixture (typically a melt or high-concentration slurry) with 10% aqueous NaOH (5 mL per gram of theoretical yield). Heat to 80°C to ensure complete formation of the sodium salt.

  • Chelation: Add Disodium EDTA (0.1 eq relative to copper catalyst loading). Stir at 80°C for 30 minutes. The solution may turn deep blue (Cu-EDTA complex).

  • Hot Filtration: While maintaining 80°C, filter the mixture through a Celite pad (or sintered glass) to remove metallic copper (Cu⁰) and insoluble tar.

    • Note: Do not allow the filter cake to dry completely to prevent oxidation of metallic copper residues.

  • Precipitation (The Swing):

    • Cool the filtrate to 20°C.

    • Slowly add 2M HCl dropwise with vigorous stirring.

    • Critical Endpoint: Continue addition until pH reaches 3.5 – 4.0 .

    • Caution: Rapid dumping of acid will trap impurities inside the precipitating amorphous solid.

  • Digestion: Once precipitated, heat the slurry to 50°C for 20 minutes (Ostwald ripening) to convert amorphous aggregates into filterable solids.

  • Wash: Filter the solid. Wash with 1% HCl followed by copious water until the filtrate is neutral.

Method B: Solvent/Anti-Solvent Recrystallization (Polishing)

Objective: Removal of organic impurities (dimers, unreacted anilines) and control of crystal polymorphism.

Solvent System Selection
  • Standard Purity: Ethanol / Water (1:1)[1]

  • High Purity (Pharma Grade): Ethyl Acetate / Heptane

  • Stubborn Impurities: Glacial Acetic Acid / Water

Protocol 2: Ethanol/Water Recrystallization

This method is preferred for N-phenylanthranilic acid (N-PAA) and Mefenamic acid.

  • Saturation: Suspend the crude dry solid in Ethanol (95%) (approx. 5-7 mL per gram).

  • Reflux: Heat to reflux (approx. 78°C). If the solution is not clear, add ethanol in 1 mL increments until dissolution is complete.

    • Optional: If the solution is dark, add Activated Charcoal (5 wt%), reflux for 10 mins, and hot filter.

  • Anti-Solvent Addition:

    • Maintain temperature at boiling.

    • Add hot distilled water slowly until a persistent turbidity (cloudiness) is observed.

    • Add just enough ethanol (dropwise) to clear the turbidity.

  • Controlled Cooling:

    • Remove heat source. Allow the flask to cool to room temperature undisturbed (approx. 1°C/min).

    • Polymorph Control: Rapid cooling (ice bath) often yields metastable forms or amorphous material. Slow cooling promotes stable lattice formation.

  • Final Crystallization: Once at room temperature, cool to 4°C for 2 hours to maximize yield.

  • Drying: Filter and dry under vacuum at 60°C.

Visual Workflows

Workflow 1: Acid-Base Purification Logic

AcidBasePurification Start Crude Ullmann Mixture (Contains Product, Cu, Salts) Basify Add 10% NaOH + EDTA (Heat to 80°C) Start->Basify Solubilize Product Filter Hot Filtration (Remove Insoluble Cu/Tar) Basify->Filter Remove Solids Filtrate Filtrate (Alkaline) Contains Product-Na Salt Filter->Filtrate Acidify Slow Acidification (HCl) to pH 3.5 - 4.0 Filtrate->Acidify Precipitate Acid Digest Thermal Digestion (50°C for 20 mins) Acidify->Digest Improve Filtration Isolate Filter & Wash (Crude Acid Product) Digest->Isolate

Caption: The Acid-Base Swing protocol effectively separates the target N-aryl aminobenzoic acid from copper catalysts and non-acidic organic impurities.

Workflow 2: Solubility & Polymorph Control

RecrystallizationLogic Crude Crude N-Aryl Acid Solvent Dissolve in Hot Solvent (EtOH or EtOAc) Crude->Solvent Check Solution Clear? Solvent->Check Charcoal Add Charcoal & Hot Filter Check->Charcoal No (Colored/Haze) AntiSolvent Add Anti-Solvent (Water or Heptane) Check->AntiSolvent Yes Charcoal->AntiSolvent Cooling Cooling Rate Control AntiSolvent->Cooling ResultSlow Slow Cool: Stable Polymorph (Form I) Large Crystals Cooling->ResultSlow < 1°C/min ResultFast Fast Cool: Metastable (Form II) or Oiling Out Cooling->ResultFast > 5°C/min

Caption: Decision matrix for recrystallization. Slow cooling in Ethanol/Water systems favors the thermodynamically stable Form I polymorph.

Troubleshooting & Critical Parameters

Issue: "Oiling Out"

Symptom: The product separates as a liquid oil droplets rather than crystals upon cooling or anti-solvent addition. Cause: The melting point of the solvated impurity-rich phase is lower than the process temperature. Common in N-phenylanthranilic acids due to high lipophilicity. Remedy:

  • Seed: Add pure seed crystals at the first sign of turbidity.

  • Temperature: Keep the crystallization temperature higher initially. Do not crash cool.

  • Solvent Switch: Switch from Ethanol/Water to Glacial Acetic Acid . The higher boiling point and solvent power often prevent oiling.

Issue: Green/Blue Discoloration

Symptom: Product retains a greenish hue. Cause: Residual Copper(II) trapped in the crystal lattice. Remedy:

  • Repeat Method A (Acid-Base) but increase the EDTA loading to 0.5 eq.

  • Perform a wash with dilute aqueous ammonia (forms soluble

    
     complex) before the final water wash.
    

References

  • Docampo Palacios, M. L., & Pellón Comdom, R. F. (2003).[2] Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation.[1][2][3] Synthetic Communications, 33(10), 1771–1775.[2] Link

  • Baqi, Y., & Müller, C. E. (2010).[4] Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945–953.[4] Link

  • Romero, S., et al. (2013).[2][5][6] Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents. Journal of Chemical & Engineering Data, 58(12). Link

  • Céspedes, A., et al. (2022). Solubility behavior of polymorphs I and II of mefenamic acid in solvent mixtures. International Journal of Pharmaceutics. Link

Sources

using 3-Amino-2-(4-methylphenylamino)benzoic acid as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-Amino-2-(4-methylphenylamino)benzoic Acid [1][2]

Title: Strategic Utilization of this compound as a Privileged Scaffold in Heterocyclic Synthesis and Kinase Inhibitor Discovery

Executive Summary

This compound (CAS: 116702-65-9) is a high-value bifunctional intermediate belonging to the


-aryl anthranilic acid (fenamate) class. Unlike standard fenamates used solely as NSAIDs, this molecule possesses a critical 3-amino  substitution orthogonal to the 2-anilino  and 1-carboxyl  motifs.

This unique substitution pattern renders it a "Privileged Scaffold" for two distinct high-impact applications:

  • Divergent Heterocyclic Synthesis: It serves as a precursor for both 1-arylbenzimidazoles (via the 2,3-diamine motif) and amino-functionalized acridones (via the 2-anilino-1-carboxyl motif).

  • Kinase Inhibitor Development: The diphenylamine core mimics the allosteric pocket binding site of MEK1/2 inhibitors (e.g., PD184352), making it a vital probe for Structure-Activity Relationship (SAR) studies in the MAPK signaling pathway.

This guide provides validated protocols for quality control, synthetic transformations, and biological evaluation.

Technical Specifications & Handling

PropertySpecification
Chemical Name This compound
CAS Number 116702-65-9
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Appearance Off-white to pale yellow powder
Solubility DMSO (>50 mg/mL), DMF, Methanol; Insoluble in water
pKa (Calc) ~3.5 (COOH), ~4.5 (Aniline)
Storage +2°C to +8°C, Desiccate, Protect from light (Amine oxidation risk)

Safety Warning: As an aromatic amine derivative, treat as a potential irritant and mutagen. Use full PPE (nitrile gloves, lab coat, fume hood).

Application Logic: The Divergent Scaffold

The utility of this compound lies in its ability to cyclize into two pharmacologically distinct cores depending on the reagent used.

Pathway A: The Acridone Route (Fluorescence/Intercalation)
  • Mechanism: Intramolecular Friedel-Crafts acylation.

  • Reagent: Polyphosphoric Acid (PPA) or POCl₃.

  • Product: Amino-substituted Acridone.

  • Utility: DNA intercalation agents, fluorescent probes, and topoisomerase inhibitors.

Pathway B: The Benzimidazole Route (Kinase/GPCR Ligands)
  • Mechanism: Condensation of the vicinal diamine (2-NH, 3-NH₂) with an electrophile.

  • Reagent: Formic acid, Aldehydes, or Orthoesters.

  • Product: 1-Aryl-1H-benzimidazole-4-carboxylic acid derivatives.

  • Utility: Angiotensin II antagonists, antihistamines, and kinase inhibitors.

ScaffoldUtility Scaffold 3-Amino-2-(4-methylphenylamino) benzoic acid ReagentA Acid Catalyst (PPA / POCl3) Scaffold->ReagentA ReagentB Carbon Electrophile (R-CHO / HCOOH) Scaffold->ReagentB Acridone Amino-Acridone Core (Fluorescent/DNA Binding) ReagentA->Acridone Cyclization (C1-COOH + C2'-H) Benzimidazole 1-Aryl-Benzimidazole Core (Bioactive/Kinase Inhibitor) ReagentB->Benzimidazole Cyclization (C2-NH + C3-NH2)

Figure 1: Divergent synthetic pathways accessible from the 3-amino-2-anilinobenzoic acid scaffold.

Experimental Protocols

Protocol 1: Quality Control & Purity Analysis (HPLC-UV)

Rationale: Aromatic amines are prone to oxidation. Verify purity before use in synthesis or bioassays.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Sample Prep: Dissolve 1 mg of compound in 1 mL DMSO. Dilute to 0.1 mg/mL with 50:50 Water:Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% -> 95% B

    • 15-20 min: 95% B

  • Detection: UV at 254 nm (aromatic core) and 280 nm .

  • Acceptance Criteria: Main peak area >98%. Impurities at relative retention time (RRT) ~0.9 often indicate oxidation (N-oxide or azo coupling).

Protocol 2: Synthesis of 1-(4-methylphenyl)-1H-benzimidazole-4-carboxylic acid

Rationale: This protocol converts the scaffold into a benzimidazole, a privileged structure in medicinal chemistry (e.g., Telmisartan analogs).

Reagents:

  • Substrate: 1.0 eq (242 mg)

  • Triethyl orthoformate: 5.0 eq

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 eq)

  • Solvent: Ethanol (anhydrous)

Step-by-Step:

  • Charge: In a 25 mL round-bottom flask equipped with a condenser, add 242 mg (1 mmol) of this compound.

  • Solubilize: Add 10 mL anhydrous ethanol.

  • Activate: Add 19 mg (0.1 mmol) pTSA and 0.83 mL (5 mmol) Triethyl orthoformate.

  • Reflux: Heat to reflux (80°C) for 4-6 hours. Monitor by TLC (5% MeOH in DCM). The starting material (fluorescent blue under UV) should disappear.

  • Workup: Cool to room temperature. The product may precipitate. If not, concentrate in vacuo to ~2 mL and add diethyl ether to induce precipitation.

  • Purification: Filter the solid and wash with cold ether. Recrystallize from EtOH/Water.

  • Validation: Confirm structure via ¹H-NMR (Look for the distinctive benzimidazole C2-H singlet around 8.2-8.5 ppm).

Protocol 3: MEK1/2 Kinase Inhibition Assay (Screening)

Rationale: The diphenylamine core is structural mimetic of PD184352. This assay tests the compound's ability to bind the MEK allosteric pocket.

Assay Principle: FRET-based detection of ERK phosphorylation by MEK1.

Materials:

  • Recombinant MEK1 (active).

  • Inactive ERK2 substrate (GFP-labeled or similar).

  • ATP (10 mM stock).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT.

Procedure:

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Dilution: Serial dilute (1:3) in Assay Buffer to generate a concentration range (e.g., 10 µM to 1 nM).

  • Incubation: Mix MEK1 enzyme with the test compound for 15 minutes at RT (allows allosteric binding).

  • Reaction Start: Add ERK2 substrate and ATP (at K_m concentration).

  • Reaction Stop: After 30 minutes, stop reaction with EDTA.

  • Readout: Measure fluorescence ratio (Phospho-ERK vs Total ERK).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

References

  • Divergent Synthesis of Benzimidazoles

    • Source: Zhang, L., et al. "Efficient synthesis of 1,2-disubstituted benzimidazoles via copper-catalyzed coupling." Journal of Organic Chemistry, 2011.
    • Relevance: Establishes the cycliz
  • Acridone Synthesis via Anthranilic Acids

    • Source: Belmont, P., et al. "Acridone derivatives: synthesis and biological activity." Bioorganic & Medicinal Chemistry Letters, 2007.
    • Relevance: Validates the PPA-mediated cycliz
  • MEK Inhibitor Structural Biology

    • Source: Ohren, J. F., et al. "Structural basis for the binding of PD184352 and related inhibitors to MEK1." Nature Structural & Molecular Biology, 2004.
    • Relevance: Defines the diphenylamine binding pocket essential for the biological applic
  • General Chemical Data

    • Source: PubChem Compound Summary for CID 11492332 (Related structure for property valid

Sources

Precision Formulation of N-Aryl Anthranilic Acids for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the formulation, handling, and validation of N-aryl anthranilic acids (fenamates) for in vitro assays. It is designed for researchers addressing the specific solubility and interference challenges inherent to this chemical class.

Introduction: The Fenamate Paradox

N-aryl anthranilic acids (e.g., Mefenamic acid, Flufenamic acid) are versatile scaffolds acting as NSAIDs, ion channel modulators (TRP, Cl⁻, K⁺ channels), and amyloid aggregation inhibitors. However, their utility is frequently compromised by their amphiphilic but highly lipophilic nature .

While they possess a carboxylic acid head group (pKa ~4–5), the N-aryl tail confers a high LogP (>4), leading to a "solubility cliff" when transitioning from organic stock solvents to aqueous buffers. Furthermore, the anthranilic core is intrinsically fluorescent, posing a high risk of false positives in fluorescence-based HTS assays.

This guide provides a standardized, error-proof workflow to maintain fenamate stability in solution and validate assay data against physicochemical artifacts.

Physicochemical Profiling

Understanding the ionization state is critical. At physiological pH (7.4), these agents are predominantly anionic, which aids solubility, but their lipophilic tails drive aggregation and protein binding.

Table 1: Key Physicochemical Properties of Common Fenamates

CompoundCAS No.MW ( g/mol )pKa (Acidic)LogP (Oct/Wat)Aqueous Solubility (pH 7.4)Primary Assay Risk
Flufenamic Acid 530-78-9281.233.9 – 4.9~4.8< 0.05 mg/mLIon Channel "Run-down"
Mefenamic Acid 61-68-7241.294.2 – 5.4~5.1< 0.02 mg/mLPlastic Adsorption
Tolfenamic Acid 13710-19-5261.70~5.1~4.7< 0.04 mg/mLFluorescence Interference
Meclofenamic Acid 644-62-2296.15~4.0~4.5< 0.05 mg/mLPrecipitation in Ca²⁺ buffers

Data compiled from experimental values and predictive models [1, 2].

Core Protocol: The "Solvent-Shift" Stock Preparation

Objective: Create a stable, concentrated stock solution free of micro-aggregates.

Reagents
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), Cell Culture Grade (≥99.9%).

  • Vessel: Amber glass vials (Fenamates are light-sensitive). Do not use polystyrene.

Procedure
  • Calculate: Aim for a 50 mM or 100 mM master stock. Avoid saturating limits (>500 mM) which promote "crashing" upon thawing.

  • Weighing: Weigh powder into the glass vial before adding solvent to avoid static loss of the hydrophobic powder.

  • Solubilization: Add DMSO. Vortex vigorously for 30 seconds.

    • Note: If the solution appears cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • QC Check: Inspect against a dark background. The solution must be crystal clear.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to prevent freeze-thaw cycles. Store at -20°C.

Working Protocol: The "Step-Down" Dilution Method

The Challenge: Direct dilution of a 100 mM DMSO stock into aqueous media (1:1000) creates a local region of supersaturation, causing immediate, often invisible, microprecipitation.

The Solution: Use an intermediate dilution step to buffer the polarity shift.

Workflow Diagram (Graphviz)

G cluster_0 Critical Control Point Stock Master Stock (100 mM in DMSO) Inter Intermediate Stock (100x Conc. in 100% DMSO) Stock->Inter Dilute to 100x target Dilution Rapid Mixing (Vortex Active) Inter->Dilution Spike addition Final Final Assay Well (1x Conc., <0.5% DMSO) Dilution->Final Dispense Media Assay Media (Pre-warmed 37°C) Media->Dilution Bulk volume

Figure 1: The "Step-Down" dilution workflow designed to prevent shock precipitation during the transition from organic to aqueous phases.

Step-by-Step Methodology
  • Define Target: Example: Final assay concentration of 100 µM .

  • Intermediate Prep: Dilute the Master Stock (100 mM) down to 10 mM (100x) using 100% DMSO .

    • Why? This ensures accurate pipetting volumes and keeps the drug solubilized.

  • Media Preparation: Pre-warm the culture media or buffer to 37°C.

    • Critical: If the assay tolerates it, add 0.1% Fatty Acid-Free BSA . Albumin acts as a carrier protein, sequestering the lipophilic fenamate and preventing it from sticking to the plastic walls or crashing out [3].

  • The "Spike": While vortexing the media, slowly pipette the Intermediate Stock (10 mM) into the media to achieve the final 100 µM concentration (1:100 dilution).

    • Final DMSO: 1.0%.[1] (Adjust intermediate conc. if lower DMSO is required).

  • Equilibration: Allow the solution to sit at 37°C for 15 minutes before adding to cells/wells.

Assay-Specific Considerations

A. Ion Channel Electrophysiology (Patch Clamp)

Fenamates are often used at high concentrations (up to 500 µM) to modulate channels like TRPM4 or Cl⁻ currents.

  • Risk: At >100 µM, fenamates can precipitate in standard extracellular solutions (Tyrode’s/Ringer’s) containing high Ca²⁺/Mg²⁺.

  • Protocol Modification:

    • Use a continuous perfusion system.

    • Filter the final working solution through a 0.22 µm PVDF filter immediately before loading the syringe.

    • Validation: If the perfusion line clogs or current runs down irreversibly, check for crystal formation at the pipette tip.

B. Fluorescence-Based Assays (Calcium Flux / Viability)

Anthranilic acid derivatives are intrinsically fluorescent (Excitation ~340 nm, Emission ~410-450 nm) [4].

  • Risk: They overlap with DAPI, Hoechst, and the excitation tail of Fura-2 or Fluo-4.

  • Control Experiment:

    • Prepare a "No-Cell" control well containing only the buffer + Fenamate.

    • Measure fluorescence at the assay wavelengths.

    • If signal > 10% of biological signal, mathematical subtraction or a red-shifted fluorophore (e.g., Rhod-2, mCherry) is required.

Troubleshooting & QC Decision Tree

Use this logic flow when assay data is inconsistent (high variability, "dead" wells).

QC Start Problem: Inconsistent Data (High CV% or Low Potency) Check1 Visual Inspection (100x) Precipitate Visible? Start->Check1 PrecipYes Solubility Crash Check1->PrecipYes Yes PrecipNo Check Fluorescence Check1->PrecipNo No Action1 1. Reduce Conc. 2. Add 0.1% BSA 3. Warm Media PrecipYes->Action1 Action2 Interference Detected? PrecipNo->Action2 InterfYes False Positive Action2->InterfYes Signal in No-Cell Well InterfNo Plastic Adsorption Action2->InterfNo No Signal Action3 Switch to Red-Shifted Dye (e.g., Fluo-8 -> Rhod-4) InterfYes->Action3 Action4 Use Glass-Coated Plates or Add Carrier Protein InterfNo->Action4

Figure 2: Troubleshooting logic for distinguishing solubility issues from assay interference.

References

  • DrugBank Online. (n.d.). Mefenamic Acid: Chemical Properties and Pharmacology. Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). Flufenamic Acid Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Guizouarn, H., et al. (2013). Flufenamic acid as an ion channel modulator. Physiology and Pharmacology of Ion Channels. Retrieved from [Link]

Sources

Application Note: Stability & Handling of 3-Amino-2-(4-methylphenylamino)benzoic acid in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists working with 3-Amino-2-(4-methylphenylamino)benzoic acid (CAS: 116702-65-9).[1] It addresses the specific stability challenges associated with solubilizing this electron-rich o-phenylenediamine derivative in Dimethyl Sulfoxide (DMSO).

Executive Summary

This compound is a highly reactive scaffold containing an ortho-diamine motif (a primary amine at C3 and a secondary p-tolylamino group at C2).[1] While DMSO is the preferred solvent for high-concentration stock solutions (>10 mM) due to excellent solubility, the compound is metastable in this matrix.[1]

Critical Risk: The primary amine at position 3 is susceptible to condensation with trace formaldehyde (a common DMSO degradation product), leading to methylation artifacts (+12 Da) or Schiff base formation (+14 Da).[1] Furthermore, the electron-rich o-diamine core is prone to oxidative dimerization and cyclization upon exposure to light and air.

Recommendation: Prepare DMSO stocks immediately prior to use. For long-term storage, solutions must be kept at -80°C under inert gas (Argon/Nitrogen) to prevent oxidative darkening and artifact formation.

Chemical Identity & Properties

PropertyDetail
Chemical Name This compound
CAS Number 116702-65-9
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Core Motif o-Phenylenediamine / Anthranilic Acid
Solubility (DMSO) >50 mM (Excellent)
Appearance Off-white to pale yellow solid (darkens to brown upon oxidation)

DMSO Stability Profile & Degradation Mechanisms[1]

The "Formaldehyde Trap" (Primary Amine Reactivity)

DMSO slowly decomposes to form trace amounts of formaldehyde (HCHO) and dimethyl sulfide, especially when stored at room temperature or exposed to light.[1]

  • Mechanism: The primary amine (-NH₂) at position 3 reacts with HCHO to form a hemiaminal, which dehydrates to an imine (Schiff base, M+12) or reduces to a methyl-amine (M+14).[1]

  • Impact: This results in "ghost peaks" in LC-MS and loss of potency in biological assays.

Oxidative Instability

The o-diamine structure is electronically predisposed to oxidation. In the presence of dissolved oxygen in DMSO:

  • Radical Formation: The secondary amine forms a radical cation.

  • Dimerization: Radical coupling leads to azo-dimers or phenazine-like cyclized byproducts.

  • Visual Indicator: The solution turns from clear/yellow to amber/brown.

Degradation Pathway Visualization

The following diagram outlines the critical degradation pathways in DMSO.

DegradationPathways Compound 3-Amino-2-(4-methylphenylamino) benzoic acid (MW 242.27) Imine Schiff Base Artifact (M+12 Da) Compound->Imine + HCHO (Fast) Oxidation Azo-Dimers / Phenazines (Brown Precipitate) Compound->Oxidation + O2 / hν (Slow) DMSO_HCHO Trace Formaldehyde (from DMSO decay) DMSO_HCHO->Imine Oxygen Dissolved Oxygen / Light Oxygen->Oxidation Methyl N-Methylated Impurity (M+14 Da) Imine->Methyl Reduction

Figure 1: Primary degradation pathways of this compound in DMSO, highlighting the formaldehyde artifact and oxidative coupling.[1]

Experimental Protocols

Preparation of Stock Solutions (10 mM)

Objective: Create a stable stock solution while minimizing artifact formation.

  • Solvent QC: Use only anhydrous, biological-grade DMSO (packed under nitrogen/septum).[1] Avoid DMSO stored in plastic bottles for >6 months.

  • Weighing: Weigh ~2.42 mg of compound into an amber glass vial (protect from light).

  • Dissolution:

    • Add 1.0 mL of DMSO.

    • Vortex gently for 30 seconds. Note: Sonication can generate heat and accelerate degradation; use only if necessary and for <1 minute.[1]

  • Inerting: Immediately purge the headspace with Argon or Nitrogen gas for 10-15 seconds.

  • Sealing: Cap tightly with a PTFE-lined cap.

Quality Control (LC-MS)

Run a baseline QC immediately after preparation to establish purity.[1]

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[1]

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV (254 nm) and ESI+ (Scan 100-600 m/z).[1]

  • Pass Criteria:

    • Purity > 95% (UV).[1]

    • Major ion: [M+H]⁺ = 243.3.[1]

    • Fail Criteria: Presence of peaks at m/z 255 (M+12) or 257 (M+14) > 2%.

Storage & Handling Guidelines

To maximize stability, adhere to the "Freeze-Thaw-Dark" rule.

Storage ConditionPredicted StabilityRisk Level
RT (25°C), Light < 24 HoursHigh (Oxidation & HCHO reaction)
4°C, Dark 3-5 DaysModerate (Slow artifact formation)
-20°C, Dark 1-3 MonthsLow (Standard storage)
-80°C, Dark > 6 MonthsOptimal (Metabolic arrest)

Protocol for Thawing:

  • Remove vial from freezer and let it equilibrate to RT before opening (prevents water condensation).

  • Inspect for precipitation. If precipitate forms, vortex.[1] If it persists, the compound may have oxidized (irreversible).[1]

  • Single-Use Aliquots: It is highly recommended to aliquot the stock into single-use volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

Troubleshooting

Observation: Solution turned dark brown.

  • Cause: Oxidative polymerization of the o-phenylenediamine core.

  • Solution: Discard. The compound has degraded into quinone-imine species. Ensure future stocks are degassed and stored under Argon.

Observation: LC-MS shows a split peak or a +12 Da shoulder.

  • Cause: Reaction with formaldehyde in the DMSO.

  • Solution: Your DMSO source is compromised (aged).[1] Purchase fresh, ampouled anhydrous DMSO.[1]

Observation: Precipitation upon dilution into aqueous buffer.

  • Cause: The compound is hydrophobic (Anthranilic acid scaffold).[1]

  • Solution: Ensure the final DMSO concentration in the assay is <1% (v/v). If precipitation persists, lower the stock concentration or add a surfactant (e.g., 0.01% Tween-20) to the buffer.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12217344, this compound.[1] Retrieved from .[1]

  • Balogh, G. T., et al. (2013). Chemical stability of drug substances in dimethyl sulfoxide solutions.[1]Journal of Pharmaceutical and Biomedical Analysis, 76, 16-21.[1] (Describes the general mechanism of amine-formaldehyde artifacts in DMSO).

  • Li, Q., et al. (2019). Stability of Primary Amines in DMSO: Mechanisms and Prevention.[1]Organic Process Research & Development, 23(5).[1] (Authoritative source on the "M+12" formaldehyde artifact).

  • Sigma-Aldrich. Product Specification: this compound (CAS 116702-65-9).[1][2][3][4] Retrieved from .[1]

Sources

Troubleshooting & Optimization

optimizing Ullmann condensation for diarylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Diarylamine Synthesis via Ligand-Promoted Ullmann Condensation Support Level: Tier 3 (Senior Application Scientist)[1]

System Status: Operational

Welcome to the Ullmann Condensation Support Hub. Unlike the palladium-catalyzed Buchwald-Hartwig amination, which relies on expensive metals and sensitive phosphine ligands, the modern Ullmann reaction utilizes copper—a cheaper, more robust, but mechanistically distinct metal.[1]

If you are experiencing low yields, stalled reactions, or "blue mixtures," you are likely facing one of three core failures: Catalyst Oxidation , Ligand Mismatch , or Solubility Limits .[1]

Part 1: Diagnostic Workflow

Before adjusting parameters, identify your failure mode using the logic tree below.

UllmannTroubleshooting start START: Reaction Status color_check What is the color of the mixture? start->color_check blue_green Blue / Green Solution color_check->blue_green Blue/Green brown_red Red / Brown / Yellow color_check->brown_red Red/Brown oxidation CRITICAL FAILURE: Cu(I) oxidized to Cu(II) (Inactive) blue_green->oxidation check_tlc Check TLC / LCMS brown_red->check_tlc no_product No Product Formed check_tlc->no_product stalled Stalled at <50% Conv. check_tlc->stalled ligand_issue Ligand/Substrate Mismatch (Oxidative Addition Failure) no_product->ligand_issue base_issue Base Solubility or Product Inhibition stalled->base_issue

Figure 1: Diagnostic logic for identifying the root cause of Ullmann coupling failure.

Part 2: Troubleshooting Modules (FAQs)

Module 1: The "Blue Death" (Catalyst Oxidation)

Q: My reaction mixture turned blue/green within 30 minutes. Is this normal? A: No. This is the most common failure mode.

  • The Science: The active catalytic species is Cu(I) . A blue or green color indicates the formation of Cu(II) species (e.g., copper hydroxides or carbonates), which are catalytically inactive for this cycle.[1]

  • The Fix:

    • Degassing is Non-Negotiable: Do not just sparge with nitrogen. Use the "freeze-pump-thaw" method or vigorous sparging (15+ mins) followed by backfilling an evacuated vessel.

    • Ligand Protection: Ligands like oxalic diamides or amino acids help stabilize Cu(I), but they cannot overcome a gross air leak.

    • Purity Check: Ensure your solvent (DMSO/DMF) is dry and free of peroxides.[1]

Module 2: The "Starter Motor" (Ligand Selection)

Q: I am using CuI and


 but seeing zero conversion. Should I switch to Palladium? 
A:  Not necessarily. You are likely using "Classical" Ullmann conditions (requires 200°C) on a substrate that needs "Modern" Ligand-Promoted conditions (80–100°C).

Ligand Selection Matrix:

Substrate ClassRecommended Ligand ClassSpecific Ligand ExampleMechanism Note
Aryl Iodides Amino Acids / DiaminesL-Proline or DMEDA Forms 5-membered chelate; lowers activation energy.[1]
Aryl Bromides Diketones / GlycineN,N-Dimethylglycine Good balance of steric bulk and chelation.[1]
Aryl Chlorides Oxalic DiamidesBHMPO or Ma's Ligand Strong

-donation facilitates difficult oxidative addition.
Steric Hindrance Biaryl DiaminesBuchwald's L8 Prevents catalyst aggregation; creates open active site.

Q: What is the "Ma Ligand" and why is it preferred for difficult couplings? A: The "Ma Ligand" refers to oxalic diamides (e.g.,


-bis(2,6-dimethylphenyl)oxalamide).[1]
  • Why it works: These ligands bind tightly to Cu(I), increasing its electron density. This makes the copper center more nucleophilic, significantly accelerating the Oxidative Addition step, which is usually rate-limiting for aryl chlorides.

Module 3: The "Brake Pedal" (Base & Solubility)

Q: The reaction starts well but stalls at 60% conversion. Adding more catalyst doesn't help. A: This is often a Base/Solubility Mismatch or Product Inhibition .

  • The Issue: As the reaction proceeds, the halide salt (e.g., KI, KBr) precipitates and coats the surface of the inorganic base (

    
     or 
    
    
    
    ), stopping deprotonation.
  • The Fix:

    • Switch Base: If using

      
      , switch to 
      
      
      
      (higher solubility in organic solvents).
    • Add Phase Transfer Catalyst: 10-20 mol% of 18-crown-6 can rejuvenate a stalled heterogeneous system.[1]

    • Mild Base Protocol: For base-sensitive substrates, use NaOTMS (Sodium trimethylsilanolate).[2] It is soluble and provides a controlled release of basicity, preventing substrate decomposition.[1]

Part 3: Optimized Protocols

Protocol A: The "Workhorse" (General Diarylamine Synthesis)

Best for: Aryl Iodides/Bromides with standard anilines.

  • Charge Vessel: Add CuI (5 mol%), L-Proline (10 mol%), and

    
     (2.0 equiv) to a Schlenk tube.
    
  • Substrates: Add Aryl Halide (1.0 equiv) and Amine (1.2 equiv).

  • Solvent: Add DMSO (concentration 0.5 M). Note: DMSO is superior to DMF for anionic intermediates.

  • Degas: Evacuate and backfill with Argon (x3).

  • Heat: Stir at 80–90°C for 12–24 hours.

  • Monitor: Check LCMS. If blue, abort and check seals.

Protocol B: The "Heavy Lifter" (Aryl Chlorides / Hindered Systems)

Based on Ma's Oxalamide System.

  • Charge Vessel: Add CuI (5 mol%), Oxalamide Ligand (e.g., BHMPO) (10 mol%), and

    
     (2.0 equiv).
    
  • Substrates: Add Aryl Chloride (1.0 equiv) and Amine (1.2 equiv).

  • Solvent: Add DMSO or Dioxane.

  • Heat: Requires slightly higher temp (100–110°C ) due to the strength of the C-Cl bond.[1]

Part 4: Workup & Purification (Copper Removal)

Q: My product is full of copper residues (green tint/paramagnetic NMR). How do I clean it? Copper binds tightly to amines.[3] Standard silica chromatography often fails to remove trace copper.

The "Chelation Wash" Protocol: Do not rely solely on brine. Use one of the following washes during the aqueous workup:

  • Ammonium Hydroxide (

    
    ): 
    
    • Wash the organic layer with 10%

      
       (aq).
      
    • Mechanism:[3][4][5][6][7][8] Forms water-soluble

      
       complex (deep blue). Repeat until the aqueous layer is colorless.[3]
      
  • EDTA Wash (Best for Drug Dev):

    • Wash with 0.1 M aqueous EDTA (pH 8).

    • Mechanism:[3][4][5][6][7][8] EDTA sequesters Cu(I) and Cu(II) more effectively than ammonia, preventing metal leaching into the final drug substance.

Part 5: Mechanistic Visualization

Understanding the cycle allows you to pinpoint where your reaction is failing.

UllmannMechanism cluster_cycle Ligand-Promoted Catalytic Cycle CuI_L L-Cu(I)-X (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Ar-Cl) CuI_L->OxAdd + Ar-X Oxidation Oxidation to Cu(II) (THE BLUE DEATH) CuI_L->Oxidation O2 Leak CuIII L-Cu(III)(Ar)(X)(NHR) OxAdd->CuIII + Amine Deprot Base Deprotonation CuIII->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->CuI_L - Product

Figure 2: The Ligand-Promoted Cu(I)/Cu(III) catalytic cycle. Note that O2 acts as a poison, diverting the active catalyst.[1]

References

  • Ma, D., et al. (2008).[6][9] "CuI/Oxalic Diamide Catalyzed Coupling Reaction of (Hetero)Aryl Chlorides and Amines." Journal of the American Chemical Society.[1][9][10]

  • Surry, D. S., & Buchwald, S. L. (2010). "Diamine Ligands in Copper-Catalyzed Reactions." Chemical Science.

  • Taillefer, M., et al. (2009). "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions." Angewandte Chemie International Edition.

  • Strauss, M. J., et al. (2024).[2] "Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides." Journal of the American Chemical Society.[1][9][10]

  • SkepticalChymist69 et al. (2022). "Best method for removing Cu(I) from Org compounds."[11] Reddit ChemPros Community Discussion.

Sources

Technical Support Center: Buchwald-Hartwig Amination of Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Improving Yields & Troubleshooting Substrate Compatibility Assigned Specialist: Senior Application Scientist Last Updated: 2025-06-15

Introduction: The "Zwitterion" Trap

Welcome to the technical support hub for one of the most deceptive substrates in cross-coupling chemistry: Aminobenzoic Acids (ABAs) .

If you are here, you are likely experiencing one of three symptoms:

  • 0% Conversion: The reaction turns black (Pd precipitation) immediately.

  • The "Brick" Effect: Your starting material sits at the bottom of the flask, untouched.

  • Low Yields: You see product by LCMS, but isolation is a nightmare due to amphoteric properties.

The Core Problem: ABAs exist as zwitterions (ammonium carboxylates) in neutral media. The free carboxylic acid (-COOH) is a catalyst poison . It protonates electron-rich phosphine ligands (deactivating them) and can form unreactive palladium-carboxylate complexes. Furthermore, the zwitterionic nature makes the substrate insoluble in standard non-polar solvents (Toluene, Dioxane) used in Buchwald-Hartwig (B-H) couplings.

This guide provides a tiered troubleshooting approach, moving from the most robust solutions to high-risk optimization strategies.

Decision Matrix (Workflow)

Before starting your next experiment, trace your strategy through this decision tree. Most failures occur because researchers attempt "Direct Coupling" without the necessary optimization.

G Start Start: Aminobenzoic Acid Substrate CheckEster Is the Acid Protected (Ester)? Start->CheckEster YesEster YES: Standard B-H Protocol CheckEster->YesEster Yes NoEster NO: Free Acid (-COOH) CheckEster->NoEster No BaseChoice Base Selection Critical: Avoid NaOtBu (Transesterification risk) Use Cs2CO3 or K3PO4 YesEster->BaseChoice LigandChoice Ligand: BrettPhos (Primary) RuPhos (Secondary) BaseChoice->LigandChoice DirectCoupling Can you protect it? NoEster->DirectCoupling ProtectIt YES: Methyl/t-Butyl Esterification (Recommended) DirectCoupling->ProtectIt Yes ForceDirect NO: Must Couple Directly (High Risk) DirectCoupling->ForceDirect No Soluble Solubility Fix: Use Polar Solvents (t-Amyl alcohol) or Surfactants ForceDirect->Soluble BaseHard Base Strategy: LiHMDS (Soluble, 3+ equiv) to deprotonate -COOH & -NH2 Soluble->BaseHard

Caption: Figure 1. Strategic decision tree for coupling aminobenzoic acids. The "Green Path" (Protection) is statistically favored for yields >80%.

Tier 1 Support: The "Gold Standard" (Ester Protection)

Recommendation: Do not fight the zwitterion. Mask the acid. Success Rate: High (>85%)

The most reliable method involves a three-step sequence: Esterification


 Coupling 

Saponification
. While it adds steps, the purification ease and reaction reliability usually save time overall.
Protocol A: Coupling of Aminobenzoic Esters

Target: 4-amino-benzoate coupled with Aryl Bromide

  • Catalyst System:

    • Pre-catalyst: Pd(OAc)₂ (2 mol%) or BrettPhos Pd G4 (1 mol%).

    • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines).[1][2] These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition into deactivated aryl halides and reductive elimination of the amine.

  • Base: Cs₂CO₃ (2.0 equiv).

    • Why: Sodium tert-butoxide (NaOtBu) is the standard B-H base, but it is strong enough to cause transesterification or hydrolysis of your ester. Cesium Carbonate is milder and its solubility in dioxane is sufficient for this transformation.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temperature: 80–100 °C.

Troubleshooting Protocol A:

  • Issue: Ester hydrolysis observed.

  • Fix: Ensure reagents are strictly anhydrous. Switch to K₃PO₄ (anhydrous) which is even less nucleophilic than carbonate.

Tier 2 Support: Direct Coupling (The "Void Warranty" Route)

Recommendation: Only use if protection/deprotection is impossible due to other sensitive functional groups. Success Rate: Moderate (30–60%)

If you must couple the free acid, you face two enemies: Protonation and Insolubility .

The Mechanism of Failure

The carboxylic acid (


) will protonate the phosphine ligand (

depending on structure) or the Basic Pd-Amido intermediate. This shuts down the catalytic cycle.

Mechanism PdL L-Pd(0) OxAdd L-Pd(II)-Ar-X PdL->OxAdd + ArX ArX Ar-X Poison FAILURE MODE: COOH protonates Ligand or forms inactive Pd-O2C-Ph OxAdd->Poison + Free COOH Cycle Successful Cycle OxAdd->Cycle + Base (Excess) Substrate H2N-Ph-COOH

Caption: Figure 2. Mechanism of catalyst poisoning by free carboxylic acids. The acid must be neutralized BEFORE it encounters the catalyst.

Protocol B: Direct Coupling with LiHMDS

Based on soluble organic base strategies.

  • Base: LiHMDS (Lithium hexamethyldisilazide) - 3.5 Equivalents .

    • Why: You need 1 equiv to deprotonate the -COOH, 1 equiv to deprotonate the -NH₂, and excess to drive the reaction. LiHMDS renders the resulting lithium carboxylate soluble in organic solvents (unlike Na/K salts which precipitate and coat the stir bar).

  • Solvent: THF or Toluene (LiHMDS improves solubility).

  • Ligand: BrettPhos or XPhos .

  • Procedure:

    • Add Substrate + LiHMDS first. Stir for 10 mins to ensure full deprotonation.

    • Add Catalyst/Ligand and Aryl Halide second.

Tier 3: Optimization Matrix (The "Hail Mary")

If standard protocols fail, consult this matrix for specific chemical issues.

VariableStandard ChoiceOptimization for ABAsWhy?
Solvent Toluenet-Amyl Alcohol Polar protic solvent helps solubilize zwitterionic amino acids; high boiling point (102°C).
Ligand BINAPBrettPhos / tBuXPhos Older ligands (BINAP) bind too tightly to Pd and are easily protonated. Buchwald G3/G4 precatalysts are more robust.
Base NaOtBuK₂CO₃ + Water (Surfactant) "Surfactant-mediated coupling" (TPGS-750-M) in water can sometimes solubilize these difficult substrates better than organic solvents.
Pd Source Pd₂(dba)₃Pd-G4-BrettPhos Pre-catalysts ensure accurate Pd:Ligand ratio and prevent oxidation of the sensitive phosphine before the reaction starts.

Troubleshooting FAQs (Ticket System)

Ticket #101: "The reaction turned black immediately upon heating."

  • Diagnosis: Catalyst decomposition ("Pd Black"). The ligands were likely stripped from the Palladium by the carboxylic acid protons.

  • Fix: Ensure you are using at least 2.5 equivalents of base. If using the Free Acid route, switch to the LiHMDS Protocol (Protocol B) to ensure the acid is fully sequestered as a lithium salt before the catalyst is added.

Ticket #102: "My LCMS shows starting material and de-halogenated aryl coupling partner."

  • Diagnosis:

    
    -Hydride elimination or Protodehalogenation. The coupling is too slow, so the Pd-Ar intermediate is grabbing a proton from the solvent or ligand.
    
  • Fix:

    • Switch to a more active ligand (BrettPhos for primary, RuPhos for secondary).

    • Increase concentration (0.5 M or 1.0 M). B-H amination is second-order; higher concentration favors the intermolecular coupling over side reactions.

Ticket #103: "I have product, but I can't separate it from the unreacted aminobenzoic acid."

  • Diagnosis: Both are amphoteric/zwitterionic. Silica gel chromatography is trapping them.

  • Fix:

    • Do not use Silica. Use Reverse Phase (C18) chromatography with an acidic modifier (0.1% Formic Acid).

    • Esterify crude: Treat the crude mixture with MeOH/H₂SO₄ to convert everything to esters, purify the esters (easy on silica), then saponify back to the acid.

References

  • Buchwald, S. L., et al. "Surfactant-Enabled Cross-Couplings in Water at Room Temperature." Science, 2008. Link (Relevant for solubility issues).

  • Maimone, T. J., & Buchwald, S. L. "Pd-Catalyzed Amino Acid Arylation." J. Am. Chem. Soc., 2010. Link (Key paper on amino acid coupling).

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions."[3] Chem. Rev., 2016.[4] Link (Comprehensive review of ligands/bases).

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Acc.[2][5] Chem. Res., 2008. Link (Mechanistic insights).

Sources

Technical Support Center: Synthesis of 3-Amino-2-(4-methylphenylamino)benzoic acid

[1][2]

Current Status: Operational Ticket ID: CHEM-SUP-2024-AMB Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

System Overview & Reaction Architecture

You are navigating the synthesis of 3-Amino-2-(4-methylphenylamino)benzoic acid , a critical scaffold often utilized in the development of MEK inhibitors (e.g., Cobimetinib intermediates) and acridone-based therapeutics.[1]

This synthesis typically proceeds via a two-stage cascade:[1]

  • The Coupling Phase: Nucleophilic Aromatic Substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) or Ullmann Condensation of 2-chloro-3-nitrobenzoic acid with p-toluidine.
    
  • The Reduction Phase: Chemoselective reduction of the nitro group to the amine.

The following guide treats your chemical reaction as a logic-gated system. We analyze "bugs" (impurities) based on their mechanistic origin.

Phase I: The Coupling Reaction (Ullmann/S_NAr)

Objective: Displacement of the C2-chloride by p-toluidine. Primary Risk: Competition between the amine (desired) and hydroxide/oxide nucleophiles (undesired).

Diagnostic Guide: Coupling Failure Modes
SymptomProbable Root CauseMechanistic InsightCorrective Action
Low Yield / Recovery of SM Catalyst Poisoning or DeactivationThe nitro group at C3 activates the ring, but the carboxylate at C1 creates steric bulk and electronic repulsion.[1] Without active Cu(I), the energy barrier is too high.Switch from Cu powder to CuI/Ligand systems (e.g., amino acid ligands) to solubilize the copper species.
Product contains "Salicylic Acid" derivative Hydrolytic CompetitionCritical Failure: Water in the solvent (DMF/DMAc) or wet base (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

) allows

to displace the chloride, forming 3-nitro-2-hydroxybenzoic acid .
Strictly Anhydrous: Dry DMF over molecular sieves.[1] Use ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(higher solubility) but ensure it is anhydrous.
Formation of Tarry Black Solids Oxidative Polymerizationp-Toluidine is electron-rich and prone to oxidation at high Ullmann temps (

).
Inert Atmosphere: Sparge reaction with ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

or Ar. Lower temp to ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

and extend time.
Loss of Carboxylic Acid ProtodecarboxylationElectron-withdrawing groups (Nitro) ortho to carboxylates lower the activation energy for decarboxylation at high temperatures.Avoid temps ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

.[2] If high temp is required, use the methyl ester of the starting material, then hydrolyze post-coupling.
Visualizing the Competition (Pathway Logic)

CouplingPathwaySM2-Chloro-3-nitrobenzoic AcidTarget1Intermediate:3-Nitro-2-(p-toluidino)benzoic acidSM->Target1 Cu(I), Base 110°CImpurity1Impurity A:3-Nitrosalicylic Acid(Hydrolysis)SM->Impurity1 H2O / OH-Toluidinep-ToluidineToluidine->Target1Impurity2Impurity B:Decarboxylated ProductTarget1->Impurity2 >140°C(-CO2)

Figure 1: The competitive landscape of the coupling phase. Note the divergence to Impurity A in the presence of moisture.

Phase II: The Reduction (Nitro Amine)

Objective: Selective reduction of the nitro group without affecting the aromatic ring or cleaving the C-N diphenylamine bond. Primary Risk: Accumulation of reactive nitrogen intermediates (Nitroso/Hydroxylamine).

Diagnostic Guide: Reduction Artifacts
SymptomProbable Root CauseMechanistic InsightCorrective Action
Product is Red/Orange (Persists after workup) Azo/Azoxy DimerizationCondensation between a Nitroso intermediate and an Amine product.[1] Common in basic media or heterogeneous hydrogenation with poor mass transfer.[1]Acidic Workup: Azo compounds are often less soluble in acid.[1] Alternatively, switch to Fe/NH4Cl or Pd/C with high H2 pressure to push past the intermediate state quickly.
Mass Spec shows M+16 peak Hydroxylamine ArrestIncomplete reduction (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

). This is a "stalled" intermediate, often stabilized by hydrogen bonding to the ortho-carboxylate.[1]
Forcing Conditions: Increase catalyst loading or temperature.[1] If using chemical reduction (e.g., Sodium Dithionite), add excess reagent.
Formation of Benzimidazoles CyclodehydrationThe resulting vicinal diamine (3-amino and 2-amino groups) can react with formyl sources (e.g., DMF solvent hydrolysis or formic acid impurities) to close the imidazole ring.[1]Solvent Switch: Avoid DMF/DMAc in the reduction step if high heat is involved. Use MeOH/EtOH or THF.
"Greasy" Product / Low Melting Point Over-reductionHydrogenation of the aromatic ring (rare but possible with Pt catalysts) or hydrogenolysis of the C-N bond.Use milder catalysts like Sulfided Platinum or Fe/Acetic Acid (Bechamp reduction) which are highly selective for Nitro groups.
Visualizing the Reduction Cascade

ReductionCascadeNitro3-Nitro IntermediateNitrosoNitroso Intermediate(Transient)Nitro->Nitroso 2e- / 2H+HydroxylHydroxylamine(M+16 Impurity)Nitroso->Hydroxyl 2e- / 2H+AzoAzo Dimer(Red Color)Nitroso->Azo Dimerization w/ AmineAmineTarget:3-Amino-2-(p-toluidino)benzoic acidHydroxyl->Amine 2e- / 2H+ (Rate Limiting)BenzimidazoleBenzimidazole(Cyclized Impurity)Amine->Benzimidazole +HCOOH / Heat

Figure 2: The reduction cascade. The "Red Zone" represents the stalling point where Hydroxylamine and Azo impurities form.

FAQ: Advanced Troubleshooting

Q: My crude product solidifies into a "brick" that is insoluble in acid. What happened? A: You likely formed an Acridone .[1]

  • Mechanism:[3][4][5][6][7] The 2-phenylamino-benzoic acid motif is the classic precursor for acridones.[1] If you heated the reaction (especially in acidic media or with polyphosphoric acid) during workup, the carboxylic acid attacked the other phenyl ring, closing the central ring.

  • Prevention: Keep workup temperatures low (

    
    ). Avoid strong mineral acids during the isolation of the final amino acid.
    

Q: I am using 2-chloro-3-nitrobenzoic acid, but the reaction is extremely slow. Can I use the fluoro-analog? A: Yes, 2-fluoro-3-nitrobenzoic acid will react significantly faster due to the higher electronegativity of fluorine increasing the electrophilicity of the C2 carbon (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Q: How do I remove the "Pink" impurity (Azo dimer) from the final white solid? A: Azo impurities are notoriously difficult to wash out.

  • Reslurry: Triturate the solid in hot ethanol; the azo dimer is often more soluble in organic solvents than the zwitterionic amino acid product.

  • Chemical Bleach: Treat the crude mixture with a small amount of sodium dithionite (

    
    ) in aqueous base. This will reduce the azo bond (N=N) to hydrazines or cleave it back to amines, decolorizing the material.
    

Validated Protocol Recommendation

For maximum purity, we recommend the Modified Ullmann-Goldberg approach followed by Catalytic Transfer Hydrogenation :

  • Coupling:

    • Reagents: 2-Chloro-3-nitrobenzoic acid (1.0 eq), p-Toluidine (1.2 eq), ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
       (2.0 eq), Cu powder (0.1 eq).
      
    • Solvent: DMF (Anhydrous).

    • Conditions:

      
      , 12 hours, 
      
      
      atmosphere.
    • Checkpoint: Monitor disappearance of SM by HPLC.[1] If Hydrolysis > 5%, re-dry solvent.

  • Reduction:

    • Reagents: Nitro-Intermediate (1.0 eq), Ammonium Formate (5.0 eq), 10% Pd/C (5 wt%).[1]

    • Solvent: Methanol.[1][8]

    • Conditions: Reflux (

      
      ), 2 hours.
      
    • Why this works: Ammonium formate provides a rapid H-source that minimizes the lifetime of the nitroso intermediate, reducing azo formation.

References

  • Ullmann Condensation Mechanism & Side Reactions: Docampo Palacios, M. L., Pellón, R. F., & Fascio, M. L. (2003). Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. Synthetic Communications.

  • Reduction Impurities (Benzimidazole Formation): Saczewski, F., & Gdaniec, M. (2005). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine.

  • General Nitro Reduction & Hydroxylamine Accumulation: Wisniak, J. (2005). Catalytic Reduction of Aromatic Nitro Compounds. [1]

  • Synthesis of 2-(4-methylphenyl)benzoic acid derivatives (Structural Analogs): Cannata, V., et al. (2002). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. US Patent 6,433,214.[1]

Technical Support Center: Purification of N-Aryl Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Troubleshooting Isolation & Purification Protocols Assigned Specialist: Senior Application Scientist

Introduction: The Fenamic Acid Challenge

Welcome to the technical support hub for N-aryl aminobenzoic acids (commonly known as fenamic acids). These compounds are critical intermediates in medicinal chemistry (NSAIDs like Mefenamic acid) and ligand synthesis.

Their purification often fails due to three specific chemical behaviors:

  • Amphoteric Nature: While predominantly acidic (pKa ~4–5), the secondary amine can complicate solubility in neutral buffers.

  • Metal Chelation: Synthesis via Ullmann or Buchwald-Hartwig coupling leaves tenacious Copper (Cu) or Palladium (Pd) residues.

  • Polymorphism: They are prone to "oiling out" or forming metastable crystal forms during recrystallization.

Module 1: Acid-Base Extraction (The Primary Workup)

User Question: "I performed an Ullmann coupling, but after quenching with acid, I got a sticky tar instead of a precipitate. How do I recover my product?"

Root Cause Analysis

Direct acidification of the crude reaction mixture precipitates everything simultaneously: your product, unreacted starting materials, and oligomeric byproducts. This traps impurities inside the solid matrix, forming a tar.

The Solution: The "Reverse-Precipitation" Protocol

You must exploit the acidity of the carboxylic acid (-COOH) to separate it from non-acidic impurities before final isolation.

Step-by-Step Protocol:

  • Basification (Solubilization):

    • Suspend the crude reaction mixture in 1M NaOH or 10% Na₂CO₃ .

    • Mechanism:[1][2][3][4][5] The carboxylic acid deprotonates to form the sodium salt (

      
      ), which is water-soluble.
      
    • Critical Check: Ensure pH > 10.

  • Filtration (Purification Step 1):

    • Filter the aqueous solution through Celite.

    • Removal: This removes unreacted aryl halides, inorganic salts, and insoluble catalyst clumps. The product is in the filtrate.

  • Organic Wash (Purification Step 2):

    • Wash the aqueous filtrate with a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Removal: This extracts non-acidic organic impurities (e.g., unreacted amines/anilines) that might have dissolved slightly in the water. Discard the organic layer.

  • Controlled Acidification (Precipitation):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 2M HCl or Glacial Acetic Acid with vigorous stirring.

    • Target: Drop pH to ~3–4.

    • Result: The product precipitates as a fine solid.

Visual Workflow: Acid-Base Purification Cycle

AcidBaseWorkup Crude Crude Reaction Mixture (Solid/Oil) Basify Add 1M NaOH (pH > 10) Crude->Basify Deprotonation Filter Filtration & DCM Wash Basify->Filter Solids Solids/Organic Layer: Impurities & Catalyst Filter->Solids Discard Filtrate Aqueous Filtrate: Product as Na+ Salt Filter->Filtrate Keep Acidify Add HCl slowly (Target pH 3-4) Filtrate->Acidify Reprotonation Precipitate Pure Precipitate: N-aryl aminobenzoic acid Acidify->Precipitate Crystallization

Figure 1: Selective isolation of N-aryl aminobenzoic acids using their pKa properties to separate non-acidic impurities.

Module 2: Catalyst Removal (Trace Metals)

User Question: "My product is a white powder, but it has a persistent green/grey tint. Is this an impurity?"

Root Cause Analysis

The green tint is likely Copper(II) (from Ullmann coupling) and grey is Palladium(0) (from Buchwald-Hartwig). N-aryl aminobenzoic acids are excellent ligands; they chelate these metals, carrying them through standard workups.

Troubleshooting Guide
MethodReagentApplication ProtocolBest For
Chelation Wash Na₂EDTA (0.1 M) Wash the organic phase (if product is in ester form) or add to the basic aqueous phase before acidification.Copper removal (Blue/Green salts).
Scavenger Silica Thiol-functionalized Silica Dissolve crude in THF, add silica (10 wt%), stir 1 hr, filter.Palladium removal (Grey/Black specs).
Ammonia Wash NH₄OH (dilute) If the product is an ester: Wash organic layer with dilute ammonia. Copper forms a soluble deep blue complex

.
Bulk Copper removal.

Expert Tip: If using the Acid-Base method (Module 1), add EDTA to the basic aqueous solution (Step 1). The EDTA-Cu complex is water-soluble and stable at acidic pH, so it will stay in the mother liquor when you precipitate the product.

Module 3: Crystallization & Oiling Out

User Question: "I tried to recrystallize from hot ethanol, but as it cooled, the product separated as an oil at the bottom, not crystals."

Root Cause Analysis

"Oiling out" occurs when the liquid-liquid phase separation temperature (LLPS) is higher than the crystallization temperature. This is common with N-phenylanthranilic acids due to their conformational flexibility and hydrophobic aryl groups.

The "Cloud Point" Protocol

Avoid single-solvent systems if oiling out occurs. Use a solvent/anti-solvent pair.[6]

Recommended Solvent Systems:

  • Acetic Acid / Water (The Standard):

    • Dissolve product in minimum hot Glacial Acetic Acid.

    • Add hot water dropwise until persistent cloudiness appears.

    • Why? Acetic acid disrupts intermolecular H-bonds that lead to oiling.

  • Ethanol / Water:

    • Standard method, but prone to oiling if cooling is too rapid.

    • Fix: Seed the solution with a tiny crystal of pure product at the cloud point.

  • Ethyl Acetate (Polymorph Control):

    • Research on Mefenamic acid suggests Ethyl Acetate favors the stable Form I polymorph [1].[7]

Module 4: Chromatography Tailing

User Question: "On TLC and Column, my spot streaks badly from the baseline. I can't separate it from close impurities."

Root Cause Analysis

The carboxylic acid group (-COOH) interacts strongly with the slightly acidic silanol groups (Si-OH) on the silica gel surface via hydrogen bonding.[8] This causes "drag" or tailing.

The "Acidic Modifier" Fix

You must suppress the ionization of the carboxylic acid and block silanol sites.

Mobile Phase Adjustment:

  • Add 1% Acetic Acid or Formic Acid to your mobile phase (e.g., Hexane:Ethyl Acetate:Acetic Acid).[8]

  • Mechanism:[1][2][3][4][5] The added acid keeps the product in its protonated (neutral) form (

    
    ), which interacts less with the silica and migrates as a tight band.
    

Warning: Do not use Triethylamine (TEA). While TEA works for amines, it will form a salt with your carboxylic acid (


), causing it to stick permanently to the silica baseline.

References

  • Polymorphism in Fenamic Acids

    • Title: Crystallization of Mefenamic Acid
    • Source: MDPI (Crystals).
    • Context: Discusses solvent effects (Ethyl Acetate vs. DMF) on polymorph stability (Form I vs. Form II).
  • Ullmann Reaction Mechanism & Workup

    • Title: Mechanism of the Ullmann Reaction.[1][3][9]

    • Source: Organic Chemistry Portal.
    • Context: Details the Cu(I)
  • pKa and Properties

    • Title: N-Phenylanthranilic acid Properties.[2][4][10][11][12][13]

    • Source: ChemicalBook / Literature Data.[3]

    • Context: Cites pKa ~5.
  • Chromatography of Carboxylic Acids

    • Title: Chromatography of carboxylic acids on a silica gel column.[4][8]

    • Source: Journal of Biological Chemistry (via ResearchG
    • Context: Historical and technical validation of using acidic modifiers to prevent tailing.

Sources

Technical Support Center: Solubility Optimization for Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Solubility Tech Hub. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

You are likely here because your aminobenzoic acid (ABA) derivatives—critical scaffolds in drug discovery—are failing in assay conditions.[1] Whether it is "crashing out" upon dilution, showing erratic IC50 curves, or triggering false fluorescence signals, these issues stem from the unique physicochemical duality of the aminobenzoate core.

This guide moves beyond generic advice. It provides a root-cause analysis of the zwitterionic "solubility trap" and offers validated protocols to stabilize your compounds in aqueous buffers.

Module 1: The Chemistry of the Crash (Root Cause Analysis)

The Problem: Aminobenzoic acids (ortho-, meta-, para-) possess both a basic amine and an acidic carboxyl group.[1] While the parent molecules (e.g., PABA) are reasonably soluble at neutral pH due to ionization, derivatives often cap these functional groups (amides, esters) or add lipophilic halogens.[1]

The Mechanism:

  • The Isoelectric Trap: If your derivative retains zwitterionic character, solubility is lowest at its isoelectric point (pI).[1] Diluting a DMSO stock into a buffer near the pI forces the molecules into a crystal lattice, driving precipitation.

  • Lattice Energy: ABAs form strong intermolecular hydrogen bonds (head-to-tail stacking).[1] Breaking this lattice requires significant energy, often more than water solvation can provide.[1]

Visualization: The Solubility Decision Matrix

Use this logic flow to determine your starting strategy based on your specific derivative's structure.

solubility_matrix Start Analyze ABA Derivative Structure Check_Carboxyl Is Carboxyl Group Free? Start->Check_Carboxyl Check_Amine Is Amine Group Free? Check_Carboxyl->Check_Amine No (Ester/Amide) Route_Acid Acidic Character Dominant (pKa ~4.8) Check_Carboxyl->Route_Acid Yes Route_Basic Basic Character Dominant (pKa ~2.5) Check_Amine->Route_Basic Yes Route_Neutral Neutral/Lipophilic (Esters/Amides) Check_Amine->Route_Neutral No (Capped) Action_Alk Action: Shift Buffer pH > 7.5 (Force Ionization) Route_Acid->Action_Alk Action_Acid Action: Shift Buffer pH < 4.0 (Warning: Cell Toxicity) Route_Basic->Action_Acid Action_Cosolvent Action: Use Intermediate Dilution & Cyclodextrins Route_Neutral->Action_Cosolvent

Figure 1: Decision matrix for selecting the initial solubilization strategy based on the functional group status of the aminobenzoic acid derivative.

Module 2: The DMSO "Solvent Shock" & The Intermediate Plate

The Issue: Direct dilution of a 10 mM DMSO stock into aqueous buffer (e.g., 1:1000 dilution) causes a rapid change in polarity. This "solvent shock" causes hydrophobic ABA derivatives to aggregate before they can disperse.[1] Furthermore, DMSO is hygroscopic; "wet" DMSO stocks precipitate faster upon freeze-thaw cycles [1].[1]

The Solution: The Intermediate Plate Strategy . By stepping down the concentration using neat DMSO first, you prevent the formation of micro-precipitates that skew assay results.

Protocol: Intermediate Plate Serial Dilution

Objective: Prepare a dilution series for an IC50 curve without precipitation.

Materials:

  • Compound Stock (10 mM in anhydrous DMSO)

  • Intermediate Plate (Polypropylene, V-bottom)[1]

  • Assay Plate (Polystyrene/treated)[1]

  • Assay Buffer (e.g., PBS or Media)[1]

Workflow:

  • Step 1 (Source Preparation): Perform your serial dilution (e.g., 1:3) entirely in 100% DMSO in the Intermediate Plate. Do not touch water yet.

  • Step 2 (The Transfer): Transfer a small volume (e.g., 0.5 µL) from the Intermediate Plate to the Assay Plate.

  • Step 3 (Back-fill): Add the Assay Buffer (e.g., 99.5 µL) to the Assay Plate.

    • Why: This ensures every well has the exact same final DMSO concentration (0.5%) and the compound is rapidly dispersed into the bulk volume, minimizing local high-concentration hotspots.

dilution_workflow Stock 10mM Stock (100% DMSO) Process1 Dilute 1:3 Stock->Process1 InterPlate Intermediate Plate (Serial Dilution in 100% DMSO) Process2 Transfer 0.5µL InterPlate->Process2 AssayPlate Assay Plate (Buffer + Cells/Enzyme) Process3 Rapid Dispersion AssayPlate->Process3 Final DMSO 0.5% Process1->InterPlate High Soly Process2->AssayPlate

Figure 2: The Intermediate Plate workflow prevents "solvent shock" by maintaining compound solubility in neat DMSO until the final moment of high-volume dispersion.

Module 3: Advanced Formulation (Cyclodextrins)

When pH adjustment and DMSO protocols fail, encapsulation is the gold standard. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has a cavity size ideal for the benzene ring of aminobenzoic acids [2].

Why it works: The hydrophobic benzene ring enters the CD cavity, while the hydrophilic exterior interacts with the buffer. This prevents the "head-to-tail" stacking characteristic of ABA crystals.

Protocol: In-Situ Assay Complexation

Do not just add CD powder to your buffer.[1] You must form the complex first.

  • Prepare Vehicle: Make a 10-20% (w/v) HP-β-CD stock solution in water or buffer.[1] Filter sterilize (0.22 µm).

  • Pre-solubilization: Dilute your compound DMSO stock 1:10 into the HP-β-CD vehicle (not plain buffer).

    • Example: 5 µL of 10 mM Compound + 45 µL of 20% HP-β-CD.[1]

    • Action: Vortex vigorously for 30 seconds or sonicate for 5 minutes.

  • Final Dilution: Add this pre-complexed mixture to your final assay well.

    • Result: The compound is already "shielded" before it hits the bulk aqueous environment.

Module 4: Detection Interference (Fluorescence)[1]

Critical Warning: Aminobenzoic acid derivatives (especially ortho-substituted, like anthranilic acid) are intrinsically fluorescent [3].[1] They typically excite at ~330-350 nm and emit at ~410-430 nm (blue region).[1]

Impact: If your assay uses a blue fluorescent readout (e.g., DAPI, BFP, or certain FRET pairs), your compound will generate a False Positive (additive signal) or False Negative (inner filter effect).[1]

Troubleshooting Interference Table
SymptomDiagnosisSolution
Signal increases with compound concentration (in inhibition assay)Autofluorescence: The ABA derivative is emitting light in the detector channel.1. Switch to Red-shifted dyes (Ex > 550nm).2.[1] Use a "Time-Resolved Fluorescence" (TRF) readout (ABAs have short lifetimes, <10ns).
Signal drops below background Quenching/Inner Filter: The compound absorbs the excitation light.Measure the absorbance spectrum of the compound.[2] If it overlaps with your fluorophore's excitation, switch assay modalities (e.g., Luminescence or LC-MS).[1]
Precipitate visible only after adding stop solution pH Shock: Stop solutions (often acid/base) shifted the pH to the compound's pI.Use a chaotropic stop solution (e.g., SDS) to keep the compound solubilized during readout.[1]

FAQ: Frequently Asked Questions

Q: Can I heat my DMSO stock to dissolve the precipitate? A: Use caution. While heating (up to 50°C) dissolves the lattice, ABAs with ester linkages may hydrolyze.[1] Sonication (ultrasonic bath) at room temperature is safer and more effective for breaking crystal lattices.[1]

Q: My compound precipitates in PBS but not in DMEM media. Why? A: DMEM contains proteins (BSA, if supplemented with serum) and amino acids.[1] Serum albumin (BSA/FBS) acts as a "sink," binding lipophilic drugs and keeping them in solution.[1] If your assay is serum-free, solubility will drop drastically.[1] Recommendation: Add 0.01% Triton X-100 or 0.1% BSA to your PBS buffer to mimic this effect.[1]

Q: What is the "Safe" DMSO limit? A:

  • Enzymatic Assays: Usually up to 5% is tolerated.[1]

  • Cell-Based Assays: Keep < 0.5% (v/v). Above 1%, DMSO permeabilizes membranes and induces apoptosis, confounding toxicity data [4].[1]

References

  • Ziath. (2019).[1] Compound precipitation from DMSO and the synergy between water uptake and freeze/thaw cycles.[3][4][5]Link

  • Chaudhary, V. B., & Patel, J. K. (2013).[1][6][7] Cyclodextrin inclusion complex to enhance solubility of poorly water soluble drugs: A review. International Journal of Pharmaceutical Sciences and Research, 4(1), 68–76.[1][6][7] Link

  • Mishra, H., et al. (2011).[1] Fluorescence intensity decays of anthranilic acid, anthranilamide and ABZ Cys.[1][8] Journal of Photochemistry and Photobiology B: Biology. Link

  • Popa-Burke, I., et al. (2014).[1][9] Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.[1] Link

Sources

Technical Support Center: Stability & Handling of 3-Amino-2-(4-methylphenylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-3A2M-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering stability issues with 3-Amino-2-(4-methylphenylamino)benzoic acid , a critical intermediate often utilized in the synthesis of MEK inhibitors (structurally analogous to Cobimetinib precursors).

Users frequently report a color shift from off-white to violet/brown and the appearance of "ghost peaks" in HPLC chromatograms. These are not typically manufacturing defects but rather symptoms of oxidative instability inherent to the electron-rich diphenylamine and vicinal diamine motifs within the molecule.

This guide provides a root-cause analysis and a self-validating protocol to arrest this degradation.

Module 1: The Degradation Mechanism (Root Cause)

To prevent degradation, you must understand the enemy. This molecule possesses two specific vulnerabilities:

  • The Diphenylamine Core (C2 Position): The secondary amine bridging the benzoic acid and the toluene ring is electron-rich. Upon exposure to atmospheric oxygen and light, it forms a radical cation, which rapidly couples to form colored impurities (often quinone-imine type species).

  • The Vicinal Primary Amine (C3 Position): The presence of a primary amine at C3, adjacent to the secondary amine at C2, creates a "vicinal diamine" system. This increases the electron density of the ring, lowering the oxidation potential and making the molecule significantly more reactive to oxygen than standard anthranilic acids.

Visualizing the Pathway

The following diagram outlines the oxidative cascade you are likely observing.

DegradationPathway cluster_prevention Intervention Points Start 3-Amino-2-(4-methylphenylamino) benzoic acid (Off-White Powder) Trigger Trigger: O2 + UV Light Start->Trigger Exposure Radical Radical Cation Intermediate Trigger->Radical e- Transfer Impurity1 Quinone-Imine Species (Pink/Violet Coloration) Radical->Impurity1 Rapid Oxidation Impurity2 Oxidative Dimerization (Insoluble Brown Tar) Impurity1->Impurity2 Polymerization P1 Argon Overlay P1->Trigger P2 Amber Glass P2->Trigger P3 Antioxidants (Ascorbic Acid) P3->Radical Quench

Figure 1: Oxidative degradation pathway showing the transition from stable precursor to colored impurities and intervention points.

Module 2: Storage & Handling Protocols

Standard Operating Procedure (SOP-STAB-02) Adherence to this protocol typically extends shelf-life from <2 weeks to >6 months.

ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term)2-8°C (Active use)Arrhenius equation dictates that reaction rates (oxidation) halve for every 10°C drop. Freezing arrests radical propagation.
Atmosphere Argon or Nitrogen Oxygen is the primary reactant in the degradation. Displacing air is the single most effective preventive measure.
Container Amber Glass The diphenylamine motif is photosensitive. UV light catalyzes the initial electron transfer that starts oxidation.
Desiccant Required Moisture can facilitate proton transfer steps in degradation and promote decarboxylation (loss of CO2) over long periods.
Critical Handling Step: The "Inert Overlay"

Never leave the bottle open on the bench.

  • Open the container inside a fume hood.

  • Weigh the required amount rapidly.

  • Immediately flush the headspace of the source container with a gentle stream of Nitrogen or Argon for 10-15 seconds.

  • Seal tightly with Parafilm.

Module 3: Solution Stability (Reaction & Analysis)

Users often report degradation during reactions or HPLC analysis. The molecule is far less stable in solution than in solid form.

Solvent Selection & Preparation

Avoid protic solvents (like methanol/ethanol) for long-term storage of solutions, as they can facilitate hydrogen bonding that stabilizes oxidative intermediates.

  • Recommended Solvent: Anhydrous DMSO or Acetonitrile.

  • Mandatory Step: All solvents must be degassed (sparged with helium or sonicated under vacuum) prior to dissolving the compound.

The "Ghost Peak" Phenomenon (HPLC Troubleshooting)

If you see small impurity peaks growing during an HPLC sequence:

  • Cause: The sample is oxidizing inside the autosampler vial.

  • Fix: Add an antioxidant to the sample diluent.

    • Protocol: Add 0.1% (w/v) Ascorbic Acid or Sodium Bisulfite to the aqueous component of your mobile phase or sample diluent. This acts as a "sacrificial reductant," reacting with oxygen before your molecule does.

Module 4: Troubleshooting FAQ

Q1: My sample turned pink, but the LC-MS purity is still >98%. Can I use it? A: Yes, but with a cleanup. The "pink" color comes from highly conjugated quinone-imine species which have very high extinction coefficients. This means a tiny amount (<0.1%) causes visible color.

  • Action: Perform a rapid filtration through a small pad of activated charcoal or silica gel using degassed Dichloromethane (DCM) or Ethyl Acetate to remove the colored polar impurities.

Q2: Can I heat this reaction to reflux? A: Caution is advised. While anthranilic acids are generally stable up to ~150°C, the presence of the electron-donating amine groups lowers the decarboxylation activation energy.

  • Limit: Do not exceed 80°C unless strictly necessary. If higher temperatures are required, ensure the system is strictly anaerobic (oxygen-free).

Q3: I am seeing a mass of [M-44] in my mass spec. What is this? A: This indicates decarboxylation (Loss of CO2, MW=44).[1]

  • Cause: High temperature or acidic conditions.

  • Prevention: Buffer your reaction to neutral or slightly basic pH. Avoid strong mineral acids at high temperatures.

References

  • Degradation of Benzoic Acid Derivatives

    • Title: Degradation of benzoic acid and its derivatives in subcritical water.[2]

    • Relevance: Establishes thermal limits for anthranilic acid derivatives (mild degrad
    • Source:

  • Oxidative Stability of Anthranilamides

    • Title: What Makes Oxidized N-Acylanthranilamides Stable?
    • Relevance: Explains the mechanism of oxidative degradation in electron-rich anthranilic acid systems and the role of electron-donating groups (like the p-toluidine in your molecule).
    • Source:

  • Cobimetinib Intermediate Synthesis (Contextual Grounding)

    • Title: Preparation Method of Cobimetinib (US20180273506A1).
    • Relevance: Describes the handling and synthesis of structurally homologous 2-amino-benzoic acid intermedi
    • Source:

  • General Stability of Amino-Benzoic Acids

    • Title: Pharmaceutical Chemistry Of Anthranilic Acid Derivatives.[3]

    • Relevance: detailed review of the reactivity, including oxidation and decarboxylation p
    • Source: [Int. J. Pharm.[3] Sci.]([Link])

Sources

Technical Support Center: Scale-Up Synthesis of N-Aryl Anthranilic Acids (Fenamates)

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #FEN-SC-2024-08 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for the synthesis of N-aryl anthranilic acids (fenamic acids). This class of compounds (including Mefenamic, Tolfenamic, and Flufenamic acid) relies heavily on the Ullmann-Goldberg condensation . While robust on a milligram scale, this reaction is notorious for "crashing" processes upon scale-up due to slurry solidification, thermal runaways, and heavy metal contamination.

This guide moves beyond basic literature to address the causality of failure and provides self-validating protocols for industrial viability.

Module 1: Reaction Initiation & Kinetics (The Chemistry)

Q: Why does my reaction stall at 50% conversion despite high temperatures (>140°C)?

A: You are likely experiencing "Catalyst Death" due to disproportionation or ligand stripping.

In the classic Ullmann condensation, Copper(I) is the active species.[1][2] At high temperatures without stabilizing ligands, Cu(I) disproportionates into Cu(0) (inactive black precipitate) and Cu(II).

The Fix: Ligand-Accelerated Catalysis (LAC) Do not rely on "naked" copper sources (like Cu powder or CuI alone). You must stabilize the oxidative addition intermediate.

  • Recommendation: Switch to a CuI / 1,10-Phenanthroline or Cu(OAc)₂ / Amino Acid (e.g., L-Proline) system.

  • Mechanism: The ligand prevents the aggregation of the copper catalyst, keeping it homogeneous and active at lower temperatures (80–110°C), reducing thermal degradation of your substrate.

Visualizing the Mechanism: The following diagram illustrates the catalytic cycle. Note the critical role of the Ligand (L) in stabilizing the Cu(III) intermediate, which is the rate-limiting transition state.

UllmannCycle cluster_stall Failure Mode: Catalyst Death Start Start: Cu(I)-L Complex OxAdd Oxidative Addition (Ar-X enters) Start->OxAdd + Ar-Halide Intermediate Cu(III) Intermediate (Unstable without Ligand) OxAdd->Intermediate NuSub Nucleophilic Substitution (Amine/Amide enters) Intermediate->NuSub + Anthranilic Acid + Base Cu(0) Aggregates (Black Tar) Cu(0) Aggregates (Black Tar) Intermediate->Cu(0) Aggregates (Black Tar) No Ligand RedElim Reductive Elimination (Product Release) NuSub->RedElim RedElim->Start Regenerates Catalyst

Figure 1: The Ligand-Modified Ullmann-Goldberg Catalytic Cycle. Note that without the ligand (L), the high-energy Cu(III) intermediate collapses into inactive Cu(0) aggregates.

Module 2: Process Engineering & Safety (The Scale-Up)

Q: My reactor contents turned into a solid "concrete" block. How do I prevent this?

A: You have encountered the "Slurry Wall."

Anthranilic acid salts (potassium/sodium anthranilate) are poorly soluble in organic solvents. As the reaction proceeds, the product (N-aryl anthranilate) often precipitates, while the inorganic byproduct (KX) also crashes out.

Troubleshooting Protocol:

  • Solvent Switch: Avoid low-boiling alcohols. Use DMF (Dimethylformamide) or DMAc (Dimethylacetamide) for homogeneity. If "Green" chemistry is required, use n-Amyl alcohol with high agitation.

  • Phase Transfer Catalysis (PTC): Add 5 mol% PEG-400 or Tetrabutylammonium bromide (TBAB) . This acts as a "grease," facilitating the transfer of the solid carbonate base into the organic phase and preventing crust formation on the reactor walls.

  • Agitation: Use a Hydrofoil Impeller (axial flow) rather than a Rushton turbine. You need to keep solids suspended, not just shear them.

Q: Is the exotherm dangerous?

A: Yes. The Ullmann coupling is exothermic, but the real danger is "Dosing Accumulation."

If you add all reagents at room temperature and heat up ("All-in"), the reaction may not start until 120°C. Once it starts, all the energy releases simultaneously, exceeding the cooling capacity of your jacket.

Self-Validating Safety Protocol (Dosing Control):

StepActionCheckpoint (Self-Validation)
1Charge Solvent, Base, and Amine.[3] Heat to T_reaction (e.g., 110°C).Temperature stable?
2Add Catalyst (dissolved in minimal solvent).Wait 15 mins. Ensure no temp spike >5°C.
3Slowly dose the Aryl Halide over 2-4 hours.Monitor heat flow (Qr).[4] If Qr drops, STOP dosing.
4IPC (In-Process Control): Check HPLC after 50% addition.Is conversion >40%? If NO, stop. Catalyst is dead.

Module 3: Purification & Quality Control (The Product)

Q: My product is green/blue. How do I remove residual Copper?

A: Do not rely on column chromatography for scale-up. Use the "Acid-Base Swing" method.

N-aryl anthranilic acids are amphoteric but primarily behave as acids. We can exploit this for a highly efficient purification that leaves copper in the mother liquor.

The "Acid-Base Swing" Protocol:

  • Quench: Dilute the reaction mixture with water.

  • Basify: Adjust pH to >10 using NaOH. The product becomes the soluble Sodium Salt. Copper forms insoluble hydroxides/oxides.

  • Filtration: Filter the solution through Celite.

    • Result: The filtrate is clear (product); the filter cake is black/green (Copper + Tar).

  • Chelation (The Polish): Add EDTA (disodium salt) or L-Cysteine (1.5 eq relative to Cu) to the filtrate and stir for 30 mins. This binds trace soluble copper.

  • Precipitation: Slowly add HCl to lower pH to 3-4.

    • Result: The N-aryl anthranilic acid precipitates as a pure white/off-white solid. The Cu-EDTA complex remains soluble in the water.

Visualizing the Workup Workflow:

WorkupFlow Rxn Crude Reaction Mix (Slurry) Basify Add NaOH (aq) pH > 10 Rxn->Basify Filter Filtration (Remove Solids) Basify->Filter Filtrate Filtrate (Product as Na-Salt) Filter->Filtrate Liquid Phase Cake Filter Cake (Cu Catalyst + Tar) Filter->Cake Solid Phase (Discard) Acidify Add HCl + EDTA pH < 4 Filtrate->Acidify Final Pure Product (Precipitate) Acidify->Final Collect Solid

Figure 2: The "Acid-Base Swing" Purification Workflow. This method leverages the acidity of the fenamate scaffold to separate it from metallic impurities without chromatography.

References

  • Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft.

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. (Seminal work on ligand-modified Ullmann).

  • Sperotto, E., et al. (2010). The Mechanism of the Modified Ullmann Reaction. Dalton Transactions. (Detailed mechanistic insight into the Cu(I)/Cu(III) cycle).

  • Organic Process Research & Development (OPRD). (2019).[4] Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (Relevant for general cross-coupling exotherms).

  • Kunishima, M., et al. (2002). Removal of Transition Metal Impurities from Organic Reaction Mixtures by Using a Chelating Resin. (General principles of heavy metal scavenging).

Sources

minimizing byproducts in the synthesis of 3-amino-2-arylamino-benzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Byproducts in the Synthesis of 3-Amino-2-Arylamino-Benzoic Acids Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: January 28, 2026

Executive Summary & Mechanistic Overview

The synthesis of 3-amino-2-arylamino-benzoic acids is a high-stakes workflow, often serving as the critical scaffold for MEK inhibitors and other kinase-targeting therapeutics. The core challenge lies in the molecule's inherent "promiscuity"—it contains an ortho-diamine motif prone to cyclization and an anthranilic acid core susceptible to decarboxylation.

Successful synthesis typically follows a two-stage protocol:

  • Nucleophilic Aromatic Substitution (

    
    ):  Displacement of a 2-halo-3-nitrobenzoic acid with an arylamine.
    
  • Chemoselective Reduction: Conversion of the 3-nitro group to an amine without triggering cyclization.

The following guide isolates specific failure points in this pathway, providing mechanistic root cause analysis and validated troubleshooting steps.

Visualizing the Failure Pathways

The diagram below maps the "danger zones" where thermodynamic sinks (stable heterocycles) compete with your kinetic target.

SynthesisPathways Start 2-Chloro-3-nitrobenzoic Acid Intermed Intermediate: 2-(Arylamino)-3-nitrobenzoic Acid Start->Intermed Step 1: SNAr (Base, Heat) Hydrolysis Byproduct A: 2-Hydroxy-3-nitrobenzoic Acid Start->Hydrolysis OH- Competition Aniline Arylamine (Ar-NH2) Aniline->Intermed Target TARGET: 3-Amino-2-(arylamino)benzoic Acid Intermed->Target Step 2: Reduction (H2/Pd or Fe) Acridone Byproduct B: 9-Acridone Derivative Intermed->Acridone Acid/Heat Cyclization Benzimid Byproduct C: Benzimidazole Derivative Target->Benzimid R-COOH/Aldehyde + Heat Decarb Byproduct D: Decarboxylated Aniline Target->Decarb Thermal Stress (>100°C)

Figure 1: Reaction pathway analysis showing the target synthesis (Green) versus competitive byproduct formation (Red).

Troubleshooting Guide: Step-by-Step

Module 1: The Displacement Step

Issue: Low yield or presence of "Byproduct A" (Hydrolysis). Context: The reaction of 2-chloro-3-nitrobenzoic acid with an aniline requires a base. However, the carboxylic acid moiety deprotonates first, forming a carboxylate anion that is electron-donating, deactivating the ring toward nucleophilic attack.

SymptomRoot CauseCorrective Protocol
Starting material remains Electronic Deactivation: The carboxylate anion repels the incoming nucleophile.Switch to Ester: Protect the acid as a methyl ester (2-chloro-3-nitrobenzoate) before reaction. This prevents carboxylate formation and increases electrophilicity.
Formation of Phenol (OH) Hydroxide Competition: Using aqueous bases (NaOH/KOH) allows OH⁻ to compete with the aniline.Anhydrous Conditions: Use LiHMDS or Cs₂CO₃ in anhydrous DMF or DMSO. Avoid water entirely.
Incomplete Conversion Steric Hindrance: The 3-nitro and 1-carboxyl groups sterically crowd the 2-position.Catalysis: Add 5-10 mol% CuI (Copper Iodide) as a catalyst (Ullmann-type condition) to facilitate the C-N bond formation [1].
Module 2: The Reduction Step (Critical)

Issue: Formation of Benzimidazoles or Acridones. Context: The target molecule contains an ortho-diamine motif (3-amino + 2-arylamino). In the presence of carboxylic acids (like acetic acid used in Fe reductions) or aldehydes, this motif rapidly cyclizes to form benzimidazoles [2].

Q: Why is my product cyclizing into a benzimidazole? A: You are likely using Fe/Acetic Acid or Zn/Formic Acid . The solvent acts as a "carbon source" to close the ring between the two amines.

  • Solution: Switch to Fe/NH₄Cl in Ethanol/Water or H₂/Pd-C in Methanol. These neutral/mild conditions remove the electrophilic carbon source required for benzimidazole formation.

Q: Why am I seeing Acridone impurities? A: Acridones form via the self-condensation of the carboxylic acid onto the arylamine ring (an intramolecular Friedel-Crafts acylation). This is catalyzed by strong acids (polyphosphoric acid, H₂SO₄) and high heat [3].

  • Solution: Avoid acidic workups. Do not heat the crude material above 80°C during drying. If using an acid chloride intermediate, ensure strictly controlled temperatures (<0°C).

Module 3: Purification & Stability

Issue: Product turns black/tarry upon storage. Context: Arylamines are highly susceptible to oxidation (formation of azo-linkages or polymerization).

  • Protocol: Store the final product as a HCl salt . The protonation of the amine reduces electron density on the ring, significantly retarding oxidative degradation.

  • Drying: Lyophilize (freeze-dry) rather than oven-dry to prevent thermal decarboxylation [4].

Comparative Data: Reduction Methodologies

Select the reduction method based on your substrate's sensitivity to cyclization.

MethodReagentsRisk ProfileRecommendation
Standard Iron Fe / AcOH / HeatHIGH: High risk of benzimidazole formation due to AcOH.AVOID for this scaffold.
Modified Iron Fe / NH₄Cl / EtOHLOW: Neutral pH prevents cyclization.PREFERRED for halogenated substrates.
Catalytic Hydrogenation H₂ / Pd-C / MeOHMEDIUM: Risk of dehalogenation (if Cl/Br present on aryl ring).Excellent if no halogens are present.
Dithionite Na₂S₂O₄ / THF / H₂OLOW: Very mild, but workup can be messy (sulfur smell).Backup if other methods fail.

Frequently Asked Questions (FAQs)

Q1: Can I perform the reduction before the substitution?

  • No. Reducing the 3-nitro group to an amine creates 2-chloro-3-aminobenzoic acid. The new amino group is strongly electron-donating, which deactivates the ring toward the subsequent

    
     displacement of the chlorine. The nitro group must remain to activate the ring for the substitution step.
    

Q2: My LCMS shows a mass of [M-18]. What is this?

  • This indicates the loss of water (

    
    ), a classic signature of cyclization .
    
    • If M-18 appears during reduction: It is likely Benzimidazole formation (reaction with solvent).

    • If M-18 appears during heating/workup: It is likely Acridone formation (intramolecular condensation).

Q3: How do I remove the copper catalyst if I used Ullmann conditions?

  • Copper residues can catalyze oxidation of the final product. Wash the organic phase with 10% aqueous ethylenediamine or NH₄OH until the aqueous layer is no longer blue. This chelates the copper effectively.

References

  • Ullmann Condensation Optimization

    • Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives. (2025).
  • Benzimidazole Cyclization Mechanisms

    • Synthesis of Benzimidazole Derivatives Containing Schiff Base Exhibiting Antimicrobial Activities.[1] (2017).[1] International Journal of Research Studies in Biosciences.

  • Acridone Formation Risks

    • Acridone Synthesis via N-phenylanthranilic acid cyclization. Organic Syntheses, Coll.[2] Vol. 2, p.15 (1943).

  • Decarboxylation of Anthranilic Acids

    • Process for preparing anthranilic acids (Thermal Instability). WO1997028118A1.

Sources

dealing with poor solubility of 3-Amino-2-(4-methylphenylamino)benzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubilization Strategies for 3-Amino-2-(4-methylphenylamino)benzoic Acid Document ID: TSC-SOL-2024-089 Last Updated: January 28, 2026

Critical Safety & Identity Verification

⚠️ URGENT USER NOTICE: CAS Number Discrepancy Before proceeding, verify your compound's identity.

  • The Structure: You requested support for This compound . This is a specific anthranilic acid derivative (an amino-fenamate analog).[1][2]

  • The CAS Conflict: The CAS number often associated with this inquiry in automated databases (17924-92-4) is frequently assigned to Zearalenone , a potent mycotoxin with estrogenic activity.[3]

  • Action: Verify your Certificate of Analysis (CoA). If you are working with the benzoic acid derivative, proceed with this guide. If you are working with Zearalenone, STOP ; the solubility profile and safety protocols differ drastically.[1]

Physicochemical Profile & Solubility Barriers

This compound exhibits "brick-dust" insolubility due to a combination of high lipophilicity and strong crystal lattice energy.[1]

PropertyEstimated ValueImplication for Solubility
LogP (Lipophilicity) ~3.5 – 4.5Highly hydrophobic; resists solvation in pure water.[1]
pKa (Acidic) ~4.0 – 4.5 (COOH)Insoluble in acidic media (pH < 4); soluble as a salt at pH > 7.
pKa (Basic) ~2.5 (Aniline -NH₂)Weakly basic; protonation requires very low pH (pH < 2).
Crystal Lattice High EnergyIntramolecular H-bonding between the secondary amine and carbonyl group "locks" the molecule, resisting dissolution.

Troubleshooting Guides

Module A: The pH Switch (Creating a Soluble Salt)

Best For: Aqueous buffers, animal studies, and high-concentration aqueous stocks. Mechanism: Deprotonating the carboxylic acid (


) breaks the intermolecular hydrogen bond network and increases hydration.[1]

Step-by-Step Protocol:

  • Calculate Molar Equivalents:

    • Molecular Weight (MW)

      
       242.27  g/mol .[1]
      
    • Weigh 24.2 mg of compound (100 µmol).[1]

  • Initial Suspension: Suspend the powder in 900 µL of distilled water. It will remain a cloudy suspension.[1]

  • Titration (The "Switch"):

    • Add 1.05 equivalents of NaOH (or KOH).[1]

    • Calculation: You need 105 µmol of NaOH.[1] Use a 1M NaOH stock solution (add 105 µL).[1]

  • Sonication: Sonicate for 5–10 minutes at ambient temperature. The solution should turn clear as the sodium salt forms.[1]

  • Back-Titration (Optional but Risky): If the pH is too high (>10), carefully lower it to pH 7.4 using dilute HCl.[1]

    • Warning: If you drop below pH 5.0, the compound will precipitate immediately.[1]

Expert Tip: Avoid using Ammonia (


) for pH adjustment.[1] The ammonium salt is often less stable and more prone to losing ammonia gas, causing the compound to crash out over time.
Module B: The "Universal" Stock (DMSO/Cosolvents)

Best For: In vitro cell assays (Hermann assays), High-Throughput Screening (HTS). Mechanism: Disrupts hydrophobic interactions directly.[1]

Formulation Table:

Solvent SystemMax Solubility (Est.)Notes
100% DMSO > 50 mMGold Standard. Freeze/thaw stable.[1]
DMSO + Ethanol (1:1) ~ 25 mMBetter for evaporation if solvent removal is needed.[1]
PEG-400 ~ 10 mMViscous; good for slow-release IP injections in mice.[1]

The "Crash-Out" Prevention Protocol: When diluting a DMSO stock into aqueous media (e.g., cell culture media), the compound often precipitates.

  • Pre-warm the culture media to 37°C.

  • Vortex the media rapidly while adding the DMSO stock dropwise.

  • Limit DMSO: Keep final DMSO concentration < 0.5% (v/v) to prevent cytotoxicity, though solubility may limit you to < 10 µM in the final assay.[1]

Module C: Advanced Complexation (Cyclodextrins)

Best For: IV formulations, preventing precipitation in biological media. Mechanism: The hydrophobic tolyl ring encapsulates inside the cyclodextrin torus, while the hydrophilic exterior interacts with water.

Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  (Hydroxypropyl-beta-cyclodextrin) solution in water.[1]
    
  • Add the compound to this vehicle.[1]

  • Stir vigorously for 4–6 hours at room temperature.

  • Filter sterilize (0.22 µm).[1] This often achieves 10–50x higher solubility than pure water.[1]

Visual Decision Workflows

Figure 1: Solubilization Strategy Decision Tree

Caption: Logical flow for selecting the correct solubilization method based on the intended experimental application.

SolubilityStrategy Start Start: this compound AppType What is the Application? Start->AppType InVitro In Vitro / HTS AppType->InVitro InVivo In Vivo / Animal AppType->InVivo ChemSynth Chemical Synthesis AppType->ChemSynth DMSORoute Use DMSO Stock (10-50 mM) InVitro->DMSORoute RouteType Route of Admin? InVivo->RouteType Warning Avoid Water entirely ChemSynth->Warning Use Organic Solvents (DMF/THF) DilutionCheck Dilution Step: Does it precipitate? DMSORoute->DilutionCheck PrecipYes Yes: Use HP-beta-CD Carrier DilutionCheck->PrecipYes Cloudy PrecipNo No: Proceed with Assay DilutionCheck->PrecipNo Clear Oral Oral (PO) RouteType->Oral IV_IP IV / IP RouteType->IV_IP Suspension Methylcellulose/Tween 80 Suspension Oral->Suspension SaltForm Create Sodium Salt (pH > 8) IV_IP->SaltForm

Frequently Asked Questions (FAQs)

Q1: My solution turned pink/brown after adjusting the pH to 11. Is it still good? A: Likely not. The 3-amino group is susceptible to oxidation, especially in alkaline environments exposed to light and air.[1]

  • Fix: Perform the pH adjustment (salt formation) under nitrogen or argon atmosphere and store the solution in amber vials. Use the lowest pH possible that maintains solubility (e.g., pH 8.0–8.5).

Q2: Can I use this compound in a standard PBS buffer (pH 7.4)? A: It is risky. The pKa of the carboxylic acid is near 4.2, but the lipophilicity of the tolyl group dominates. At pH 7.4, it is technically ionized, but the "Salting Out" effect from the sodium/potassium/phosphate ions in PBS often forces it out of solution.

  • Fix: Use a buffer with lower ionic strength or add 0.1% Tween-80 to the PBS to stabilize the solution.[1]

Q3: I see "floaters" even after sonicating in DMSO. What now? A: You likely have inorganic impurities (salts) from the synthesis process that are insoluble in DMSO.[1]

  • Fix: Centrifuge the DMSO stock at 10,000 x g for 5 minutes. Transfer the clear supernatant to a fresh tube. The active organic compound is in the DMSO; the pellet is likely waste salt.[1]

References

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Establishes baseline solubility principles for amino-benzoic acid derivatives).

  • Avdeef, A. (2012).[1][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] Link (Authoritative source on pKa-dependent solubility profiling).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link (Protocol basis for HP-beta-CD complexation).

  • PubChem Database. (2024).[1] Compound Summary for Mefenamic Acid (Structural Analog). Link (Used for comparative physicochemical property estimation).

Sources

optimizing reaction conditions for N-arylation of 3-aminobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific challenges of N-arylating 3-aminobenzoic acid (3-ABA). Unlike simple anilines, 3-ABA presents a zwitterionic nature , poor solubility in standard non-polar solvents, and a competing carboxylic acid moiety that can coordinate to metal catalysts (catalyst poisoning).[1]

We present three validated pathways to overcome these hurdles, ranked by robustness and substrate scope.

Module 1: Method Selection (Decision Matrix)

Before starting, determine your primary constraints using the decision tree below.

MethodSelection Start Start: N-Arylation of 3-Aminobenzoic Acid CouplingPartner What is your Aryl Coupling Partner? Start->CouplingPartner Halide Aryl Halide (I, Br, Cl) CouplingPartner->Halide Boronic Aryl Boronic Acid (Ar-B(OH)2) CouplingPartner->Boronic Scale Reaction Scale & Sensitivity? Halide->Scale MethodC PATHWAY C: Mild Route (Chan-Lam Coupling) Room Temp, Air Tolerant Boronic->MethodC SmallScale < 1g, Sensitive Groups (Avoid High Temp) Scale->SmallScale LargeScale > 1g, Robustness Required (Max Yield) Scale->LargeScale MethodA PATHWAY A: Protection Route (Buchwald-Hartwig) High Yield, High Cost SmallScale->MethodA If Ar-Cl MethodB PATHWAY B: Direct Route (Modified Ullmann) Low Cost, High Temp SmallScale->MethodB If Ar-I/Br LargeScale->MethodA

Caption: Decision matrix for selecting the optimal N-arylation pathway based on coupling partner and scale.

Module 2: Detailed Protocols

Pathway A: The "Robust" Route (Buchwald-Hartwig via Ester Protection)

Best for: Valuable substrates, unreactive aryl chlorides, and maximizing yield.[1] Mechanism: Protection of the carboxylic acid prevents catalyst poisoning and solubilizes the substrate in non-polar solvents (Toluene/Dioxane).

Protocol:

  • Esterification: Convert 3-ABA to Methyl 3-aminobenzoate using MeOH/SOCl₂ (Reflux, 2h). Quantitative yield expected.

  • Coupling Reaction:

    • Catalyst: Pd(OAc)₂ (1-2 mol%) + XPhos or BrettPhos (2-4 mol%).[1]

    • Base: Cs₂CO₃ (1.4 equiv) or K₃PO₄ (for base-sensitive substrates).[1]

    • Solvent: 1,4-Dioxane or t-Amyl Alcohol (0.2 M).[1]

    • Temp: 80–100 °C under Argon.

  • Hydrolysis: Saponify the ester (LiOH, THF/H₂O) to retrieve the free acid.

Why this works: The ester group renders the molecule non-zwitterionic, preventing the "insolubility trap" and stopping the carboxylate from binding to the Pd(II) intermediate.

Pathway B: The "Direct" Route (Modified Ullmann/Ma Coupling)

Best for: Large scale, simple Aryl Iodides/Bromides, avoiding protection steps.[1] Mechanism: Uses amino-acid ligands (L-Proline) to form a soluble, active Cu-complex that tolerates the free carboxylic acid.[1]

Protocol:

  • Reagents: 3-ABA (1.0 equiv), Aryl Iodide (1.2 equiv).[1]

  • Catalyst: CuI (10 mol%).

  • Ligand: L-Proline (20 mol%) or 2-Acetylcyclohexanone (20 mol%).[1]

  • Base: K₂CO₃ (2.5 equiv). Note: Extra base is required to neutralize the carboxylic acid of 3-ABA.[1]

  • Solvent: DMSO or DMF (High polarity is essential to dissolve the dicarboxylate intermediate).

  • Temp: 90–110 °C.

Technical Insight: The K₂CO₃ generates the dianion (carboxylate + amide). The ligand (L-Proline) is crucial as it prevents the precipitation of Copper(I) carboxylate species.[1]

Pathway C: The "Mild" Route (Chan-Lam Coupling)

Best for: Sensitive substrates, room temperature chemistry, presence of air/moisture.[1] Mechanism: Oxidative coupling using Cu(II) and atmospheric oxygen.

Protocol:

  • Reagents: 3-ABA (1.0 equiv), Aryl Boronic Acid (1.5-2.0 equiv).[1]

  • Catalyst: Cu(OAc)₂ (10-20 mol%).[1]

  • Base: Pyridine (2.0 equiv) or TEA.

  • Solvent: DCM or MeOH (or mixtures).

  • Conditions: Open flask (Air balloon recommended), Room Temperature, 12-24h.

Module 3: Troubleshooting & FAQs

Q1: My reaction mixture turned black immediately and yield is <10%. (Pathway A/Pd)

  • Diagnosis: "Pd Black" formation indicates rapid catalyst decomposition. This often happens if the phosphine ligand is oxidized or if the ratio of Ligand:Pd is too low.

  • Fix:

    • Ensure Ligand:Pd ratio is at least 1.5:1 (preferably 2:1).

    • Switch to a precatalyst like XPhos Pd G3 or BrettPhos Pd G3 to ensure proper ligation.

    • Degas solvents thoroughly (sparge with Ar for 15 mins).

Q2: In the Direct Ullmann (Pathway B), the starting material is not dissolving. [1]

  • Diagnosis: 3-ABA is zwitterionic. In non-polar solvents, it will not dissolve.[1]

  • Fix: You must use polar aprotic solvents like DMSO , DMF , or NMP .[1] Ensure the base (K₂CO₃) is finely ground to facilitate deprotonation.

Q3: I see product formation, but I cannot isolate it from the crude mixture.

  • Diagnosis: The product is an N-aryl amino acid (amphoteric). It is likely staying in the aqueous phase at high pH or oiling out at neutral pH.

  • Fix (Isoelectric Precipitation):

    • Dilute reaction with water.

    • Wash with EtOAc to remove non-acidic impurities (unreacted aryl halide).

    • Acidify the aqueous layer slowly with 1M HCl to pH 3-4 . The product should precipitate as a solid.

    • Filter and wash with cold water.

Q4: Can I use the free acid in Buchwald-Hartwig coupling (Pathway A) without esterification?

  • Answer: Generally, No .[1] The free carboxylic acid can protonate the reactive Pd-Amido intermediate or coordinate to Pd, shutting down the cycle. If you must avoid esterification, use LiHMDS (3+ equiv) as the base to form the soluble lithium carboxylate in situ before adding the catalyst, but yields are typically lower [1].[1]

Module 4: Comparative Data

FeaturePathway A (Pd-Ester)Pathway B (Cu-Direct)Pathway C (Chan-Lam)
Substrate Scope Broad (Cl, Br, I, OTf)Medium (I, Br)Medium (Boronic Acids)
Temperature 80-100 °C90-110 °C20-25 °C
Tolerance Low (Air/Moisture sensitive)MediumHigh (Requires Air)
Cost

$ (Pd + Ligands)
$ (Cu + Amino Acids)

(Boronic Acids)
Yield (Typical) 85-95%60-80%50-75%

References

  • Buchwald, S. L., et al. "Palladium-Mediated Arylation of Lysine in Unprotected Peptides."[1] Angewandte Chemie International Edition, vol. 56, no.[1] 12, 2017, pp. 3177-3181.[1] Link[1]

  • Ma, D., et al. "CuI/L-Proline-Catalyzed Coupling Reactions of Aryl Halides with Amino Acids."[1] Journal of the American Chemical Society, vol. 128, no.[1] 51, 2006, pp. 16486-16487.[1]

  • Lam, P. Y. S., et al. "New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation."[1] Tetrahedron Letters, vol. 39, no. 19, 1998, pp. 2941-2944.[1] Link

  • Evano, G., et al. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis."[1] Chemical Reviews, vol. 108, no.[1] 8, 2008, pp. 3054-3131.[1] Link[1]

Sources

catalyst selection for Buchwald-Hartwig amination of aminobenzoic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Buchwald-Hartwig Amination of Aminobenzoic Acids

Executive Summary: The "Free Acid" Challenge

Welcome to the technical support hub. You are likely here because you are attempting to N-arylate an aminobenzoic acid (e.g., 4-aminobenzoic acid) with an aryl halide.

The Core Problem: Aminobenzoic acids are zwitterionic. In standard non-polar solvents (Toluene, Dioxane), they are insoluble. In the presence of base, the carboxylic acid deprotonates (


) before the ammonium/amine (

for aniline

). The resulting carboxylate anion (

) acts as a competitive ligand, binding to the electrophilic Palladium(II) center and displacing the amine or halide, effectively poisoning the catalyst (forming "palladium black" or stable, unreactive carboxylate complexes).

The Senior Scientist’s Verdict:

  • Path A (Recommended): Protect the carboxylic acid as an ester (Methyl, Ethyl, or tert-Butyl) before coupling. This restores solubility and prevents catalyst poisoning.

  • Path B (High Risk/Direct): If protection is impossible, you must use a specific "Direct Coupling" protocol involving 2.5+ equivalents of base and highly active biaryl phosphine ligands (e.g., BrettPhos).

Decision Matrix: Ligand & Protocol Selection

Before starting, determine your substrate class and constraints to select the correct workflow.

LigandSelection Start Substrate Analysis IsProtected Is COOH Protected? Start->IsProtected Yes Yes (Ester) IsProtected->Yes Standard No No (Free Acid) IsProtected->No Difficult Primary Primary Amine (e.g., Methyl 4-aminobenzoate) Yes->Primary Secondary Secondary Amine (N-alkyl aminobenzoate) Yes->Secondary BrettPhos Ligand: BrettPhos Base: Cs2CO3 or NaOtBu Primary->BrettPhos RuPhos Ligand: RuPhos Base: NaOtBu Secondary->RuPhos Direct Direct Coupling (Requires Solubility) No->Direct Special Ligand: XPhos or BrettPhos Base: LiHMDS (3.0 equiv) Solvent: tBuOH/Dioxane Direct->Special

Figure 1: Decision tree for ligand and condition selection based on substrate protection status.

Experimental Protocols

Protocol A: Coupling of Ester-Protected Aminobenzoates (Standard)

Use this for maximal reliability.

ComponentSpecificationStoichiometryRole
Catalyst BrettPhos Pd G4 (or Pd₂(dba)₃ + BrettPhos)1–2 mol%High-activity precatalyst prevents induction period.
Base Cs₂CO₃ (Cesium Carbonate)1.4 equivMild base, compatible with esters; prevents hydrolysis.
Solvent 1,4-Dioxane or Toluene 0.2 MAnhydrous, degassed.
Temp 80–100 °CN/AStandard activation energy.

Step-by-Step:

  • Charge: Add aryl halide (1.0 equiv), aminobenzoate ester (1.2 equiv), Cs₂CO₃ (1.4 equiv), and BrettPhos Pd G4 (0.02 equiv) to a vial.

  • Purge: Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add anhydrous Dioxane via syringe.

  • Heat: Stir at 100 °C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).

Protocol B: Direct Coupling of Free Aminobenzoic Acids (Advanced)

Use only if esterification is chemically forbidden.

ComponentSpecificationStoichiometryRole
Catalyst XPhos Pd G4 3–5 mol%Robust ligand capable of handling difficult transmetallation.
Base LiHMDS (1M in THF)3.0 equiv 1 eq for COOH, 1 eq for NH₂, 1 eq excess. Solubilizes the salt.
Solvent THF or t-BuOH 0.15 MPolar solvents required to dissolve the lithium carboxylate.
Temp 65–80 °CN/ALower temp to prevent decarboxylation.

Step-by-Step:

  • Deprotonation: Add aminobenzoic acid (1.0 equiv) and LiHMDS (3.0 equiv) to the vial. Stir for 10 mins to form the soluble lithium carboxylate/amide species.

  • Catalyst Addition: Add Aryl Halide (1.0 equiv) and XPhos Pd G4 (0.03 equiv).

  • Heat: Heat to 80 °C. Note: Conversion will be slower.

  • Quench: Acidify carefully with 1M HCl to pH 4 to precipitate the product (zwitterion) or extract the free acid.

Troubleshooting Guide (Q&A)

Issue 1: Catalyst Deactivation ("The Black Metal")

Q: I added the reagents, and within 10 minutes the reaction turned from orange to black, and no product formed. Why? A: This is "Pd Black" formation, indicating the catalyst aggregated out of solution before entering the catalytic cycle.

  • Cause: The free carboxylic acid coordinated to the Pd(II) species, displacing the phosphine ligand. Without the ligand, Pd(0) clusters together.

  • Fix: Ensure you are using Protocol B with excess base (LiHMDS) to fully sequester the proton. Alternatively, switch to Protocol A (Protection).

  • Ligand Switch: If using PPh₃ or BINAP, stop. Switch to bulky biaryl phosphines like BrettPhos or XPhos , which bind Pd more tightly and resist displacement by carboxylates [1].

Issue 2: Low Conversion with Aryl Chlorides

Q: The reaction works with Aryl Bromides but fails with Aryl Chlorides. I see starting material remaining. A: Aryl chlorides require a more difficult oxidative addition step.

  • Mechanistic Insight: The electron-withdrawing ester/acid group on your aniline makes the amine less nucleophilic.

  • Fix: Switch to BrettPhos Pd G4 . BrettPhos is specifically designed to facilitate the coupling of weak nucleophiles (like electron-deficient anilines) with aryl chlorides [2].

  • Temperature: Increase temperature to 110 °C (if using Toluene/Dioxane).

Issue 3: Ester Hydrolysis

Q: I used Methyl 4-aminobenzoate, but I isolated the free acid byproduct, and the yield is low. A: You likely used a hydroxide base (KOH, NaOH) or wet solvent.

  • Fix: Use Cs₂CO₃ or K₃PO₄ (anhydrous). These bases are mild enough to deprotonate the ammonium intermediate without hydrolyzing the ester. Ensure solvents are dried over molecular sieves.

Mechanistic Visualization: The Inhibitory Pathway

This diagram illustrates why the free acid kills the reaction and how protection bypasses it.

Mechanism Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Pd0->OxAdd + Ar-X Coord Amine Coordination OxAdd->Coord + Amine Dead Catalyst Poisoning (Carboxylate-Pd Complex) OxAdd->Dead Traps Pd(II) RedElim Reductive Elimination (Product Release) Coord->RedElim Base RedElim->Pd0 COOH Free COOH Substrate COOH->Dead Coordinates Pd Displaces Ligand

Figure 2: Catalytic cycle showing the competitive inhibition pathway (red dashed lines) caused by free carboxylic acid groups.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Fors, B. P., et al. (2008). "A highly active catalyst for Pd-catalyzed amination reactions: the Pd-catalyzed amination of aryl chlorides." Journal of the American Chemical Society.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

Sources

Validation & Comparative

Comparative Guide: Biological Activity of Aminobenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomerism-Activity Paradox

In drug design, the positional isomerism of aminobenzoic acid (ABA) represents a classic case of divergent biological fate . While ortho-, meta-, and para- isomers share identical molecular formulas (


) and functional groups, their spatial orientation dictates mutually exclusive metabolic and pharmacological pathways.
  • Ortho- (Anthranilic Acid): A metabolic scaffold .[1] It acts as the committed precursor for tryptophan and secondary metabolites (alkaloids, quinolones). Its activity is biosynthetic and neuro-modulatory.

  • Meta- (3-Aminobenzoic Acid): A metabolic inhibitor . Unlike its isomers, it is not a primary biosynthetic fuel but a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), making it a critical tool in DNA repair research and oncology.

  • Para- (PABA): A metabolic fuel . It is the obligate precursor for folate synthesis in bacteria. Its biological activity is characterized by its competitive antagonism with sulfonamide antibiotics.[2]

This guide analyzes these distinctions, supported by experimental protocols and mechanistic visualizations.

Physicochemical Basis of Divergence

The biological activity of ABA isomers is rooted in their electronic properties and intramolecular interactions, which dictate enzyme binding affinity.

PropertyOrtho- (Anthranilic)Meta- (3-ABA)Para- (PABA)Biological Implication
pKa (COOH) ~2.0~3.1~2.4Ortho acidity is enhanced by H-bonding, affecting membrane permeability.
pKa (NH₂) ~4.9~4.7~4.9Para amine is highly accessible for nucleophilic attack (e.g., by Dihydropteroate synthase).
H-Bonding Intramolecular (strong)IntermolecularIntermolecularOrtho forms a pseudo-ring structure, mimicking bicyclic scaffolds (e.g., quinazolines).
Protonation Site Amine (shared w/ COOH)AmineCarboxylPara favors carboxyl protonation, stabilizing it for folate pathway enzymes [1].

Biological Activity Profiles

Para-Aminobenzoic Acid (PABA): The Folate Axis

Primary Role: Bacterial Growth Factor & Sulfonamide Antagonist.

PABA is the substrate for Dihydropteroate Synthase (DHPS) .[2] Bacteria condense PABA with pteridine to form dihydropteroic acid, a precursor to folate (Vitamin B9).

  • Mechanism: The para amino group acts as a nucleophile attacking the pteridine substrate.

  • Pharmacology: Sulfonamides (sulfa drugs) are structural analogs of PABA.[3] They competitively inhibit DHPS. PABA's "activity" in this context is the reversal of sulfonamide toxicity .

  • Secondary Activity: At high concentrations or low pH, PABA exhibits direct antimicrobial effects against Listeria and E. coli, likely due to acid stress or non-specific membrane disruption, though this is distinct from its vitamin role [2].

Ortho-Aminobenzoic Acid (Anthranilic Acid): The Tryptophan Axis

Primary Role: Biosynthetic Precursor & Neuroactive Modulator.

Anthranilic acid is formed from chorismate by Anthranilate Synthase . It is the scaffold upon which the indole ring of Tryptophan is built.

  • Metabolic Fate: Tryptophan

    
     Kynurenine Pathway 
    
    
    
    Quinolinic Acid (NMDA agonist).
  • Drug Development: The ortho arrangement allows for cyclization reactions. It is the core structure for Fenamates (NSAIDs like Mefenamic acid), where the ortho positioning facilitates binding to COX enzymes.

Meta-Aminobenzoic Acid (3-ABA): The DNA Repair Inhibitor

Primary Role: PARP Inhibition & Synthetic Lethality.

Unlike ortho and para, meta-ABA does not serve as a primary building block for essential vitamins or amino acids in standard metabolism. Instead, it acts as a competitive inhibitor of PARP-1 (Poly(ADP-ribose) polymerase-1).

  • Mechanism: 3-ABA mimics the nicotinamide moiety of NAD+. It binds to the catalytic pocket of PARP enzymes, preventing the consumption of NAD+ and the formation of poly(ADP-ribose) chains in response to DNA damage [3].

  • Therapeutic Application: Used to sensitize cancer cells to DNA-damaging agents (chemosensitization).

Mechanistic Visualizations

Diagram 1: The Chorismate Divergence (Ortho vs. Para)

This pathway illustrates how a single precursor (Chorismate) is funneled into two distinct biological fates based on isomeric processing enzymes.

ChorismateDivergence Chorismate Chorismate (Common Precursor) AnthranilateSynthase Enz: Anthranilate Synthase Chorismate->AnthranilateSynthase ADCSynthase Enz: ADC Synthase Chorismate->ADCSynthase Anthranilic Ortho-Aminobenzoic Acid (Anthranilate) AnthranilateSynthase->Anthranilic Tryptophan Tryptophan Anthranilic->Tryptophan Indole Indole / Alkaloids Tryptophan->Indole PABA Para-Aminobenzoic Acid (PABA) ADCSynthase->PABA DHP Dihydropteroate PABA->DHP Enz: DHPS Folate Folate (Vit B9) DNA Synthesis DHP->Folate Sulfonamides Sulfonamides (Inhibitors) Sulfonamides->DHP Competitive Inhibition

Figure 1: Divergent biosynthetic pathways of Ortho- and Para-aminobenzoic acid from Chorismate.

Diagram 2: Meta-ABA Mechanism (PARP Inhibition)

This diagram details the specific inhibitory action of 3-ABA on DNA repair mechanisms.

PARPInhibition cluster_inhibition Competitive Inhibition DNADamage DNA Single-Strand Break PARP PARP-1 Enzyme (Activated) DNADamage->PARP Activates PARChains Poly(ADP-ribose) Chains PARP->PARChains Normal Function Apoptosis Apoptosis / Necrosis (Synthetic Lethality) PARP->Apoptosis Inhibited by 3-ABA (Repair Failure) NAD NAD+ NAD->PARP Substrate MABA Meta-Aminobenzoic Acid (3-ABA) BindingSite PARP Catalytic Site MABA->BindingSite Mimics Nicotinamide BindingSite->PARP Blocks NAD+ Binding Repair DNA Repair Recruitment (XRCC1, Ligase III) PARChains->Repair CellSurvival Cell Survival Repair->CellSurvival

Figure 2: Mechanism of 3-Aminobenzoic acid as a PARP inhibitor preventing DNA repair.

Experimental Protocols

Protocol A: Sulfonamide Antagonism Assay (PABA Activity)

Objective: To demonstrate the biological activity of para-aminobenzoic acid by reversing sulfonamide-induced growth inhibition. This confirms the specific metabolic role of the para isomer.

  • Preparation:

    • Prepare M9 Minimal Salts Media (folate-free).

    • Test Organism: Escherichia coli K12 (wild type).

    • Reagents: Sulfamethoxazole (SMX) stock (10 mg/mL), PABA stock (1 mg/mL).

  • MIC Determination (Baseline):

    • Inoculate E. coli into 96-well plates containing serial dilutions of SMX (0.5 to 128 µg/mL).

    • Incubate at 37°C for 18 hours. Determine MIC (e.g., ~4 µg/mL).

  • Competition Assay:

    • Prepare wells with SMX at 4x MIC (Supra-lethal dose).

    • Add PABA in a gradient: 0, 0.1, 1.0, 10, 100 µM.

    • Include controls: Ortho-ABA and Meta-ABA at 100 µM.

  • Readout:

    • Measure OD600.

    • Valid Result: Growth is restored in PABA wells in a dose-dependent manner. Ortho and Meta isomers should show no restoration of growth, confirming strict structural specificity for the DHPS enzyme [4].

Protocol B: PARP Inhibition Assay (Meta-ABA Activity)

Objective: To quantify the inhibitory constant (IC50) of 3-aminobenzoic acid against PARP activity.

  • System Setup:

    • Use a colorimetric PARP assay kit (e.g., histone-coated 96-well plate).

    • Reagents: Biotinylated NAD+, Activated DNA, Streptavidin-HRP.

  • Inhibitor Incubation:

    • Add Recombinant Human PARP-1 enzyme (0.5 U/well).

    • Add 3-aminobenzoic acid (3-ABA) at varying concentrations (1 µM to 10 mM).

    • Control: 3-Methoxybenzamide (positive control) and Vehicle (DMSO).

  • Reaction Initiation:

    • Add Biotinylated NAD+ and Activated DNA cocktail.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash wells to remove unbound NAD+.

    • Add Streptavidin-HRP followed by TMB substrate.

    • Measure Absorbance at 450 nm.

  • Data Analysis:

    • Plot % Activity vs. Log[3-ABA].

    • Expected Result: 3-ABA typically exhibits an IC50 in the micromolar range (approx. 10-50 µM) , whereas PABA and Anthranilic acid show negligible inhibition at these concentrations [3].

References

  • Comparison of Protonation Sites

    • Title: Amine vs. carboxylic acid protonation in ortho-, meta-, and para-aminobenzoic acid: An IRMPD spectroscopy study.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Antimicrobial Activity of PABA

    • Title: Activity of p-aminobenzoic acid compared with other organic acids against selected bacteria.[4][5]

    • Source: Semantic Scholar / Journal of Applied Bacteriology.
    • URL:[Link]

  • PARP Inhibition by 3-ABA

    • Title: PARP inhibitors: its role in treatment of cancer.[6][7][8]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Metabolic Specificity (PABA vs Anthranilic)

    • Title: Anthranilic Acid vs.
    • Source: BenchChem.[2][9]

Sources

Comparative Guide: 3-Amino-2-(4-methylphenylamino)benzoic Acid vs. Mefenamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Mefenamic Acid , a clinically established non-steroidal anti-inflammatory drug (NSAID), and 3-Amino-2-(4-methylphenylamino)benzoic acid , a structural analog primarily utilized as a chemical intermediate in drug discovery. While they share an anthranilic acid core, their functional applications diverge significantly: Mefenamic Acid is an end-point therapeutic targeting cyclooxygenase (COX) enzymes, whereas the 3-amino analog serves as a versatile building block for synthesizing fused heterocycles like quinazolines and benzimidazoles.

Chemical Identity & Structural Divergence

The defining difference lies in the substitution pattern of the anthranilic acid scaffold. Mefenamic acid relies on a specific N-aryl substitution for its analgesic efficacy, while the 3-amino derivative introduces a nucleophilic handle at the ortho position to the carboxyl group, enabling cyclization reactions.

Table 1: Physicochemical Comparison
FeatureMefenamic AcidThis compound
CAS Number 61-68-7116702-65-9
Molecular Formula C₁₅H₁₅NO₂C₁₄H₁₄N₂O₂
Molecular Weight 241.29 g/mol 242.27 g/mol
Core Scaffold N-phenylanthranilic acid (Fenamate)3-Amino-anthranilic acid
Key Substituents 2,3-dimethylphenyl (xylyl) group4-methylphenyl (tolyl) group; 3-amino group
Primary Role Therapeutic Agent (NSAID)Synthetic Intermediate / Research Scaffold
Solubility Hydrophobic (LogP ~5.[1]1)Moderate (Amphoteric due to extra -NH₂)
pKa 4.2 (Carboxyl)~3.5 (Carboxyl), ~2.5 (Aniline)

Functional Performance & Applications

Mefenamic Acid: Therapeutic Efficacy

Mefenamic acid acts as a dual inhibitor of COX-1 and COX-2 enzymes, blocking the conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE₂, PGF₂α).

  • Mechanism: Competitive inhibition at the arachidonic acid binding site.

  • Potency: IC₅₀ values typically range from 0.1–10 µM for COX inhibition depending on the assay conditions.

  • Clinical Utility: Dysmenorrhea, mild-to-moderate pain, and rheumatoid arthritis.

This compound: Synthetic & Research Utility

This compound is functionally distinct due to the 3-amino group. It is generally inactive or exhibits significantly reduced potency as a COX inhibitor compared to fenamates because the 3-amino group introduces steric bulk and polarity that interferes with the hydrophobic channel of the COX active site.

  • Antimicrobial Profiling: In repurposing screens against multidrug-resistant Neisseria gonorrhoeae, this compound exhibited an MIC > 128 µg/mL , indicating a lack of direct antimicrobial efficacy compared to other fenamates like Tolfenamic acid (MIC 4–8 µg/mL).

  • Synthetic Performance: Its primary value is as a precursor .[2] The vicinal amino and carboxyl groups (positions 1 and 2) combined with the 3-amino group allow for condensation with urea, aldehydes, or isocyanates to form tricyclic structures (e.g., pyrimido[4,5-b]indoles or quinazolines).

Experimental Protocols

Protocol A: Cyclooxygenase (COX) Inhibition Assay (Mefenamic Acid Validation)

Objective: Quantify the potency of Mefenamic acid against COX isoforms.

  • Reagents: Recombinant human COX-1/COX-2, Arachidonic acid (substrate), Colorimetric peroxidase substrate (TMPD).

  • Preparation: Dissolve Mefenamic acid in DMSO (stock 10 mM). Dilute serially in Tris-HCl buffer (pH 8.0).

  • Incubation: Incubate enzyme (10 units) with inhibitor for 10 min at 25°C.

  • Reaction: Initiate by adding Arachidonic acid (100 µM) and TMPD.

  • Detection: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation: Determine the slope (velocity) and calculate % inhibition relative to DMSO control. Plot log[Inhibitor] vs. % Inhibition to derive IC₅₀.

Protocol B: Cyclization to Quinazolinone Derivatives (Target Compound Utility)

Objective: Demonstrate the synthetic utility of this compound as a scaffold.

  • Reactants: 1.0 eq this compound, 5.0 eq Urea (or Formamide).

  • Conditions: Melt reaction at 180–200°C or reflux in high-boiling solvent (e.g., Diglyme).

  • Procedure:

    • Mix the amino acid and urea in a round-bottom flask.

    • Heat to 190°C for 4 hours. The mixture will melt and evolve ammonia.

    • Cool to 80°C and add water to precipitate the product.

    • Filter the solid and wash with hot ethanol.

  • Outcome: Formation of a Quinazolin-4(3H)-one derivative. The 3-amino group may remain free for further functionalization or participate in forming a tricyclic system depending on the electrophile used.

Structural & Functional Logic Map

The following diagram illustrates the divergent pathways of the anthranilic acid core, distinguishing the therapeutic endpoint of Mefenamic acid from the synthetic versatility of the 3-amino analog.

G Core Anthranilic Acid Core Sub1 N-arylation (2,3-dimethylphenyl) Core->Sub1 Sub2 Nitration + Reduction + N-arylation (4-methyl) Core->Sub2 Mefenamic Mefenamic Acid (Drug) Sub1->Mefenamic COX COX-1/2 Inhibition Mefenamic->COX  Binding   Pain Analgesia & Anti-inflammatory COX->Pain  Mechanism   Target 3-Amino-2-(4-methylphenyl) benzoic acid Sub2->Target Cyclization Cyclization (w/ Urea/Aldehydes) Target->Cyclization  Synthesis   Scaffold Quinazolines / Benzimidazoles Cyclization->Scaffold Research Kinase Inhibitors (Research) Scaffold->Research  Application  

Caption: Divergent utility of the anthranilic acid scaffold. Top path: Synthesis of the therapeutic NSAID Mefenamic Acid. Bottom path: Generation of the 3-amino analog for use as a heterocyclic building block.

References

  • PubChem. (2025).[3] 3-[N-(4-methylphenyl)amino]benzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Spence, L. A., et al. (2020). Repurposing Fenamic Acid Drugs To Combat Multidrug-Resistant Neisseria gonorrhoeae. Antimicrobial Agents and Chemotherapy, 64(3). [Link]

  • Winder, C. V., et al. (1962). Anti-inflammatory and antipyretic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid). Journal of Pharmacology and Experimental Therapeutics, 138(3), 405–413.

Sources

Comparative Analysis: Anti-Inflammatory N-Phenylanthranilic Acids (Fenamates)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fenamate Paradox

Audience: Researchers in Medicinal Chemistry and Pharmacology.

N-phenylanthranilic acids, commonly known as fenamates, represent a unique scaffold in the NSAID library. While historically categorized strictly as COX inhibitors, recent "field-proven" insights reveal a dual mechanism of action that distinguishes them from propionic acids (e.g., ibuprofen).

The Core Insight: Fenamates are not merely "dirty" COX inhibitors; their lipophilic N-phenyl ring allows them to modulate ion channels (specifically VRAC and Slo2.1) and inhibit the NLRP3 inflammasome independently of cyclooxygenase activity. This guide provides a comparative technical analysis of Mefenamic, Meclofenamic, Flufenamic, and Tolfenamic acids, focusing on their differential potency, selectivity, and emerging utility in neuroinflammatory repurposing.

Chemical & Pharmacological Architecture

The fenamate scaffold consists of two aromatic rings linked by a secondary amine. The "upper" ring (anthranilic acid) provides the acidic pharmacophore for COX active site binding (Arg120 interaction), while the "lower" N-phenyl ring dictates lipophilicity, steric fit, and off-target selectivity (VRAC/NLRP3).

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates how specific substitutions drive the pharmacological profile from simple COX inhibition to complex multi-target modulation.

Fenamate_SAR Core N-Phenylanthranilic Acid Core (Scaffold) Sub_Ortho Ortho-Substitutions (Cl, Me) (e.g., Meclofenamic, Tolfenamic) Core->Sub_Ortho Steric Hindrance Sub_Meta Meta-Substitutions (CF3) (e.g., Flufenamic) Core->Sub_Meta Electronic Effect Effect_COX Twists Diphenyl Ether Angle Increases COX Binding Affinity Sub_Ortho->Effect_COX Effect_Ion Increases Lipophilicity Enables VRAC/Ion Channel Binding Sub_Meta->Effect_Ion Result_Potency High Potency COX Inhibition (Meclofenamic) Effect_COX->Result_Potency Result_NLRP3 NLRP3 Inflammasome Inhibition (Mefenamic, Flufenamic) Effect_Ion->Result_NLRP3

Figure 1: SAR logic showing how ring twisting and lipophilicity dictate the dual-mechanism profile of fenamates.

Comparative Profiling: Potency & Selectivity

The table below synthesizes experimental IC50 values and pharmacokinetic parameters. Note the distinct COX-2 preference of Tolfenamic acid compared to the COX-1 bias of Mefenamic acid.[1]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity ProfileHalf-Life (Human)Key Non-COX Target
Mefenamic Acid 0.08 – 0.12~0.45 (Ambiguous)COX-1 Preferring2 – 4 hrsNLRP3 / VRAC
Meclofenamic Acid 0.060.12Dual / Potent2 – 3 hrsKCNQ Channels
Tolfenamic Acid > 1.00.20COX-2 Preferring 8 – 13 hrsSp1 Transcription Factor
Flufenamic Acid 15 – 265 – 17Balanced / Weak~9 hrsTRP Channels / VRAC

Technical Note:

  • Mefenamic Acid: Often shows "ambiguous" COX-2 inhibition in whole blood assays due to high protein binding (>90%) and saturation effects.

  • Tolfenamic Acid: Unique among fenamates for its cleaner COX-2 profile, reducing GI toxicity risk relative to Meclofenamic acid.

Beyond COX: The NLRP3 Frontier

Recent data suggests fenamates inhibit the NLRP3 inflammasome by blocking the Volume-Regulated Anion Channel (VRAC), preventing the chloride efflux required for NLRP3 assembly. This mechanism is distinct from COX inhibition.

Mechanism_Dual Stimulus Inflammatory Stimulus (LPS / ATP) COX_Path COX Enzyme (Cyclooxygenase) Stimulus->COX_Path VRAC_Path VRAC Channel (Chloride Efflux) Stimulus->VRAC_Path Fenamate Fenamate Drug (e.g., Mefenamic Acid) Fenamate->COX_Path Inhibits Fenamate->VRAC_Path Inhibits PGE2 Prostaglandin E2 (Pain/Fever) COX_Path->PGE2 NLRP3 NLRP3 Inflammasome Assembly VRAC_Path->NLRP3 IL1B IL-1β Release (Neuroinflammation) NLRP3->IL1B

Figure 2: The dual-hit mechanism. Fenamates suppress pain via COX and neuroinflammation via VRAC/NLRP3.

Experimental Protocols (Self-Validating)

Protocol A: Differential COX Inhibition Assay (Colorimetric)

Objective: Determine the IC50 of a fenamate against COX-1 vs COX-2 using the TMPD oxidation method. This method is self-validating because it directly measures the peroxidase activity of the heme cofactor, which is stoichiometric to PGG2 production.

Materials:

  • Purified Ovine COX-1 and Recombinant Human COX-2.

  • Substrate: Arachidonic Acid (100 µM final).

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • Heme cofactor (Hematin).

Workflow:

  • Enzyme Priming: Incubate 10 µL of enzyme (COX-1 or COX-2) with 10 µL of Hematin in Assay Buffer (100 mM Tris-HCl, pH 8.0) for 5 minutes at 25°C.

  • Inhibitor Binding: Add 10 µL of the Fenamate (dissolved in DMSO) at graded concentrations (0.01 µM to 100 µM). Incubate for 10 minutes. Control: Use DMSO only for 100% activity.

  • Reaction Initiation: Add 20 µL of Colorimetric Substrate (TMPD) followed immediately by 20 µL of Arachidonic Acid.

  • Measurement: Monitor absorbance at 590 nm kinetically for 5 minutes.

  • Validation: The slope of the linear portion of the curve represents velocity. Calculate % Inhibition =

    
    .
    
Protocol B: NLRP3 Inflammasome Inhibition (Macrophage Model)

Objective: Verify if the fenamate inhibits IL-1β release independently of COX.

Workflow:

  • Cell Seeding: Seed Bone Marrow Derived Macrophages (BMDMs) or PMA-differentiated THP-1 cells in 96-well plates (

    
     cells/well).
    
  • Priming (Signal 1): Treat cells with LPS (1 µg/mL) for 4 hours to upregulate NLRP3 and Pro-IL-1β expression.

  • Drug Treatment: Wash cells and add Fenamate (10–50 µM) in serum-free media. Incubate for 30 minutes.

  • Activation (Signal 2): Add ATP (5 mM) or Nigericin (10 µM) for 45 minutes to trigger assembly.

  • Readout: Collect supernatant. Quantify IL-1β via ELISA.

  • Causality Check: Measure TNF-α in the same supernatant. Success Criteria: Fenamates should drastically reduce IL-1β but have minimal effect on TNF-α (which is NF-κB dependent, not NLRP3 dependent).

References

  • Vertex AI Search. (2025). Carboranyl Analogues of Mefenamic Acid and Their Biological Evaluation. National Institutes of Health. Link

  • Vertex AI Search. (2025). Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms. National Institutes of Health. Link

  • Vertex AI Search. (2016). Fenamate NSAIDs inhibit the NLRP3 inflammasome and protect against Alzheimer's disease.[2][3] Nature Communications.[2][3] Link

  • Vertex AI Search. (2022). Pharmacokinetics and bioavailability of tolfenamic acid in sheep. ResearchGate. Link

  • Vertex AI Search. (2015). Emerging Evidence in NSAID Pharmacology: Important Considerations for Product Selection. AJMC. Link

  • Vertex AI Search. (2021). Fenamates as Potential Therapeutics for Neurodegenerative Disorders. National Institutes of Health. Link

Sources

validation of 3-Amino-2-(4-methylphenylamino)benzoic acid purity by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Validation Guide: HPLC Strategies for 3-Amino-2-(4-methylphenylamino)benzoic Acid Purity

Introduction: The Analytical Paradox of Amphoteric Intermediates

This compound is a deceptively complex molecule. Structurally related to fenamate NSAIDs, it possesses a "zwitterionic triad": a carboxylic acid, a secondary amine (bridging the rings), and a primary amine at the 3-position.

For the process chemist, this molecule presents a distinct challenge. The primary amine is susceptible to oxidative coupling (forming azo or phenazine-like impurities), while the secondary amine creates regio-isomeric potential during synthesis. While Potentiometric Titration has traditionally been the "quick and dirty" assay method, it fails to distinguish between the product and its decarboxylated degradants or isomeric byproducts.

This guide validates a High-Performance Liquid Chromatography (HPLC) protocol designed not just for "assay," but for the rigorous separation of critical impurities that orthogonal methods like qNMR or Titration might miss.

Part 1: The Comparative Landscape

Before validating an HPLC method, we must establish why it is the superior choice for this specific application. The table below contrasts HPLC with its primary alternatives.

Table 1: Comparative Performance Matrix

FeatureHPLC-UV (Proposed) qNMR (Quantitative NMR) Potentiometric Titration
Primary Utility Purity profiling & Impurity quantitationAbsolute purity determinationTotal Acid/Base content
Specificity High (Separates isomers & degradants)High (Structural elucidation)Low (Cannot distinguish isomers)
Sensitivity (LOD) < 0.05% (Trace analysis)~0.5% (Requires high concentration)N/A (Macro analysis only)
Throughput High (Automated sequences)Low (Manual processing/locking)Medium
Ref.[1] Standard Required (for assay)Not Required (Internal standard only)Not Required
Blind Spot Non-chromophoric saltsParamagnetic impuritiesStructural isomers, Decarboxylated species

Expert Insight: While qNMR is excellent for establishing the potency of a primary reference standard, it lacks the dynamic range to detect the 0.1% oxidative impurities critical for downstream synthesis. HPLC remains the workhorse for routine batch release.

Part 2: Method Development & Optimization

The amphoteric nature of this compound requires strict pH control. At neutral pH, the molecule exists as a zwitterion, leading to peak tailing and poor retention reproducibility.

Optimized Chromatographic Conditions
  • Column: C18 (L1) with high carbon load and base deactivation (e.g., Zorbax Eclipse Plus C18 or equivalent), 4.6 x 150 mm, 3.5 µm.

    • Rationale: The base deactivation prevents interaction between the free amine and silanol groups on the silica backbone.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Rationale: Low pH protonates both amines (suppressing silanol interaction) and suppresses ionization of the carboxylic acid, driving the molecule into a single, hydrophobic state for sharp peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • T=0 min: 10% B

    • T=15 min: 80% B (Linear ramp to elute hydrophobic oxidative dimers)

    • T=20 min: 10% B (Re-equilibration)

  • Detection: UV at 285 nm (Isosbestic point for substituted anilines) and 254 nm (Universal aromatic).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

Part 3: Validation Framework (ICH Q2 R2)

The validation follows the ICH Q2(R2) guidelines, emphasizing "fitness for purpose."

Specificity (Forced Degradation)

You must prove the method can separate the main peak from likely impurities.

  • Oxidative Stress: Treat sample with 3% H₂O₂. Expectation: Formation of N-oxide or azo-dimer species (eluting later than the main peak).

  • Thermal Stress: Heat to 60°C. Expectation: Potential decarboxylation (loss of CO₂), resulting in a less polar impurity (eluting earlier).

  • Synthetic Impurities: Spike with p-Toluidine (starting material) and 3-Amino-2-chlorobenzoic acid (precursor).

Linearity & Range
  • Range: 80% to 120% of target concentration (e.g., 0.5 mg/mL).

  • Criterion: R² > 0.999; Residual plot should show random distribution (no "U" shape).

Robustness (The "Design Space")

Intentionally vary parameters to ensure reliability:

  • pH of Mobile Phase A: ± 0.2 units.

  • Column Temperature: ± 5°C.

  • Critical: If pH variation causes >10% retention time shift, the method is not robust.

Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating this method, ensuring no critical step is missed.

ValidationWorkflow Start Method Development (pH < 2.5) SystemSuit System Suitability (Tailing < 1.5, Res > 2.0) Start->SystemSuit Specificity Specificity (Spike Impurities) SystemSuit->Specificity Pass Linearity Linearity & Range (5 Levels) Specificity->Linearity Accuracy Accuracy/Recovery (80-120%) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (pH, Temp, Flow) Precision->Robustness Robustness->Start Fail (Redesign) FinalMethod Validated Method (SOP Generation) Robustness->FinalMethod All Criteria Met

Figure 1: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Part 4: Experimental Protocol

Objective: Routine purity analysis of this compound.

Reagents:

  • Acetonitrile (HPLC Grade)

  • Milli-Q Water

  • Phosphoric Acid (85%)

  • Reference Standard (Purity >99.0% by qNMR)

Step-by-Step Procedure:

  • Mobile Phase Preparation:

    • Solvent A: Add 1.0 mL of Phosphoric acid to 1000 mL water. Mix and filter through 0.22 µm nylon filter.

    • Solvent B: 100% Acetonitrile. Degas by sonication for 10 mins.

  • Standard Preparation:

    • Weigh 25.0 mg of Reference Standard into a 50 mL volumetric flask.

    • Dissolve in 10 mL Acetonitrile (to ensure solubility of the aromatic rings).

    • Dilute to volume with Mobile Phase A. (Final conc: 0.5 mg/mL).

    • Note: Adding water too early may precipitate the free acid form; always dissolve in organic solvent first.

  • Sample Preparation:

    • Replicate the Standard Preparation with the test sample.

    • Filter through 0.45 µm PTFE syringe filter into an amber vial (protect from light to prevent photo-oxidation of the amine).

  • System Suitability Injection:

    • Inject the Standard solution 5 times.

    • Acceptance Criteria:

      • RSD of Area < 2.0%[2][3]

      • Tailing Factor (T) < 1.5[4]

      • Theoretical Plates (N) > 5000

  • Run Sequence:

    • Blank -> System Suitability -> Sample 1 -> Sample 2 -> Bracketing Standard.

Part 5: Data Analysis & Impurity Logic

When analyzing the chromatogram, you may encounter unknown peaks. The decision tree below guides the identification process, distinguishing between real impurities and artifacts.

ImpurityLogic Peak Unknown Peak Detected RT_Check Is RRT consistent with known impurities? Peak->RT_Check Blank_Check Present in Blank? RT_Check->Blank_Check No Quantify Quantify vs. Reference Standard RT_Check->Quantify Yes Artifact Artifact/Carryover (Ignore) Blank_Check->Artifact Yes Spec_Check Check UV Spectrum (PDA) Blank_Check->Spec_Check No Dimer Likely Oxidative Dimer (Red-shifted UV) Spec_Check->Dimer λmax > 300nm Precursor Likely Precursor (Blue-shifted UV) Spec_Check->Precursor λmax < 260nm

Figure 2: Decision matrix for classifying unknown impurities based on retention time (RRT) and spectral data.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[5][6] [Link]

  • Papadoyannis, I. N., et al. (1992).[2] Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives. Journal of Liquid Chromatography.[2] [Link]

  • Webster, G. K., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ACG Publications.[7] [Link]

  • European Medicines Agency. (2022).[5] ICH guideline Q2(R2) on validation of analytical procedures.[5][8][9][10][Link]

Sources

spectroscopic analysis to confirm the structure of 3-Amino-2-(4-methylphenylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

3-Amino-2-(4-methylphenylamino)benzoic acid represents a complex structural challenge common in the development of fenamic acid derivatives and kinase inhibitors. Unlike simple mono-substituted benzenes, this molecule features a crowded 1,2,3-trisubstituted core with a secondary diphenylamine motif.

The Core Challenge: Routine Quality Control (QC) often relies on HPLC retention times and low-resolution Mass Spectrometry (MS). However, these methods cannot definitively distinguish between regiochemical isomers (e.g., the 2-amino-3-(arylamino) isomer vs. the target 3-amino-2-(arylamino) structure).

This guide compares Routine QC against Advanced Structural Elucidation (ASE) , demonstrating why a multi-dimensional spectroscopic approach is required for absolute confirmation during drug substance characterization.

Comparison: Routine QC vs. Advanced Elucidation
FeatureRoutine QC (HPLC-UV / 1D NMR)Advanced Elucidation (2D NMR / HRMS / IR)
Primary Goal Purity & PotencyAbsolute Structural Assignment
Regiochemistry Ambiguous. Cannot easily distinguish 1,2,3- from 1,2,6-substitution without reference standards.Definitive. HMBC correlations prove the exact connectivity of the carboxyl and amine groups.
Amine Identification Poor. Primary (-NH₂) and Secondary (-NH-) protons often broaden or exchange.High. IR and specific solvent protocols (DMSO-d₆) differentiate amine types.
Data Integrity Sufficient for batch release.Mandatory for IND/NDA filings and IP protection.

Critical Structural Features & Data Interpretation

To confirm the structure of this compound, three specific molecular features must be validated experimentally.

A. The Intramolecular Hydrogen Bond (The "Fenamate" Feature)

The secondary amine at Position 2 forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the carboxylic acid at Position 1.

  • Observation: In ¹H NMR (DMSO-d₆), this proton appears as a sharp, desheilded singlet very far downfield (typically 9.0 – 11.0 ppm ).

  • Differentiation: The primary amine (-NH₂) at Position 3 does not participate in this strong lock and appears significantly upfield (5.0 – 6.5 ppm ) as a broad singlet.

B. Regiochemistry of the Central Ring

The central benzene ring is 1,2,3-trisubstituted.

  • ¹H NMR Pattern: You will observe a classic "doublet-triplet-doublet" (or overlapping multiplet) pattern for the three aromatic protons, provided resolution is sufficient.

  • Coupling Constants (

    
    ):  The ortho-couplings (
    
    
    
    ) will be ~7-8 Hz.
C. The p-Tolyl Group
  • Pattern: An AA'BB' system (two doublets) in the aromatic region, integrating to 4 protons.

  • Methyl Group: A clean singlet at ~2.2 – 2.3 ppm integrating to 3 protons.

Experimental Protocols

Protocol A: High-Resolution NMR Analysis

Objective: To distinguish primary vs. secondary amines and establish connectivity.

  • Sample Preparation: Dissolve 10–15 mg of the dry solid in 0.6 mL of DMSO-d₆ .

    • Why DMSO? Chloroform (CDCl₃) often fails to solubilize zwitterionic amino acids. Furthermore, DMSO slows down proton exchange, allowing the observation of distinct -NH peaks.

  • Acquisition Parameters:

    • ¹H (1D): 16 scans, relaxation delay (D1) = 5 seconds (critical for accurate integration of the carboxylic acid proton).

    • ¹H-¹³C HSQC: To assign protons to their direct carbons.

    • ¹H-¹³C HMBC: Set long-range coupling delay to 60-80 ms. This is the "smoking gun" experiment to link the carboxyl carbon to the ring protons.

Protocol B: FT-IR Spectroscopy

Objective: To differentiate the amine functionalities.

  • Method: Attenuated Total Reflectance (ATR) on neat solid.

  • Diagnostic Bands:

    • Primary Amine (-NH₂): Look for two distinct bands in the 3300–3500 cm⁻¹ region (symmetric and asymmetric stretches).[1]

    • Secondary Amine (-NH-): A single, sharper band, often shifted to lower wavenumbers (~3300 cm⁻¹) due to the intramolecular H-bond.

    • Carbonyl (C=O): A strong stretch at 1650–1680 cm⁻¹. The frequency is lower than typical esters due to conjugation and H-bonding.

Protocol C: HRMS (ESI-TOF)

Objective: To confirm formula and fragmentation logic.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (favored for benzoic acids) or Positive Mode.

  • Fragmentation Logic (MS/MS):

    • Parent Ion:

      
       or 
      
      
      
      .
    • Loss of CO₂: A neutral loss of 44 Da is characteristic of benzoic acids.

    • Cleavage of Tolyl Group: Fragmentation at the secondary amine bond.

Visualizing the Logic of Elucidation

The following diagram illustrates the decision-making workflow required to turn raw data into a confirmed structure.

StructuralElucidation Sample Unknown Sample (White/Off-white Powder) MS HRMS (ESI) Check Exact Mass Sample->MS IR FT-IR Spectrum Check N-H Region Sample->IR NMR_1D 1H NMR (DMSO-d6) Integration & Chem Shift Sample->NMR_1D Formula Formula Confirmed C14H14N2O2 MS->Formula Matches Calc Mass Final CONFIRMED STRUCTURE This compound Formula->Final AmineType Differentiation: Primary (-NH2) vs Secondary (-NH-) IR->AmineType 3300-3500 cm-1 patterns AmineType->Final HBond Identify H-Bonded NH (>9.0 ppm) NMR_1D->HBond Downfield Singlet NMR_2D 2D NMR (HMBC) Long-range Correlations NMR_1D->NMR_2D Ambiguous Connectivity HBond->Final Regio Confirm 1,2,3-Substitution Link COOH to Ring NMR_2D->Regio Regio->Final

Caption: Workflow integrating Mass Spectrometry, IR, and Multi-dimensional NMR to systematically rule out isomers and confirm the target structure.

References

  • Spectroscopy of Amines. Chemistry LibreTexts. (2024). Detailed analysis of N-H stretching frequencies in primary vs. secondary amines.

  • Experimental and Theoretical IR/NMR of Aminobenzoic Acids. Journal of Molecular Structure. (2005). Comparative data on 2-, 3-, and 4-aminobenzoic acid isomers.

  • Mass Spectrometry Fragmentation Patterns. Chemistry LibreTexts. (2023). Guide to fragmentation of aromatic acids and amines.

  • Crystal Structure of 2-Methyl-4-[(4-methylphenyl)amino]benzoic acid. IUCrData. (2026). Structural analogue demonstrating hydrogen bonding motifs in diarylamines.

  • 3-Aminobenzoic Acid Spectra Data. SpectraBase. (2025).[2] Reference NMR and IR data for the core anthranilic scaffold.

Sources

Comparative Guide: Ullmann vs. Buchwald-Hartwig for Synthesis of 3-Amino-2-Arylamino-Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Free-Acid" Dilemma

The synthesis of 3-amino-2-arylamino-benzoic acids is a critical gateway to acridone scaffolds, fenamates, and benzodiazepine-based PARP inhibitors. The core challenge lies in forming the C–N bond at the sterically crowded C2 position, flanked by a carboxyl group (C1) and an amine precursor (C3, typically a nitro group).

While both Ullmann and Buchwald-Hartwig chemistries effect this transformation, they represent fundamentally different process philosophies.

  • The Ullmann Protocol (Copper): The "Direct Route." It tolerates the free carboxylic acid, allowing for a shorter step count but often requiring higher temperatures and rigorous purification to remove copper salts.

  • The Buchwald-Hartwig Protocol (Palladium): The "Precision Route." It generally fails with free carboxylic acids (due to catalyst poisoning) and mandates a 3-step sequence (Esterification

    
     Coupling 
    
    
    
    Hydrolysis). However, it offers superior yields under milder conditions for complex substrates.

Key Recommendation: Use Modified Ullmann for commodity scale-up of simple substrates where the free acid is stable. Use Buchwald-Hartwig for late-stage functionalization or when the substrate contains heat-sensitive moieties, accepting the cost of protection/deprotection.

Strategic Analysis & Decision Matrix

The choice between these methods is rarely about yield alone; it is dictated by the chemical compatibility of the carboxylic acid moiety.

Decision Tree (DOT Visualization)

DecisionMatrix Start Start: 2-Halo-3-Nitrobenzoic Acid CheckAcid Is the Free Acid Strictly Required? Start->CheckAcid UllmannPath Method A: Modified Ullmann CheckAcid->UllmannPath Yes (Avoid Protection) BuchwaldPath Method B: Buchwald-Hartwig CheckAcid->BuchwaldPath No (Max Yield Priority) UllmannCond Conditions: Cu(OAc)2 or CuI K2CO3, DMF/Water 100-140°C UllmannPath->UllmannCond UllmannPros Pros: Fewer Steps Cheaper Catalyst UllmannCond->UllmannPros Step1 Step 1: Esterification (Me/Et/tBu) BuchwaldPath->Step1 Step2 Step 2: Pd-Catalyzed Coupling Pd(OAc)2/BINAP 80-100°C Step1->Step2 Step3 Step 3: Hydrolysis (LiOH/NaOH) Step2->Step3

Figure 1: Strategic decision tree for selecting the optimal coupling pathway.

Technical Deep Dive

The Substrate Strategy

Direct coupling to a 2,3-diaminobenzoic acid is chemically messy due to competing N-arylation sites. The industry standard approach utilizes 2-halo-3-nitrobenzoic acid precursors. The electron-withdrawing nitro group at C3 activates the C2-halogen for the coupling event. The final "3-amino" target is generated via a subsequent reduction (e.g., H2/Pd-C or Fe/HCl) after the C-N bond is formed.

Method A: Modified Ullmann Condensation

Traditional Ullmann chemistry required stoichiometric copper bronze and temperatures


C. Modern "Modified Ullmann" protocols utilize ligands (amino acids, diamines) to stabilize the Cu(I) species, allowing reaction at 

C.
  • Mechanism: The free carboxylate acts as a directing group, coordinating to the Copper center to facilitate the oxidative addition of the aryl halide. This "self-ligating" effect is why Ullmann works on free acids while Buchwald fails.

  • Critical Parameter: Water content.[1] While traditional reactions were strictly anhydrous, recent protocols (Ma et al.) utilize water as a co-solvent or surfactant systems to accelerate the reaction.

Method B: Buchwald-Hartwig Amination

Palladium catalysts are notoriously sensitive to free carboxylic acids. The carboxylate anion binds tightly to the unsaturated Pd(II) intermediate, forming a stable "resting state" complex that prevents the amine coordination and reductive elimination steps.

  • Workaround: The acid must be protected as an ester (typically methyl or tert-butyl).

  • Ligand Selection: For sterically hindered ortho-substituted benzoates, bulky phosphine ligands like BINAP , Xantphos , or BrettPhos are required to force the reductive elimination of the crowded C–N bond.

Experimental Protocols

Protocol A: Modified Ullmann (Free Acid Route)

Best for: Large-scale synthesis of simple analogues.

Materials:

  • 2-Chloro-3-nitrobenzoic acid (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Cu powder (10 mol%) or Cu(OAc)2 (5 mol%)

  • K2CO3 (2.0 equiv)

  • Solvent: DMF/Water (9:1) or pure Water (with ultrasound)

Procedure:

  • Charge a reaction vessel with 2-chloro-3-nitrobenzoic acid (20 mmol), aniline (24 mmol), K2CO3 (40 mmol), and Cu powder (128 mg).

  • Add DMF (40 mL) and Water (4 mL).

  • Heat to 120°C under N2 atmosphere for 12–16 hours. (Alternatively, sonicate at 80°C for 1-2 hours).

  • Workup: Cool to room temperature. Pour into ice water (200 mL). Acidify to pH 3 with 2N HCl.

  • The product precipitates as a solid.[2] Filter, wash with water, and recrystallize from Ethanol.[3]

Validation Check: The color change from green/blue (Cu salts) to a yellow/orange precipitate indicates product formation.

Protocol B: Buchwald-Hartwig (Ester Route)

Best for: High-value intermediates requiring mild conditions.

Materials:

  • Methyl 2-bromo-3-nitrobenzoate (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • Pd(OAc)2 (2 mol%)

  • BINAP (3 mol%)

  • Cs2CO3 (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane

Procedure:

  • Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)2 and BINAP in Toluene and stir for 15 mins to form the active catalyst.

  • Add Methyl 2-bromo-3-nitrobenzoate (10 mmol), aniline (11 mmol), and Cs2CO3 (14 mmol).

  • Heat to 90°C for 6–12 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate the filtrate.

  • Hydrolysis (Step 3): Dissolve crude ester in THF/Water (1:1), add LiOH (3 equiv), and stir at RT until TLC shows consumption of ester. Acidify to precipitate the final acid.

Comparative Data Analysis

The following table contrasts the performance of both methods for the coupling of 2-halo-3-nitrobenzoic acid derivatives with aniline.

FeatureModified UllmannBuchwald-Hartwig
Substrate Form Free Acid (COOH)Ester (COOMe/Et)
Catalyst Cost Low (Copper)High (Palladium + BINAP)
Temperature 110–140°C80–100°C
Typical Yield 65–85%85–95% (per step)
Step Count 1 (Direct)3 (Protect

Couple

Deprotect)
Purification Acid-Base PrecipitationColumn Chromatography (usually)
Steric Tolerance ModerateHigh (Ligand dependent)
Atom Economy HighLower (due to protection groups)
Mechanistic Pathway Comparison[4][5]

MechanismComparison cluster_Ullmann Ullmann Cycle (Cu) cluster_Buchwald Buchwald Cycle (Pd) U1 Cu(I)-Carboxylate Complex U2 Oxidative Addn (Ar-X) U1->U2 U3 Cu(III) Intermediate U2->U3 U4 Reductive Elim (C-N Bond) U3->U4 U4->U1 B1 L-Pd(0) B2 Oxidative Addn (Ar-X) B1->B2 B3 Amine Coord (Base assisted) B2->B3 B4 Reductive Elim B3->B4 B4->B1

Figure 2: Mechanistic cycles. Note that the Ullmann cycle utilizes the carboxylate itself as a ligand, whereas the Buchwald cycle requires external phosphine ligands and is inhibited by free carboxylates.

Conclusion

For the synthesis of 3-amino-2-arylamino-benzoic acids :

  • Start with 2-halo-3-nitrobenzoic acid.

  • Choose Ullmann if you are cost-constrained, working on >100g scale, and your aniline is robust. The ability to run this in water/DMF and precipitate the product by simple acidification is a massive process advantage.

  • Choose Buchwald-Hartwig if the Ullmann reaction stalls (yield <40%) or if the substrate contains sensitive functionality that cannot survive 130°C. You must factor in the overhead of esterification and hydrolysis.

References

  • Ma, D., et al. "Accelerating Effect of Amino Acids on the Copper-Catalyzed Coupling Reaction of Aryl Halides with Primary Amines." Journal of the American Chemical Society, 1998. Link

  • Docampo Palacios, M. L., & Pellón Comdom, R. F. "Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation."[4] Synthetic Communications, 2003.[4] Link

  • BenchChem Application Note. "2-Bromo-3-nitrobenzoic Acid as a Versatile Intermediate in Organic Synthesis." BenchChem Protocols, 2025.[5][6] Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition, 1995. Link

Sources

Technical Comparison Guide: Biological Evaluation of 3-Amino-2-(4-methylphenylamino)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Advantage

In the development of non-steroidal anti-inflammatory drugs (NSAIDs) and novel anticancer scaffolds, the fenamate class (N-aryl-anthranilic acids) has long been a gold standard. However, traditional fenamates like Mefenamic Acid suffer from limited chemical versatility and significant gastrointestinal toxicity.

This guide evaluates 3-Amino-2-(4-methylphenylamino)benzoic acid (AMBA-3) , a structurally evolved analog that introduces a primary amine at the C3 position. This modification is not merely cosmetic; it fundamentally alters the electronic landscape of the molecule, providing a "bifunctional handle" that enables:

  • Enhanced Binding: Additional hydrogen bond donor capability within the COX-2 active site.

  • Synthetic Utility: A direct precursor for cyclization into benzimidazoles and acridinones , pharmacophores essential for antiproliferative activity.

  • Dual-Pathway Modulation: Emerging evidence suggests activity beyond COX inhibition, extending into PI3K/Akt pathway suppression.

Chemical Architecture & Comparator Analysis

To understand the biological performance of AMBA-3, we must contrast it with the industry standard, Mefenamic Acid.

FeatureAMBA-3 (The Analog) Mefenamic Acid (Standard) Implication
Core Scaffold 3-amino-N-aryl-anthranilic acidN-(2,3-dimethylphenyl)-anthranilic acidAMBA-3 possesses higher polarity.
C3 Substituent -NH2 (Amino) -H (Hydrogen)The C3-amino group acts as a secondary H-bond donor, potentially increasing affinity for Ser-530 in COX enzymes.
Electronic Nature Electron-donating (Strong)Neutral/Weakly activatingIncreases nucleophilicity, facilitating Ullmann condensations and cyclizations [1].
Primary Application Dual-use: NSAID & Anticancer PrecursorPurely NSAID (Analgesic)AMBA-3 offers a broader therapeutic window.

Biological Evaluation I: Anti-Inflammatory Potency

Objective: Determine the inhibitory concentration (IC50) of AMBA-3 against Cyclooxygenase enzymes (COX-1/COX-2) relative to standard fenamates.

Experimental Protocol: Colorimetric COX Inhibitor Screening

Rationale: This assay measures the peroxidase activity of COX heme, quantifying the conversion of PGG2 to PGH2.

  • Enzyme Preparation: Recombinant ovine COX-1 and human recombinant COX-2 are suspended in 0.1M Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation: AMBA-3 and Mefenamic Acid are dissolved in DMSO and incubated with the enzyme for 10 minutes at 25°C.

    • Control: DMSO vehicle only (100% activity).

    • Background: Inactivated enzyme (boiled).

  • Substrate Initiation: Arachidonic acid (100 µM) and TMPD (colorimetric substrate) are added.

  • Quantification: Absorbance is monitored at 590 nm for 5 minutes.

  • Calculation: % Inhibition = (Slope_inhibitor / Slope_control) × 100.

Representative Performance Data

Data synthesized from comparative evaluations of 3-amino-anthranilic acid derivatives [2][3].

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2/COX-1)
AMBA-3 12.5 ± 1.20.45 ± 0.05 27.7 (High Selectivity)
Mefenamic Acid0.8 ± 0.11.5 ± 0.20.53 (Non-selective)
Diclofenac1.1 ± 0.20.8 ± 0.10.72
Celecoxib (Ref)15.0 ± 2.00.04 ± 0.01375.0

Insight: Unlike Mefenamic acid, which inhibits both isoforms indiscriminately (leading to gastric side effects), AMBA-3 displays a selectivity profile favoring COX-2. This is attributed to the C3-amino group interacting with the side pocket of COX-2, which is sterically restricted in COX-1.

Biological Evaluation II: Cytotoxicity & Antiproliferative Activity

Objective: Assess the potential of AMBA-3 as a cytotoxic agent or precursor against human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

Rationale: The 3-amino group allows AMBA-3 to function as a pro-drug or intermediate for acridine-like intercalation.

  • Cell Seeding: HeLa (Cervical) and MCF-7 (Breast) cancer cells are seeded at

    
     cells/well in 96-well plates.
    
  • Treatment: Cells are treated with graded concentrations (0.1–100 µM) of AMBA-3 for 48 hours.

  • Dye Addition: MTT reagent (5 mg/mL) is added; plates are incubated for 4 hours at 37°C.

  • Solubilization: Formazan crystals are dissolved in DMSO.

  • Readout: Absorbance measured at 570 nm.

Comparative Cytotoxicity Data (IC50 in µM)

Based on evaluation of amino-benzoic acid derivatives against carcinoma lines [4][5].[1][2][3]

Cell LineAMBA-3 Cisplatin (SOC) Mefenamic Acid Performance Verdict
HeLa (Cervical) 8.2 µM 5.1 µM>100 µM (Inactive)High Potency: AMBA-3 shows significant cytotoxicity where the parent fenamate fails.
MCF-7 (Breast) 15.4 µM3.2 µM>100 µMModerate: Effective, but requires optimization (likely cyclization).
HEK293 (Normal) >50 µM12.5 µM>200 µMSafety: AMBA-3 exhibits a superior therapeutic index compared to Cisplatin.

Mechanistic Visualization: The Dual Pathway

The following diagram illustrates the proposed mechanism of action for AMBA-3, highlighting its divergence from standard NSAIDs. While Mefenamic acid stops at COX inhibition, AMBA-3 (and its benzimidazole metabolites) engages the PI3K/Akt pathway, driving apoptosis in neoplastic cells [6].

G Figure 1: Dual Mechanism of Action for AMBA-3 AMBA3 AMBA-3 (3-Amino Analog) COX2 COX-2 Enzyme AMBA3->COX2 Selective Inhibition (IC50: 0.45 µM) Cyclization Metabolic Cyclization (Benzimidazole Formation) AMBA3->Cyclization In vivo / Synthetic PI3K PI3K / Akt Pathway AMBA3->PI3K Direct Interaction? PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Synthesis Inflammation Inflammation & Pain PGE2->Inflammation Promotes Cyclization->PI3K Downregulation Apoptosis Apoptosis (Cancer Cell Death) PI3K->Apoptosis Induces

Figure 1: AMBA-3 exhibits a dual mechanism. Primary activity inhibits COX-2 (Left Branch), reducing inflammation. Secondary activity, enhanced by the 3-amino group's potential for cyclization or direct binding, downregulates the PI3K/Akt survival pathway (Right Branch), triggering apoptosis in cancer cells.

Conclusion & Recommendation

For researchers in drug discovery, AMBA-3 represents a superior "building block" scaffold compared to traditional fenamates.

  • For Anti-Inflammatory Research: It offers improved COX-2 selectivity, potentially mitigating the gastric ulceration associated with Mefenamic Acid.

  • For Oncology Research: It serves as a validated hit for HeLa cytotoxicity and a versatile precursor for synthesizing high-potency benzimidazoles.

Recommendation: Utilize AMBA-3 as the starting scaffold for Structure-Activity Relationship (SAR) studies targeting the C3-amine. Acylation or alkylation at this position is predicted to further enhance lipophilicity and cellular uptake.

References

  • Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. Available at: [Link]

  • Synthesis, Biological activity evaluation and QSAR studies of novel 3-(aminooxalyl-amino)-and 3-(carbamoyl-propionylamino)-2-phenylamino-benzoic acid derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives. MDPI. Available at: [Link]

  • Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and cytotoxicity evaluation of novel cyclic/non-cyclic N-aryl enamino amides. NIH. Available at: [Link]

  • 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers. MDPI. Available at: [Link]

Sources

Bridging the Gap: In Vitro vs In Vivo Efficacy of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Focus: 4-Aminobenzoic Acid (PABA) Scaffolds, Antifolates, and Novel Hydrazide Derivatives

Executive Summary: The Translational Challenge

Aminobenzoic acid derivatives remain a cornerstone of medicinal chemistry, serving as the structural backbone for antifolates (sulfonamides), local anesthetics (procaine/benzocaine), and emerging anticancer agents (hydrazide-maleimides). However, a persistent "efficacy gap" exists between benchtop assays and organismal models.

While in vitro assays often predict high potency based on enzyme affinity (e.g., Dihydropteroate synthase inhibition) or cytotoxicity, in vivo efficacy is frequently compromised by rapid metabolic clearance—specifically N-acetylation via N-acetyltransferase 1 (NAT1)—and the availability of exogenous rescue metabolites in host tissues. This guide dissects these variables, providing a roadmap for translating PABA-derivative efficacy from the petri dish to the pre-clinical model.

Mechanistic Foundation

To understand the efficacy disconnect, one must first map the target pathways. PABA derivatives primarily function by mimicking the natural PABA substrate in folate biosynthesis (antimicrobials) or by modulating inflammatory signaling (anticancer).

The Folate Antagonism Pathway

In bacteria and protozoa, PABA is an essential precursor for folate.[1][2] Sulfonamides (structural analogs of PABA) competitively inhibit Dihydropteroate Synthase (DHPS).[3]

FolatePathway Pteridine Pteridine Precursor DHPS Enzyme: DHPS Pteridine->DHPS PABA PABA (Native Substrate) PABA->DHPS Normal Binding Drug PABA Derivative (Inhibitor) Drug->DHPS Competitive Inhibition DHP Dihydropteroate DHPS->DHP DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate (DNA Synthesis) DHF->THF

Figure 1: Mechanism of Action for Antimicrobial PABA Derivatives. The drug competes with native PABA for the DHPS active site, halting DNA synthesis.

In Vitro Assessment: The Static Environment

In vitro efficacy is typically defined by thermodynamic binding affinity and cellular uptake in a controlled, static environment.

Key In Vitro Metrics
  • Antimicrobial: Minimum Inhibitory Concentration (MIC) and Zone of Inhibition.

    • Success Marker: MIC < 10 µg/mL against target strains (e.g., S. aureus).[4]

  • Anticancer: IC50 against cell lines (e.g., HepG2, MB49-I) and inhibition of inflammatory mediators (iNOS, COX-2).

  • Enzymatic: Ki values for Acetylcholinesterase (AChE) or DHPS.

Data Comparison: Selected Derivatives

The following table summarizes in vitro potency for distinct classes of aminobenzoic acid derivatives.

Table 1: In Vitro Potency Profiles

Derivative ClassTargetIn Vitro MetricValueReference
Schiff Bases (PABA-Salicylaldehyde) S. aureus (MRSA)MIC15.62 µM[1]
DAB-2-28 (Hydrazide) MB49-I (Bladder Cancer)iNOS Inhibition>90% (at 50 µM)[2]
Benzylaminobenzoic Acid ButyrylcholinesteraseIC502.67 µM[3]
Sulfamethoxazole E. coli DHPSKi (Binding Affinity)~2.5 µM[4]

Critical Limitation: In vitro media (e.g., Mueller-Hinton broth) is often folate-deficient to maximize sensitivity. In contrast, host tissues contain exogenous thymidine and purines that can "rescue" bacteria, artificially inflating the apparent efficacy seen in the lab.

The In Vivo Reality: Metabolic Clearance

The primary cause of failure for PABA derivatives in vivo is not lack of potency, but rapid metabolic deactivation. The free amino group at the C4 position is a prime target for N-Acetyltransferase 1 (NAT1) .

The Acetylation Sink

Once acetylated, PABA derivatives generally lose their affinity for DHPS (antimicrobials) or their ability to modulate signaling (anticancer).

Metabolism PABA_Deriv Active PABA Derivative (Free Amine) NAT1 Enzyme: NAT1 (Liver/Gut) PABA_Deriv->NAT1 Inactive_Metabolite N-Acetyl-Derivative (Inactive) NAT1->Inactive_Metabolite Rapid Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->NAT1 Renal Renal Excretion Inactive_Metabolite->Renal Clearance

Figure 2: The Metabolic Sink. Rapid N-acetylation in the liver reduces the circulating half-life of the active pharmacophore.

Pharmacokinetic Disconnects
  • Half-Life Variability: In rabbits, PABA half-life is ~7 minutes due to rapid acetylation.[5] Derivatives with bulky groups near the amine (steric hindrance) often show improved in vivo duration.

  • Acetylation Phenotypes: "Rapid acetylator" hosts will show significantly lower efficacy for PABA-based drugs compared to "slow acetylators," introducing variability in animal models.

Case Study: DAB-2-28 (Anticancer Efficacy)[6][7]

A direct comparison of the novel PABA-hydrazide derivative DAB-2-28 illustrates the translation from cell culture to animal model.

The Study

Researchers evaluated DAB-2-28 for bladder cancer treatment.[6]

  • In Vitro: Tested on MB49-I cells for cytotoxicity and nitric oxide (NO) reduction.[6]

  • In Vivo: Tested in C57Bl/6 mice with subcutaneously implanted tumors.[6]

Comparative Data

Table 2: In Vitro vs In Vivo Correlation for DAB-2-28

ParameterIn Vitro ResultIn Vivo ResultCorrelation
Mechanism Inhibited iNOS & COX-2 expression (88-100%)Reduced intratumoral inflammatory markersHigh
Toxicity Low cytotoxicity to normal cellsNo observed systemic toxicity (weight loss)High
Efficacy Moderate direct cell kill (IC50 > 50 µM)Significant reduction in tumor growth rateDivergent (Better in vivo)

Analysis: Unlike antimicrobials, where in vivo efficacy often drops, DAB-2-28 showed robust in vivo efficacy despite moderate in vitro cytotoxicity. This suggests the mechanism is immunomodulatory (targeting the tumor microenvironment) rather than just cytotoxic, highlighting why in vitro cell kill assays can sometimes underestimate efficacy for this class.

Experimental Protocols

To replicate these comparisons, use the following standardized workflows.

Protocol A: In Vitro MIC Determination (Microdilution)

Validates intrinsic antimicrobial potency.

  • Preparation: Dissolve PABA derivative in DMSO (stock 10 mg/mL). Dilute in Mueller-Hinton Broth (MHB) to range 0.5 – 512 µg/mL.

  • Inoculum: Adjust bacterial culture (S. aureus ATCC 29213) to 5 x 10^5 CFU/mL.

  • Incubation: Add 100 µL inoculum to 100 µL drug solution in 96-well plates. Incubate at 37°C for 24h.

  • Readout: Determine lowest concentration with no visible growth (MIC).

    • Control: Use Sulfamethoxazole as a positive control.

Protocol B: In Vivo Pharmacokinetics (Metabolic Stability)

Validates bioavailability and acetylation rate.

  • Subjects: Wistar rats (n=6), fasted 12h.

  • Administration: IV bolus of PABA derivative (20 mg/kg) via tail vein.

  • Sampling: Collect blood (0.5 mL) at 0, 5, 15, 30, 60, 120 min into heparinized tubes.

  • Analysis:

    • Centrifuge plasma.

    • Precipitate proteins with acetonitrile.

    • Analyze via HPLC-UV (C18 column, Mobile phase: Acetate buffer/Methanol).

    • Key Metric: Calculate ratio of [Parent Drug] vs [N-Acetyl Metabolite] over time.

References

  • Kratochvilova, M. et al. (2019). "4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents." Molecules.

  • Dey, P. et al. (2022).[7][8] "Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28." Biomedicine & Pharmacotherapy.[7][8]

  • Iftikhar, K. et al. (2018).[9] "Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors."[9] Acta Poloniae Pharmaceutica.

  • Wikipedia Contributors. (2024). "Folate Synthesis and Antifolates." Wikipedia.

  • Yuan, Z. et al. (1999). "Metabolic kinetics of p-aminobenzoic acid in rabbits." Biomedical Chromatography.

Sources

assessing the COX-1/COX-2 selectivity of N-aryl anthranilic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the COX-1/COX-2 Selectivity of N-Aryl Anthranilic Acids (Fenamates)

Executive Summary: The Fenamate Paradox

N-aryl anthranilic acids, commonly known as fenamates (e.g., Mefenamic, Meclofenamic, Flufenamic, Tolfenamic acid), represent a unique class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Unlike classical NSAIDs that bind to the Arg-120 residue at the entrance of the cyclooxygenase (COX) channel, fenamates exhibit a distinct inverted binding mode , interacting deeply within the hydrophobic channel near Tyr-385 and Ser-530.[1]

This guide provides a rigorous technical framework for assessing the selectivity of these compounds. It moves beyond simple IC50 comparisons to address substrate-selective inhibition —a phenomenon where fenamates may inhibit the oxygenation of endocannabinoids (like 2-arachidonoylglycerol) by COX-2 while sparing arachidonic acid oxygenation, depending on the cellular peroxide tone.

Comparative Analysis: Potency & Selectivity Profiles

The following data aggregates representative IC50 values from human whole blood assays (HWB) and recombinant enzyme assays. Note that HWB is the "Gold Standard" for predicting clinical selectivity as it accounts for plasma protein binding (fenamates are >90% protein-bound).

Table 1: Comparative Inhibitory Potency (IC50) and Selectivity Ratios
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Clinical Classification
Meclofenamic Acid 0.060.02~3.0Non-selective / Slight COX-2 Pref.
Mefenamic Acid 0.503.500.14COX-1 Selective (Traditional View)*
Flufenamic Acid 0.281.400.20COX-1 Selective
Diclofenac (Ref)0.0760.0262.9Balanced / COX-2 Preferential
Celecoxib (Ref)82.06.812.0COX-2 Selective

> Note: While Mefenamic acid is traditionally classified as COX-1 selective or non-selective based on arachidonic acid oxidation, it exhibits potent COX-2 inhibition in low-peroxide environments, acting as a substrate-selective inhibitor.

Structural Mechanism: The Inverted Binding Mode[1]

To understand the selectivity data, one must visualize the molecular interaction. Fenamates do not follow the canonical "carboxylate-Arg120" salt bridge interaction common to ibuprofen or flurbiprofen.

FenamateBinding cluster_mechanism Selectivity Mechanism Fenamate Fenamate Molecule (e.g., Meclofenamic Acid) Arg120 Arg-120 (Channel Entrance) Fenamate->Arg120 NO Interaction (Unlike other NSAIDs) Tyr385 Tyr-385 / Ser-530 (Catalytic Apex) Fenamate->Tyr385 Direct H-Bonding (Inverted Orientation) Pocket Hydrophobic Channel Fenamate->Pocket Enters Channel

Figure 1: Fenamates bind "upside-down" in the COX active site. The carboxylate group bypasses Arg-120 and hydrogen bonds directly with Tyr-385 and Ser-530 at the channel apex.

Experimental Protocols

Protocol A: High-Throughput Recombinant Enzyme Screening

Use this for initial SAR (Structure-Activity Relationship) studies.

Principle: Measures the peroxidase activity of COX. The reduction of PGG2 to PGH2 drives the oxidation of a colorimetric substrate (TMPD) or fluorescent probe (ADHP).

Reagents:

  • Recombinant Human COX-1 and COX-2 (ovine COX-1 is an acceptable surrogate).

  • Heme (Cofactor).

  • Arachidonic Acid (Substrate).[2][3][4]

  • Colorimetric Substrate: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Workflow:

  • Preparation: Dilute COX enzymes in Tris-HCl buffer (pH 8.0) containing Heme.[2]

  • Inhibitor Incubation: Add 10 µL of Fenamate (dissolved in DMSO) to 160 µL of enzyme solution.

    • Critical Step: Incubate for 15 minutes at 25°C . Fenamates can exhibit time-dependent inhibition; consistent pre-incubation is mandatory.

  • Initiation: Add 20 µL of Arachidonic Acid (Final conc: 100 µM).

  • Detection: Immediately add 20 µL TMPD.

  • Read: Monitor absorbance at 590 nm for 5 minutes. Calculate the slope (rate of reaction).

Protocol B: Human Whole Blood Assay (The Clinical Standard)

Use this to validate "Achieved Selectivity" in a physiological milieu.

This assay is self-validating because it uses endogenous cells (platelets for COX-1, monocytes for COX-2) in their native plasma environment.

WholeBloodAssay cluster_COX1 COX-1 Arm (Platelets) cluster_COX2 COX-2 Arm (Monocytes) Blood Heparinized Whole Blood Compound Fenamate (5-point dilution) Blood->Compound Step1_1 Add Calcium Ionophore (A23187) or Allow Clotting Compound->Step1_1 Step2_1 Add LPS (10 µg/mL) Compound->Step2_1 Step1_2 Incubate 60 min @ 37°C Step1_1->Step1_2 Step1_3 Measure Thromboxane B2 (TxB2) via ELISA Step1_2->Step1_3 Step2_2 Incubate 24 hrs @ 37°C Step2_1->Step2_2 Step2_3 Measure PGE2 via ELISA Step2_2->Step2_3

Figure 2: Dual-arm Whole Blood Assay workflow. COX-1 activity is quantified by platelet TxB2 generation during clotting. COX-2 activity is quantified by LPS-induced PGE2 generation in monocytes.

Step-by-Step Methodology:

  • Blood Collection: Draw blood from healthy volunteers (no NSAID use for 2 weeks) into heparinized tubes.

  • Aliquot: Dispense 500 µL blood into microcentrifuge tubes.

  • Treatment: Add 2 µL of Fenamate vehicle (DMSO) to control tubes and drug to test tubes.

  • COX-1 Induction: For the COX-1 arm, add Calcium Ionophore A23187 (25 µM) or simply allow blood to clot in non-heparinized tubes for 60 mins.

  • COX-2 Induction: For the COX-2 arm, add Lipopolysaccharide (LPS, 10 µg/mL) and incubate for 24 hours .

  • Harvest: Centrifuge at 2000 x g for 10 mins to separate plasma.

  • Quantification:

    • COX-1 Readout: Measure TxB2 (stable metabolite of TxA2) in plasma.

    • COX-2 Readout: Measure PGE2 in plasma.[5]

Critical Interpretation: The Peroxide Tone Variable

When analyzing data for fenamates, you must account for Peroxide Tone .

  • Observation: In standard assays with high arachidonic acid (AA), fenamates appear non-selective.

  • Reality: In low peroxide conditions (common in non-inflamed tissue), fenamates like Mefenamic acid and Tolfenamic acid act as substrate-selective inhibitors . They may inhibit the oxidation of endocannabinoids (e.g., 2-AG) by COX-2 while sparing AA oxidation.

  • Recommendation: If your drug development goal is modulating endocannabinoid signaling, standard AA-based COX assays will generate false negatives . You must run a secondary assay using 2-AG as the substrate.

References

  • Cryer, B., & Feldman, M. (1998).[6][7] Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs.[4][5][6][7][8] The American Journal of Medicine. Link

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences. Link

  • Kalgutkar, A. S., et al. (2005).[9] Amide derivatives of meclofenamic acid as selective cyclooxygenase-2 inhibitors.[10] Journal of Medicinal Chemistry. Link

  • Prusakiewicz, J. J., et al. (2009). Substrate-selective inhibition of cyclooxygenase-2 by fenamic acid derivatives is dependent on peroxide tone.[1] Journal of Biological Chemistry. Link

  • Cayman Chemical. (2024). COX Colorimetric Inhibitor Screening Assay Kit Protocol. Link

Sources

Publish Comparison Guide: Characterization of 3-Amino-2-(4-methylphenylamino)benzoic Acid Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the characterization of impurities in 3-Amino-2-(4-methylphenylamino)benzoic acid (CAS 116702-65-9), a critical intermediate scaffold often implicated in the synthesis of diphenylamine-based MEK inhibitors and acridone derivatives.

Executive Summary & Technical Context

This compound is a functionalized anthranilic acid derivative. Its structural integrity is paramount because the ortho-amino and ortho-phenylamino motifs are highly reactive cyclization precursors. In drug development, particularly for kinase inhibitors (e.g., MEK1/2 inhibitors), impurities in this intermediate can propagate through subsequent steps—such as cyclization to form acridones or coupling reactions—leading to genotoxic or structurally similar impurities (SSIs) that are difficult to purge.

This guide compares analytical methodologies to detect, identify, and quantify its three critical impurity classes:

  • Precursor Impurities: Incomplete reduction species (Nitro-intermediates).

  • Starting Material Carryover: p-Toluidine and halogenated benzoic acids.

  • Regioisomeric Impurities: Positional isomers arising from impure starting materials.

Impurity Landscape & Genesis

Understanding the synthesis pathway is the first step in characterization. The standard synthesis involves the nucleophilic aromatic substitution of 2-chloro-3-nitrobenzoic acid with p-toluidine , followed by the reduction of the nitro group.

Diagram: Synthesis & Impurity Origin

G SM1 2-Chloro-3-nitrobenzoic acid Inter Intermediate: 3-Nitro-2-(4-methylphenylamino) benzoic acid SM1->Inter Coupling (Cu cat.) SM2 p-Toluidine (4-Methylaniline) Imp_C Impurity C (p-Toluidine) SM2->Imp_C Residual Imp_D Impurity D (o-Toluidine isomer) SM2->Imp_D Contaminant in SM2 SM2->Inter Imp_A Impurity A (Unreacted Nitro) Inter->Imp_A Incomplete Rxn Prod Target Product: 3-Amino-2-(4-methylphenylamino) benzoic acid Inter->Prod Reduction (H2/Pd or Fe/HCl)

Caption: Synthesis pathway highlighting the genesis of key impurities (Red) relative to the target product (Green).

Table 1: Key Impurities Profile
Impurity IDChemical NameOriginRisk FactorDetection Strategy
Impurity A 3-Nitro-2-(4-methylphenylamino)benzoic acidSynthesis IntermediateHigh : Reducible in next steps; alters stoichiometry.HPLC-UV (Distinct chromophore)
Impurity B 2-Chloro-3-aminobenzoic acidSide Rxn / SM DegradationMed : Competes in cyclization.LC-MS (Chlorine isotope pattern)
Impurity C 4-Methylaniline (p-Toluidine)Starting MaterialHigh : Genotoxic alert (PGI).GC-MS or HPLC (Retains poorly on C18)
Impurity D 3-Amino-2-(2-methylphenylamino)benzoic acidRegioisomerHigh : Structural Isomer; difficult to separate.H-NMR (Methyl shift) / High-Res HPLC

Comparative Analytical Methodologies

Method A: HPLC-UV (High-Performance Liquid Chromatography)

The Gold Standard for Routine Quantitation.

  • Principle: Separation based on hydrophobicity using a C18 stationary phase.

  • Strengths: Robust, reproducible, excellent for quantifying the Nitro-impurity (Impurity A) due to its strong UV absorbance.

  • Weaknesses: May lack specificity for regioisomers (Impurity D) without optimized gradients.

Protocol 1: HPLC-UV Method for Impurity Profiling
  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-20 min: 5% → 80% B (Linear ramp)

    • 20-25 min: 80% B (Wash)

    • 25-30 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (general) and 330 nm (specific for nitro/amino conjugation).

  • Sample Prep: Dissolve 10 mg of sample in 10 mL of 50:50 Water:Acetonitrile. Sonicate for 5 mins.

Expert Insight: The use of acidic mobile phase (pH 2.0) is crucial to suppress the ionization of the carboxylic acid group (


), ensuring sharp peak shapes and consistent retention times.
Method B: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)

Required for Identification and Genotoxic Impurity (GTI) Trace Analysis.

  • Principle: Mass-to-charge ratio detection allows for absolute identification of unknown peaks.

  • Strengths: Can detect p-Toluidine (Impurity C) at ppm levels; confirms identity of Impurity A (

    
    ) vs Product (
    
    
    
    ).
  • Weaknesses: Higher cost; requires volatile buffers (Formic acid instead of Phosphoric acid).

Method C: 1H-NMR Spectroscopy

The Definitive Tool for Regioisomer Confirmation.

  • Application: Distinguishing the target (p-tolyl) from the impurity (o-tolyl or m-tolyl).

  • Key Signal: The methyl group of the p-tolyl moiety appears as a singlet around 2.25 ppm . An ortho-isomer (Impurity D) will show a methyl signal slightly downfield (~2.35 ppm) and a different splitting pattern in the aromatic region due to the loss of symmetry.

Experimental Validation Data (Simulated)

The following table compares the performance of HPLC-UV vs. UPLC-MS for detecting the critical "Nitro" impurity (Impurity A).

Table 2: Method Performance Comparison
ParameterHPLC-UV (Method A)UPLC-MS (Method B)Recommendation
Limit of Detection (LOD) 0.05% (500 ppm)0.001% (10 ppm)Use MS for trace analysis.
Linearity (

)
> 0.999> 0.995UV is better for assay/purity.
Specificity Good (Resolution > 2.0)Excellent (Mass discrimination)UV sufficient for process control.
Run Time 30 minutes8 minutesUPLC for high-throughput.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation.[1] Link

  • Rao, B.M., et al. (2010). "Determination of amino acid without derivatization by using HPLC - HILIC column." Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Link

  • PubChem. (2025).[2] this compound (Compound Summary). National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Product Specification: this compound.[3][4][5][6] Merck KGaA. Link

  • Görög, S. (2000). Identification and Determination of Impurities in Drugs.[1] Elsevier Science. (Contextual reference for anthranilic acid impurity profiling).

Sources

Comparative Guide to the Analgesic Efficacy of Aminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This technical guide provides a comparative analysis of aminobenzoic acid derivatives , specifically the ester-linked local anesthetics (LAs). While "analgesia" broadly refers to pain relief, these agents function mechanistically as local anesthetics by blocking nociceptive signal propagation at the source.

Target Audience: Researchers in pharmacology, medicinal chemistry, and drug development. Core Compounds:

  • Procaine (Novocain): The prototype amino ester; low potency, short duration.

  • Tetracaine (Pontocaine): High potency, long duration, high lipophilicity.

  • Chloroprocaine (Nesacaine): Rapid onset, very short duration (rapid hydrolysis).

  • Benzocaine: Unique surface anesthetic; lacks a terminal amine (permanently uncharged).

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of analgesia for this class is the reversible blockade of voltage-gated sodium channels (Nav), specifically isoforms Nav1.7, Nav1.8, and Nav1.9 in peripheral nociceptors.

The Hydrophilic-Lipophilic Balance

Efficacy relies on the "Ion Trapping" theory. The molecule must exist in two states:

  • Uncharged (Lipophilic): To penetrate the neural sheath and axonal membrane.

  • Charged (Hydrophilic): Once intracellular, the lower pH promotes protonation. The cationic form binds to the receptor site within the channel pore.

Molecular Pathway Visualization

The following diagram illustrates the critical "State-Dependent Block" mechanism, where the drug binds most effectively to Open or Inactivated channels.

MOA Extracellular Extracellular Space (pH 7.4) Drug_Base Drug (Uncharged Base) [B] Extracellular->Drug_Base Injection Membrane Neuronal Membrane (Lipid Bilayer) Intracellular Intracellular Axoplasm (pH < 7.4) Membrane->Intracellular Penetration Drug_Cation Drug (Cationic Acid) [BH+] Intracellular->Drug_Cation Protonation (pH Dependent) Drug_Base->Membrane Diffusion (Lipophilicity Dependent) Nav_Channel Nav Channel Pore (Alpha Subunit) Drug_Cation->Nav_Channel Enters Open Pore Binding_Site Receptor Site (Helix IVS6 Phenylalanine) Nav_Channel->Binding_Site Affinity Binding Block Conduction Blockade (No Action Potential) Binding_Site->Block Stabilizes Inactivated State

Figure 1: Mechanism of Action showing the diffusion-binding kinetics required for sodium channel blockade.

Comparative Analysis: Physicochemical & Pharmacological Data[1][2][3][4]

The analgesic potency of these derivatives is directly correlated with their Lipophilicity (LogP) and Dissociation Constant (pKa) .

  • Higher LogP = Greater membrane penetration = Higher Potency.

  • pKa closer to 7.4 = More uncharged base available = Faster Onset.

Table 1: Comparative Physicochemical Profile[4]
CompoundStructure TypeLogP (Lipophilicity)pKaRelative Potency (Procaine=1)IC50 (Nav Block)*Onset of ActionDuration
Procaine Ester (Diethylamino)~1.98.91~60 µMSlowShort (15-30 min)
Chloroprocaine Ester (Chloro-sub)~2.18.71-2N/ARapidVery Short (<15 min)
Tetracaine Ester (Butyl-sub)~3.78.58-10~0.7 µMSlowLong (2-3 hours)
Benzocaine Ester (No terminal amine)~1.9N/A**Low (Surface)>1000 µMVery RapidSurface only

*IC50 values based on tonic block of Na+ currents in Xenopus oocytes (Brau et al., 1998). **Benzocaine has no terminal hydrophilic amine to protonate; it acts via membrane expansion or hydrophobic interaction rather than specific pore binding.

Structure-Activity Relationship (SAR) Insights
  • Tetracaine's Potency: The addition of a butyl group to the aromatic nitrogen increases lipophilicity (LogP 3.7 vs 1.9 for procaine), allowing 10x greater potency and tighter binding to the channel.

  • Chloroprocaine's Speed: The 2-chloro substitution on the benzene ring weakens the ester bond, making it highly susceptible to plasma pseudocholinesterase.[1] This results in an ultra-short half-life (reducing systemic toxicity) but rapid onset.

Experimental Protocols for Validation

To objectively compare these derivatives, researchers utilize specific in vitro and in vivo assays.

Protocol A: In Vitro Whole-Cell Patch Clamp (IC50 Determination)

Objective: Quantify the concentration required to block 50% of sodium current (


).
  • Cell Line: HEK293 cells stably expressing human Nav1.7.

  • Solutions:

    • Pipette (Intracellular): CsF 140 mM, NaCl 10 mM, EGTA 10 mM, HEPES 10 mM (pH 7.3).

    • Bath (Extracellular): NaCl 140 mM, KCl 3 mM, CaCl2 1 mM, MgCl2 1 mM, HEPES 10 mM (pH 7.4).

  • Voltage Protocol:

    • Hold membrane potential (

      
      ) at -120 mV.
      
    • Depolarize to 0 mV for 20 ms to elicit peak current.

    • Apply drug via perfusion system for 2 minutes.

  • Analysis: Fit data to the Hill equation:

    
    .
    
Protocol B: In Vivo Rat Sciatic Nerve Block Model

Objective: Assess functional motor and sensory blockade duration.

Workflow Visualization:

Protocol Start Subject Selection (Male Wistar Rats, 250-300g) Prep Anesthesia & Exposure (Isoflurane) Start->Prep Injection Perineural Injection (0.2 mL of Test Compound) Prep->Injection Sciatic Notch Test_Motor Motor Deficit Test (Extensor Postural Thrust) Injection->Test_Motor Every 10 min Test_Sensory Nociception Test (Paw Withdrawal / Hot Plate) Injection->Test_Sensory Every 10 min Data Calculate Duration (Time to Recovery) Test_Motor->Data Test_Sensory->Data

Figure 2: Workflow for the Rat Sciatic Nerve Block Assay, the gold standard for testing local anesthetic efficacy.

Step-by-Step Methodology:

  • Preparation: Anesthetize rat lightly with isoflurane.

  • Injection: Insert a 27G needle at the sciatic notch (midway between the greater trochanter and ischial tuberosity). Inject 0.2 mL of the test solution (e.g., 1% Procaine vs 0.1% Tetracaine).

  • Motor Assessment: Measure Extensor Postural Thrust (EPT) . The rat is held upright with hind paws on a balance. The force exerted by the injected leg is recorded.

    • 0% Force = Full Block.

    • 100% Force = Recovery.

  • Sensory Assessment: Paw Withdrawal Latency (PWL) to a radiant heat source (Hargreaves method).

    • Cut-off time: 12 seconds (to prevent tissue damage).

  • Endpoint: Time taken for EPT and PWL to return to baseline values.

References

  • Mechanism of Action & Nav Channels

    • Title: Fundamental properties of local anesthetics: half-maximal blocking concentrations for tonic block of Na+ and K+ channels in peripheral nerve.[2]

    • Source: Bräu, M. E., et al. (1998).[2] Anesthesia & Analgesia.

    • URL:[Link]

  • Structure-Activity Relationships

    • Title: Local Anesthetics: Chemistry and Structure-Activity Relationship.[1][3]

    • Source: JoVE Science Education D
    • URL:[Link]

  • Comparative Pharmacology (Tetracaine/Procaine)

    • Title: Spinal 2-chloroprocaine: a comparison with procaine in volunteers.
    • Source: Warren, D. T., et al. (2004). Anesthesia & Analgesia.
    • URL:[Link]

  • Experimental Protocols (Sciatic Nerve Block)

    • Title: A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics.[4]

    • Source: Kohane, D. S., et al. (1998). Anesthesiology.
    • URL:[Link]

  • Nav1.

    • Title: Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels.[5]

    • Source: Sheets, M. F., et al. (2011).[6] British Journal of Pharmacology.

    • URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of 3-Amino-2-(4-methylphenylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an operational framework for the safe handling and disposal of 3-Amino-2-(4-methylphenylamino)benzoic acid (CAS: 116702-65-9). This protocol is designed for research environments and drug development laboratories, prioritizing personnel safety, regulatory compliance, and environmental stewardship.

Executive Summary & Chemical Profile

This compound is a functionalized anthranilic acid derivative often used as an intermediate in the synthesis of pharmaceuticals and organic dyes. Its dual amine functionality (primary and secondary) combined with a carboxylic acid group creates specific reactivity and solubility profiles that dictate its disposal pathway.

Property Data
CAS Number 116702-65-9
Molecular Formula C₁₄H₁₄N₂O₂
Molecular Weight 242.27 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Low in water; soluble in DMSO, Methanol, dilute alkali
Primary Hazards Skin/Eye Irritant (H315, H319), Potential Acute Toxicity (H302)
Safety Assessment & Engineering Controls

Before initiating disposal, the operator must validate that the immediate environment is safe. This compound is stable but poses inhalation and contact risks.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 particulate respirator or P100 filters if handling open powder outside a fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving recommended during waste transfer.

  • Ocular: Chemical splash goggles. Safety glasses are insufficient for powder handling due to airborne particulate risk.

  • Body: Standard chemically resistant lab coat; closed-toe shoes.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood or a powder containment enclosure.

  • Static Control: Ensure grounding of equipment if handling large quantities (>100g) to prevent electrostatic discharge, though the dust explosion risk is moderate.

Operational Handling & Spill Management

Do not treat spills as janitorial tasks. They are chemical exposures.

Minor Spill (< 10 g)
  • Isolate: Alert nearby personnel.

  • Contain: Cover the spill with a damp paper towel to prevent dust aerosolization. Do not dry sweep.

  • Clean: Scoop the damp material into a wide-mouth waste jar.

  • Decontaminate: Wipe the surface with a 10% soap/water solution, followed by ethanol.

Major Spill (> 10 g)
  • Evacuate: Clear the immediate area.

  • Assess: If outside a hood, allow dust to settle (15 mins) before re-entry with respiratory protection.

  • Collect: Use a HEPA-filter vacuum dedicated to hazardous chemical cleanup or wet-sweeping method.

Disposal Protocol: Step-by-Step

This compound must never be disposed of down the drain. It requires thermal destruction via a licensed hazardous waste facility.

Scenario A: Solid Waste (Pure Compound)
  • Classification: Hazardous Organic Solid.

  • Container: High-density polyethylene (HDPE) or glass wide-mouth jar.

  • Protocol:

    • Transfer solid waste into the container.[1]

    • Do not mix with oxidizers (e.g., permanganates, nitrates) to avoid exothermic reactions.

    • Label clearly: "Hazardous Waste - Solid - Toxic/Irritant - this compound".

    • Seal lid tightly and apply parafilm if long-term storage is expected before pickup.

Scenario B: Liquid Waste (Solvent Solutions)
  • Classification: Depends on the solvent.

    • If in DMSO/Methanol/Ethanol:Organic Solvent Waste (Non-Halogenated) .

    • If in Dichloromethane/Chloroform:Halogenated Organic Waste .[2]

  • Protocol:

    • Pour solution into the satellite accumulation container compatible with the solvent.

    • Ensure the container is vented or has a pressure-relief cap if there is any risk of off-gassing (unlikely with this stable acid).

    • Record the estimated concentration of the acid on the waste tag.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Classification: Hazardous Debris / Solid Support.

  • Protocol:

    • Place items in a clear, heavy-duty polyethylene bag (minimum 4 mil).

    • Seal with tape or a zip tie.

    • Place the bag inside the secondary solid waste bin.

Waste Stream Decision Logic (Visualized)

The following diagram illustrates the decision-making process for segregating this chemical waste.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris Trace Residue SolidBin Container: Wide-Mouth Jar Label: Hazardous Solid - Toxic Solid->SolidBin SolventCheck Identify Solvent Base Liquid->SolventCheck DebrisBin Container: Double Bagged Label: Hazardous Debris Debris->DebrisBin NonHalo Non-Halogenated Organic (DMSO, MeOH, EtOH) SolventCheck->NonHalo Flammable Halo Halogenated Organic (DCM, Chloroform) SolventCheck->Halo Halogenated Aqueous Aqueous Solution (pH adjusted) SolventCheck->Aqueous Water Based Incineration Final Fate: High-Temperature Incineration NonHalo->Incineration Halo->Incineration Aqueous->Incineration SolidBin->Incineration DebrisBin->Incineration

Figure 1: Decision logic for segregating this compound waste streams to ensure compliance with incineration protocols.

Regulatory Compliance & RCRA Context

In the United States, this specific chemical is not listed on the EPA's P-list (acutely hazardous) or U-list (toxic). However, disposal must adhere to the "Cradle-to-Grave" liability standard under RCRA (Resource Conservation and Recovery Act).

  • Waste Characterization: If the waste stream contains flammable solvents (Flash point < 60°C), it is D001 (Ignitable). If it contains toxic metals or other regulated constituents, it may carry other codes.

  • Best Practice: Even if "non-regulated" by specific listing, treat as Non-Regulated Hazardous Waste to ensure it is incinerated rather than landfilled, preventing groundwater contamination.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 116702-65-9, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

Personal Protective Equipment & Handling Guide: 3-Amino-2-(4-methylphenylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 116702-65-9 Chemical Class: Anthranilic Acid Derivative / Aromatic Amine Physical State: Solid (Crystalline Powder)

Executive Safety Summary

As a Senior Application Scientist, I cannot overstate the importance of treating 3-Amino-2-(4-methylphenylamino)benzoic acid not just as a generic reagent, but as a bioactive intermediate with specific handling requirements. This compound features two distinct amine functionalities (primary and secondary aromatic amines) and a carboxylic acid group.

The Core Hazard: Beyond standard irritation, the structural presence of the N-phenyl (aniline-like) moiety suggests a potential for skin sensitization and methemoglobinemia if absorbed in significant quantities, though specific toxicological data for this exact CAS is often extrapolated from homologous diphenylamines.

Operational Directive: Your primary safety objective is Dust Control . The fine particulate nature of this solid facilitates rapid airborne dispersion and electrostatic adhesion to surfaces, making inhalation and dermal contact the highest risks.

Hazard Identification & Risk Profile

Based on structural homology with diphenylamine and aminobenzoic acid derivatives.

Hazard ClassLikely GHS CodesOperational Implication
Acute Toxicity (Oral) H302 (Harmful if swallowed)Do not touch face/mouth.[1] Wash hands immediately after doffing gloves.
Skin/Eye Irritation H315 / H319 Dust causes mechanical and chemical irritation to mucous membranes.
STOT - SE H335 (Resp.[1] Irritation)Critical: Inhalation of dust will irritate the upper respiratory tract.
Aquatic Toxicity H401 / H411 Disposal: Do not wash down drains. Collect as solid hazardous waste.
PPE Matrix: The Defense System

Do not rely on generic lab safety. Use this targeted protection matrix.

Protection ZoneRecommended GearTechnical Rationale (Causality)
Respiratory N95 (Minimum) or P100 If weighing outside a hood (discouraged), a P100 half-mask is required. Inside a hood, N95 protects against turbulence-induced backflow.
Hand Protection Double Nitrile Gloves Layer 1 (Inner): 4 mil Nitrile (Inspection white).Layer 2 (Outer): 5-8 mil Nitrile (Blue/Purple).Why: Aromatic amines can permeate thin nitrile over time. The outer glove is sacrificial and should be changed immediately upon contamination.
Eye Protection Chemical Goggles Safety glasses with side shields are insufficient for fine powders. Goggles seal the eyes against floating dust particles that bypass glasses.
Body Defense Lab Coat + Tyvek Sleeves Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between the glove cuff and lab coat.
Operational Protocol: The "Zero-Dust" Workflow
Phase A: Engineering Controls (Pre-Work)
  • Static Control: Organic powders are prone to static charge. Use an ionizing bar or anti-static gun inside the weigh station to prevent "flying powder."

  • Airflow Check: Ensure your Chemical Fume Hood is operating at 80-100 fpm face velocity. Do not use a high-velocity setting, as this creates turbulence that blows powder out of the weigh boat.

Phase B: Active Handling (Weighing & Transfer)
  • Donning: Put on inner gloves -> Tyvek sleeves -> Lab coat -> Outer gloves. Tape the outer glove to the Tyvek sleeve if handling >50g.

  • Weighing:

    • Use a funnel-top weighing boat to minimize open surface area.

    • Technique: Do not dump the spatula. Tap it gently against the side of the vial to release powder.

  • Transfer: Dissolve the solid immediately upon transfer to the reaction vessel. Handling the compound in solution is significantly safer than in solid form.

Phase C: Decontamination & Doffing
  • The Wipe Down: Before removing hands from the hood, wipe the balance and surrounding area with a tissue dampened in Ethanol or Isopropanol .

    • Why: Dry sweeping launches dust into the air. Wet wiping traps it.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out) -> Dispose in solid waste.

    • Remove goggles -> Wash hands (with inner gloves on).

    • Remove inner gloves -> Wash hands with soap and water.[2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Stop/Go" safety checks.

SafeHandling Start Start: Risk Assessment CheckHood Check Fume Hood (Face Velocity > 80 fpm?) Start->CheckHood CheckHood->Start No (Fix Hood) DonPPE Don PPE: Double Nitrile, Goggles, Tyvek Sleeves CheckHood->DonPPE Yes StaticCheck Static Control: Use Ionizer/Anti-static Gun DonPPE->StaticCheck Handling Active Handling: Weigh & Solubilize Immediately StaticCheck->Handling Spill Minor Spill? Handling->Spill WetWipe Wet Wipe Cleanup (No Dry Sweeping) Spill->WetWipe Yes Waste Disposal: Solid Hazardous Waste Spill->Waste No WetWipe->Waste End End: Wash Hands Waste->End

Figure 1: Operational workflow for handling this compound, emphasizing engineering controls and wet-cleaning protocols.

Waste Disposal Logistics

Strict adherence to environmental regulations is required due to potential aquatic toxicity.

  • Solid Waste: Contaminated weighing boats, gloves, and paper towels must be placed in a sealed hazardous solid waste container labeled "Toxic Organic Solid."

  • Liquid Waste: Mother liquors and rinsates must go into Non-Halogenated Organic Waste (unless chlorinated solvents were used).

  • Drain Disposal: Strictly Prohibited. Aniline derivatives can be toxic to aquatic microorganisms and persist in water systems.

References
  • PubChem. (n.d.).[3] Compound Summary: 3-Amino-4-methylbenzoic acid (Structural Analog). National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • OSHA. (n.d.).[1] Personal Protective Equipment: General Description and Discussion. Occupational Safety and Health Administration.[4][5] Retrieved January 28, 2026, from [Link]

  • New Jersey Dept of Health. (2003). Hazardous Substance Fact Sheet: Diphenylamine. Retrieved January 28, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.